9-Hexadecenoic acid
Description
Structure
3D Structure
Propriétés
Numéro CAS |
373-49-9 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |
Clé InChI |
SECPZKHBENQXJG-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)O |
Apparence |
Unit:100 mgSolvent:nonePurity:99%Physical liquid |
melting_point |
-0.1 °C |
Autres numéros CAS |
373-49-9 2091-29-4 |
Description physique |
Liquid, Other Solid; Liquid |
Pictogrammes |
Irritant |
Synonymes |
(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno |
Origine du produit |
United States |
Foundational & Exploratory
The Lipokine 9-Hexadecenoic Acid: A Technical Guide to its Role in Metabolic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hexadecenoic acid, also known as palmitoleic acid (POA) or C16:1n7, has emerged as a critical signaling molecule in metabolic regulation. Classified as a "lipokine," this monounsaturated fatty acid is synthesized and released by adipose tissue and acts on distant organs to modulate glucose and lipid homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic signaling, with a focus on its mechanisms of action, experimental validation, and potential as a therapeutic target. We detail its effects on key metabolic pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), and its influence on insulin (B600854) sensitivity and gene expression. This document consolidates quantitative data from key studies and provides detailed experimental protocols to facilitate further research in this promising area.
Introduction: this compound as a Lipokine
Lipokines are lipid-derived hormones that are secreted by adipose tissue to regulate systemic metabolism. This compound has been identified as a key lipokine that communicates the metabolic state of adipocytes to other tissues, particularly the liver and skeletal muscle.[1] Its synthesis from palmitic acid is a crucial step in this signaling pathway. Studies in both animal models and humans have linked circulating levels of this compound to improved metabolic health, including enhanced insulin sensitivity and reduced risk of type 2 diabetes.[1][2][3] However, some studies have shown conflicting results, suggesting a complex role for this fatty acid in metabolic diseases.[1] This guide will delve into the molecular mechanisms that underpin the metabolic benefits of this compound.
Molecular Mechanisms of Action
The metabolic effects of this compound are primarily mediated through the activation of key cellular energy sensors and transcription factors.
Activation of AMP-Activated Protein Kinase (AMPK)
A central mechanism of this compound action is the activation of AMPK, a critical regulator of cellular energy homeostasis.[4][5] Activation of AMPK in response to this compound has been observed in various tissues, including adipose tissue, liver, and muscle.[4][6] This activation leads to a cascade of downstream effects aimed at restoring cellular energy balance, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes like lipogenesis.[7]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
This compound also functions as a ligand for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[8] The binding of this compound to PPARα has been shown to be physiologically relevant, particularly during fasting when it is released from cellular triglyceride stores.[9] Activation of PPARα by this compound leads to the transcriptional upregulation of genes involved in fatty acid oxidation and a reduction in triglyceride accumulation.[10][11] This effect has been demonstrated to be crucial for the beneficial effects of this compound on hepatic steatosis.[8]
Interaction with Sirtuins
The interaction of this compound with sirtuins, a class of NAD+-dependent deacetylases, is an area of ongoing research. While a direct activation has not been definitively established, some studies suggest an indirect link. For instance, trans-palmitoleic acid has been shown to increase the mRNA expression of SIRT1 in HepG2 cells.[10] Furthermore, studies have indicated that this compound can reduce the expression of SIRT3 in the liver of mice on a high-fat diet, which in turn may contribute to the regulation of gluconeogenesis.[6][12] SIRT1 itself is known to deacetylate and inhibit SREBP-1c, a key lipogenic transcription factor, providing a potential downstream mechanism for the metabolic effects of this compound.[13]
Signaling Pathways
The activation of AMPK and PPARα by this compound initiates downstream signaling cascades that culminate in improved metabolic outcomes.
Caption: Signaling pathways activated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Cell Line | Treatment | Parameter | Result | Reference |
| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | Basal Glucose Uptake | Increased | [4] |
| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | Insulin-Stimulated Glucose Uptake | Increased | [4] |
| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | GLUT4 mRNA levels | Increased | [4] |
| 3T3-L1 Adipocytes | 200 µM Palmitoleic Acid (24h) | p-AMPKα (Thr172) protein content | Increased | [4] |
| HepG2 Cells | 1.5 mM trans-Palmitoleic Acid | SIRT1 mRNA expression | Increased | [10] |
| HEK293T Cells | 0.1 mM trans-Palmitoleic Acid | PPARα transcriptional activity | Increased | [10] |
Table 2: In Vivo Effects of this compound in Mice
| Mouse Model | Treatment | Parameter | Result | Reference |
| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Glucose | Decreased (p < 0.05) | [14][15] |
| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Insulin | Decreased (p < 0.05) | [14] |
| KK-Ay (Type 2 Diabetes) | 300 mg/kg/day Palmitoleic Acid (4 weeks) | Plasma Triglyceride | Decreased (p < 0.05) | [14] |
| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Glucose Clearance | Increased | [6] |
| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Insulin Sensitivity | Increased | [6] |
| High-Fat Diet-induced Obese | 300 mg/kg/day Palmitoleic Acid (6 weeks) | Hepatic Gluconeogenesis | Reduced | [6] |
| C57BL/6J | 300 mg/kg/day Palmitoleic Acid (30 days) | Hepatic Triglycerides | Decreased by 87% (p < 0.05) | [16] |
| C57BL/6J | 300 mg/kg/day Palmitoleic Acid (30 days) | Hepatic Total Cholesterol | Decreased by 57% (p < 0.05) | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Adipocyte Differentiation and Treatment
Caption: Workflow for 3T3-L1 adipocyte differentiation and treatment.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induction of Differentiation: Two days post-confluence, switch to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation: After another 48 hours, switch to DMEM with 10% FBS and culture for an additional 4-6 days until adipocytes are fully mature.
-
Treatment: Treat mature adipocytes with this compound (e.g., 200 µM) for the desired duration (e.g., 24 hours).
Glucose Uptake Assay (2-NBDG)
Protocol:
-
Cell Preparation: Differentiate and treat 3T3-L1 adipocytes as described above.
-
Starvation: Wash cells with PBS and incubate in glucose-free DMEM for 2-3 hours.
-
2-NBDG Incubation: Add 100 µM 2-NBDG (a fluorescent glucose analog) to the cells and incubate for 30-60 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Lyse the cells and measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).
Western Blotting for Signaling Proteins
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), AMPK, p-Akt (Ser473), Akt, or GLUT4.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Studies
Caption: Workflow for in vivo mouse studies of this compound.
Protocol:
-
Animal Model: Use relevant mouse models such as C57BL/6J on a high-fat diet or genetic models of obesity and diabetes (e.g., KK-Ay).
-
Treatment: Administer this compound orally (e.g., 300 mg/kg/day) for a specified duration (e.g., 4-8 weeks).
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, inject insulin intraperitoneally (e.g., 0.75 U/kg), and measure blood glucose at regular intervals.
-
Glucose Tolerance Test (GTT): Fast mice overnight, inject glucose intraperitoneally (e.g., 2 g/kg), and measure blood glucose at regular intervals.
-
Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose) for analysis of gene expression (qPCR), protein levels (Western blot), and lipid content.
Conclusion and Future Directions
This compound has been firmly established as a lipokine with significant beneficial effects on metabolic signaling. Its ability to activate AMPK and PPARα provides a clear mechanistic basis for its observed effects on improving insulin sensitivity and reducing lipid accumulation. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets, including a more detailed investigation of its relationship with sirtuins. Furthermore, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapeutic strategies for metabolic diseases in humans.[2][3][17][18] The development of stable and orally bioavailable analogs of this compound could also represent a promising avenue for drug development.
References
- 1. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]
- 3. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of trans-palmitoleic acid on gene expression of fatty acid synthase and lipid accumulation in liver cells - Research in Medicine [pejouhesh.sbmu.ac.ir]
- 12. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]
- 13. "SIRT1 Deacetylates and Inhibits SREBP-1C Activity in Regulation of Hep" by Bhaskar Ponugoti, Dong-Hyun Kim et al. [digitalcommons.cedarville.edu]
- 14. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ichgcp.net [ichgcp.net]
- 18. researchgate.net [researchgate.net]
9-Hexadecenoic Acid: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that has garnered increasing interest in the scientific community.[1] It is a constituent of human adipose tissue glycerides and is found in various tissues, with higher concentrations typically observed in the liver.[1] Beyond its role as a structural component of lipids, emerging research highlights its function as a lipokine, a signaling molecule that may play a role in modulating metabolic processes, including insulin (B600854) sensitivity and inflammation.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its dietary intake, and detailed methodologies for its analysis.
Natural Sources of this compound
This compound is present in a variety of plant and animal-based foods. The concentration of this fatty acid can vary significantly between sources.
Plant-Based Sources
Several plant-based oils are particularly rich in this compound. Macadamia oil and sea buckthorn oil are among the most concentrated botanical sources.[1][5] The pulp of sea buckthorn berries can contain a remarkable 32-42% of its fatty acid profile as palmitoleic acid.[3] Other plant oils, such as avocado oil and milkweed oil, also contain relatively high percentages of this fatty acid.[3]
Animal-Based Sources
In the animal kingdom, this compound is found in various fats and oils. Marine oils, particularly sardine oil, are notable for their high content, with some estimates suggesting it can constitute up to 15% of the triglycerides.[1] It is also present in other fatty fish.[6] Ruminant meat and dairy products are additional dietary sources of this monounsaturated fatty acid.[6][7] Human breast milk also contains this compound.[1]
Quantitative Data on this compound in Natural Sources
The following tables summarize the quantitative data for the concentration of this compound in various natural sources, compiled from multiple studies. These values can vary based on factors such as the specific cultivar of a plant, the diet and species of an animal, and the extraction and analysis methods used.
Table 1: this compound Content in Plant-Based Sources
| Source | Scientific Name | This compound Content (% of total fatty acids) | Reference(s) |
| Sea Buckthorn (Pulp Oil) | Hippophae rhamnoides | 19 - 42% | [1][3][5] |
| Macadamia Nut Oil | Macadamia integrifolia | 17 - 30% | [1][3][5] |
| Decaisnea insignis Seed Oil | Decaisnea insignis | 62.6 - 64.7% | [8] |
| Avocado Oil | Persea americana | High percentage | [3] |
| Milkweed Oil | Asclepias syriaca | High percentage | [3] |
Table 2: this compound Content in Animal-Based Sources
| Source | This compound Content (% of total fatty acids) | Reference(s) |
| Sardine Oil | ~15% | [1][5] |
| Ruminant Meat (e.g., Beef, Lamb) | Varies | [6][9] |
| Dairy Products (e.g., Milk, Cheese) | Varies, typically low | [7][9][10] |
| Human Breast Milk | Varies | [1] |
Dietary Intake of this compound
Assessing the precise dietary intake of this compound in various populations is challenging due to a lack of specific data in many dietary surveys. Most nutritional studies report on the total intake of monounsaturated fatty acids (MUFAs), with oleic acid being the most significant contributor in Western diets.[6]
A systematic review of fatty acid intake across 40 countries showed that mean total fat intake ranged from 11.1% to 46.2% of total energy (%E), with MUFA intake varying accordingly.[11] In many European countries, the intake of total fat and MUFAs is within the recommended ranges, though saturated fatty acid intake often exceeds recommendations.[12]
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound from biological matrices requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis.
Lipid Extraction
The first step is the isolation of total lipids from the sample. The Folch and Bligh and Dyer methods are considered gold standards for lipid extraction from biological tissues.[14][15]
Protocol 1: Modified Folch Method for Lipid Extraction [15]
-
Homogenization: Homogenize a known weight of the tissue or food sample.
-
Solvent Addition: Add a chloroform (B151607):methanol (B129727) (2:1, v/v) solution to the homogenized sample.
-
Vigorous Mixing: Shake the mixture vigorously to ensure thorough mixing and create a single-phase system.
-
Phase Separation: Add an aqueous salt solution (e.g., 0.9% NaCl) to induce phase separation. The mixture will separate into a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Due to the low volatility of free fatty acids, they are typically converted to more volatile fatty acid methyl esters (FAMEs) prior to gas chromatography (GC) analysis.[1][16]
Protocol 2: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [1][17]
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.
-
Heating: Heat the mixture at 60-80°C for 10-60 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of a non-polar solvent like hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.
-
Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common and powerful technique for the separation and quantification of FAMEs.[1][16]
Typical GC-MS Parameters:
-
GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) or a highly polar biscyanopropyl siloxane stationary phase, is recommended for the separation of FAMEs, including cis/trans isomers.[16][18]
-
Oven Temperature Program: A temperature ramp is used to elute the FAMEs based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 240°C).[20]
-
Injector and Detector Temperatures: Typically set around 250°C.[19]
-
Ionization: Electron Ionization (EI) is commonly used.[20]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the primary biosynthetic pathway for this compound (Palmitoleic acid).
Caption: Biosynthesis of this compound from palmitic acid.
Experimental Workflow for this compound Analysis
The diagram below outlines the general experimental workflow for the quantification of this compound from a biological sample.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. Monounsaturated fat - Wikipedia [en.wikipedia.org]
- 5. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Current intakes of trans-palmitoleic (trans-C16:1 n-7) and trans-vaccenic (trans-C18:1 n-7) acids in France are exclusively ensured by ruminant milk and ruminant meat: A market basket investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. Intake and sources of dietary fatty acids in Europe: Are current population intakes of fats aligned with dietary recommendations? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of oral palmitoleic acid supplementation for skin barrier improvement: A 12-week, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 18. academic.oup.com [academic.oup.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
The Biosynthesis of 9-Hexadecenoic Acid from Palmitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core biosynthetic pathway for the conversion of palmitic acid to 9-hexadecenoic acid, a critical process in lipid metabolism. This guide provides a comprehensive overview of the enzymatic reaction, its regulation, quantitative data, and detailed experimental protocols relevant to the study of this pathway.
Introduction: The Significance of this compound Biosynthesis
The conversion of the saturated fatty acid palmitic acid (16:0) to the monounsaturated fatty acid this compound (palmitoleic acid, 16:1n-7) is a fundamental step in lipid metabolism.[1] This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), also known as Δ9-desaturase.[2][3] this compound is a key component of membrane phospholipids, triglycerides, and cholesterol esters, and its synthesis is crucial for maintaining cellular membrane fluidity, lipid-based signaling, and overall energy homeostasis.[4][5] Dysregulation of this pathway has been implicated in a variety of pathological conditions, including metabolic diseases like obesity and diabetes, cardiovascular diseases, and cancer.
The Core Biosynthetic Pathway
The biosynthesis of this compound from palmitic acid occurs in the endoplasmic reticulum and involves the introduction of a single cis-double bond at the ninth carbon position of the fatty acyl-CoA chain.[4][5]
Key Enzyme: Stearoyl-CoA Desaturase-1 (SCD1)[2][3]
Substrate: Palmitoyl-CoA (the activated form of palmitic acid)[5][6]
Product: Palmitoleoyl-CoA (the activated form of this compound)[5][6]
Reaction Cofactors:
The reaction is an oxidative process that requires a flow of electrons from NAD(P)H, facilitated by cytochrome b5 reductase and cytochrome b5, to the diiron center of SCD1.[4][7]
Quantitative Data on SCD1-Mediated Desaturation
| Parameter | Cell Type/Condition | Value/Observation | Reference |
| Desaturation Index (16:1/16:0) | Caffeine-treated C. elegans | Increased ratio compared to control | [8] |
| Desaturation Index (18:1/18:0) | Liver of rats with Scd1 ASO treatment | ~50% decrease in C18 desaturation index | [9] |
| [¹⁴C]Palmitate Conversion | SCD1-/- mouse liver mitochondria | >2-fold higher rate of β-oxidation compared to wild-type | [6] |
| Palmitic Acid Desaturation | HuH7 liver cells | Monounsaturated fatty acids (palmitoleic acid and oleic acid) significantly reduced SCD1 protein expression, while saturated fatty acids did not. | [10] |
| Fatty Acid Composition | 3T3-L1 adipocytes with SCD1 inhibition | Decreased fatty acid de novo synthesis | [11] |
Experimental Protocols
In Vitro Assay for SCD1 Activity using Radiolabeled Palmitic Acid
This protocol outlines a method to measure the conversion of radiolabeled palmitic acid to this compound in a cell-free system.
Materials:
-
Microsomal fraction containing SCD1
-
[¹⁴C]-Palmitoyl-CoA (substrate)
-
NADH or NADPH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, and NADH/NADPH.
-
Add the microsomal fraction to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC).
-
Scrape the bands corresponding to palmitic acid and this compound and measure the radioactivity using a scintillation counter.
-
Calculate the conversion rate as the percentage of radioactivity in the this compound fraction relative to the total radioactivity.
Cellular Assay for Palmitic Acid Desaturation using Stable Isotope Labeling and GC-MS
This protocol describes the measurement of SCD1 activity in cultured cells by tracing the conversion of a stable isotope-labeled palmitic acid.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)
-
[U-¹³C]-Palmitic acid
-
Fatty acid-free BSA
-
Cell culture medium
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for fatty acid derivatization (e.g., BF₃-methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a solution of [U-¹³C]-palmitic acid complexed with fatty acid-free BSA in the cell culture medium.
-
Incubate the cells with the labeling medium for a specific duration (e.g., 4-24 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS and harvest.
-
Extract total lipids using a standard method such as the Folch or Bligh-Dyer method.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol).
-
Methylate the fatty acids to form FAMEs by adding a methylating agent like BF₃-methanol and heating.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Separate the FAMEs on a suitable capillary column.
-
Identify and quantify the peaks corresponding to [U-¹³C]-palmitic acid methyl ester and [U-¹³C]-9-hexadecenoic acid methyl ester based on their retention times and mass spectra.
-
-
Data Analysis:
-
Calculate the desaturation index as the ratio of the peak area of [U-¹³C]-9-hexadecenoic acid to the sum of the peak areas of [U-¹³C]-palmitic acid and [U-¹³C]-9-hexadecenoic acid.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Caffeine Promotes Conversion of Palmitic Acid to Palmitoleic Acid by Inducing Expression of fat-5 in Caenorhabditis elegans and scd1 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of cis-9-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-9-Hexadecenoic acid, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid ubiquitously found in various animal and vegetable oils, with significant concentrations in macadamia nuts and sea buckthorn oil.[1] It plays a crucial role in several biological processes and is a subject of growing interest in metabolic research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of cis-9-hexadecenoic acid, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of cis-9-hexadecenoic acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in research and development.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₂ | [2][3][4] |
| Molecular Weight | 254.41 g/mol | [2][3][4][5] |
| Appearance | Almost clear, colorless to light yellow liquid | [2][6][7] |
| Melting Point | -0.1 to 3 °C | [2][3][5][8] |
| Boiling Point | 162 °C at 0.6 mmHg; 174-176 °C at 15 mmHg | [2][3][8] |
| Density | 0.895 - 0.900 g/mL at 20 °C | [2][3][8] |
| Refractive Index | 1.457 - 1.460 at 20 °C | [2][3][8] |
| pKa | 4.78 ± 0.10 (Predicted); ~4.99 | [1][8][9] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [8][10] |
| Alkali Solution | Soluble | [8] |
| Ethanol | Soluble | [10] |
| Chloroform | Soluble | [8][10] |
| Diethyl Ether | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Hexane (B92381) | Soluble | [10] |
Spectroscopic Data
| Technique | Key Data Points | Source(s) |
| ¹H NMR (CDCl₃) | δ 5.36 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂-CH₂COOH), 1.33 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) | [5] |
| Mass Spectrometry (GC-MS of FAME) | Molecular Ion (M⁺) of methyl ester: m/z 268. Key fragments: m/z 236 ([M-32]⁺), 227 ([M-41]⁺), 199, 185, 157, 143, 129, 117, 96 | [5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of cis-9-hexadecenoic acid are provided below. These protocols are foundational for the characterization and quality control of this fatty acid.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting range of fatty acids.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Thermometer
Procedure:
-
Ensure the cis-9-hexadecenoic acid sample is dry.
-
Introduce a small amount of the liquid sample into a capillary tube by cooling the sealed end in a dry ice/acetone bath and touching the open end to the sample. The liquid will be drawn into the tube.
-
Allow the sample to solidify by chilling.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa).
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
cis-9-Hexadecenoic acid solution of known concentration (e.g., 0.01 M in a suitable co-solvent like ethanol/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standard pH buffers for calibration
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Pipette a known volume of the fatty acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode into the solution and begin stirring.
-
Add the standardized NaOH solution in small, precise increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly and stabilized at a high value.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[4][12]
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of cis-9-hexadecenoic acid in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.[13]
For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To approximately 10 mg of the fatty acid, add 2 mL of a 2% sulfuric acid solution in methanol.
-
Heat the mixture at 50-60 °C for 2-3 hours under a nitrogen atmosphere.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs.[14]
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the hexane solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a wax or polar-modified column).
-
Set an appropriate temperature program for the oven to separate the FAMEs.
-
The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.[15]
Signaling Pathways
cis-9-Hexadecenoic acid is not merely a structural component of lipids but also an active signaling molecule. Below are diagrams of key signaling pathways in which it is involved.
Caption: mTORC1 signaling pathway regulating the de novo synthesis of cis-9-Hexadecenoic acid.[5][16]
Caption: Activation of the PPARα/AMPK pathway by cis-9-Hexadecenoic acid.[2][8]
Caption: Modulatory effect of cis-9-Hexadecenoic acid on TLR4 signaling.[17]
Conclusion
This technical guide provides a comprehensive summary of the physicochemical properties of cis-9-hexadecenoic acid, essential for its application in scientific research and drug development. The detailed experimental protocols offer a foundation for the accurate characterization of this important monounsaturated fatty acid. Furthermore, the visualization of its key signaling pathways highlights its biological significance and potential as a therapeutic agent or a target for intervention in metabolic and inflammatory diseases.
References
- 1. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. eclass.hua.gr [eclass.hua.gr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipokine Palmitoleic Acid: A Deep Dive into its Discovery and Scientific History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palmitoleic acid (cis-9-hexadecenoic acid), an omega-7 monounsaturated fatty acid, has emerged from relative obscurity to become a focal point of metabolic research. Initially identified in the early 20th century as a component of plant and animal fats, its physiological significance was not fully appreciated until the seminal discovery in 2008 that it functions as a "lipokine"—a lipid hormone secreted by adipose tissue to regulate systemic metabolism. This guide provides a comprehensive overview of the discovery and history of palmitoleic acid research, detailing its biological effects on insulin (B600854) sensitivity, inflammation, and lipid metabolism. It includes structured tables of quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of its signaling pathways to serve as a valuable resource for the scientific community.
Discovery and Early History
The journey of palmitoleic acid research began in the early 20th century with the broader exploration of fatty acid chemistry. While the precise date and discoverer of palmitoleic acid remain unclear due to concurrent research efforts, it was first isolated during studies on the composition of animal and plant fats. For decades, it was cataloged as just one of many fatty acids, a simple building block of triglycerides and cell membranes, without any unique signaling properties attributed to it.
A pivotal shift in the understanding of fatty acids occurred in 1929, when George and Mildred Burr demonstrated that fatty acids are essential nutrients, challenging the prevailing belief that they were merely a source of energy. This discovery laid the groundwork for future investigations into the specific roles of individual fatty acids. However, it would be many more decades before the unique signaling capabilities of palmitoleic acid were uncovered.
The modern era of palmitoleic acid research was ushered in by a landmark 2008 study from the laboratory of Dr. Gökhan S. Hotamisligil at Harvard University. This research, published in the journal Cell, identified palmitoleic acid as a novel lipid hormone, or "lipokine," that is synthesized and secreted by adipose tissue to communicate with and regulate distant organs, particularly the liver and skeletal muscle.[1] This discovery was a paradigm shift, recasting adipose tissue not merely as a passive storage depot but as an active endocrine organ capable of influencing whole-body metabolism through the secretion of signaling lipids.
Biological Roles and Mechanisms of Action
Subsequent research has largely focused on elucidating the molecular mechanisms underlying the beneficial metabolic effects of palmitoleic acid. The primary areas of investigation include its impact on insulin sensitivity, inflammation, and lipid metabolism.
Enhancement of Insulin Sensitivity
Palmitoleic acid has been shown to be a potent insulin-sensitizing agent. In vitro studies using skeletal muscle cell lines, such as L6 myotubes, have demonstrated that treatment with palmitoleic acid enhances insulin-stimulated glucose uptake.[2] Mechanistically, palmitoleic acid is believed to exert its effects on insulin signaling through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activation of AMPK in skeletal muscle and adipose tissue can lead to increased glucose transporter 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake.
Anti-Inflammatory Properties
Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. Palmitoleic acid has demonstrated significant anti-inflammatory effects. In macrophage cell lines, it has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the expression and secretion of inflammatory cytokines such as TNF-α and IL-6.[3] This anti-inflammatory action is also thought to be mediated, at least in part, through the activation of AMPK.[3]
Regulation of Lipid Metabolism
Palmitoleic acid plays a crucial role in regulating lipid metabolism, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation. In the liver, activation of PPARα by palmitoleic acid leads to an increase in the expression of genes involved in fatty acid breakdown, while simultaneously suppressing the expression of genes involved in lipogenesis (fat synthesis), such as sterol regulatory element-binding protein-1c (SREBP-1c). This dual action helps to reduce the accumulation of fat in the liver (hepatic steatosis).
Quantitative Data from Key Studies
The following tables summarize quantitative data from seminal and recent studies on the effects of palmitoleic acid.
| Parameter | Experimental System | Treatment | Result | Reference |
| Gene Expression | 3T3-L1 Adipocytes | 100 µM Palmitoleic Acid | ↑ C/EBPα mRNA (60%)↑ PPARγ mRNA (40%)↑ FABP4 mRNA (60%)↑ Perilipin mRNA (200%)↑ GLUT4 mRNA (50%) | [5][6] |
| Gene Expression | Epididymal Adipose Tissue (HFD Mice) | Palmitoleic Acid Supplementation | ↓ Nos2 mRNA | [6] |
| Gene Expression | Epididymal Stromal Vascular Fraction (HFD Mice) | Palmitoleic Acid Supplementation | ↓ Mcp1, Tnfa, Il6, Cxcl10, Nos2 mRNA | [6] |
| Metabolic Activity | Isolated Inguinal Adipocytes (HFD Mice) | Palmitoleic Acid Supplementation | ↑ TAG Esterification (80%)↑ Fatty Acid Oxidation (70%) | [7][8] |
| Insulin Signaling | L6 Myotubes | Palmitoleic Acid Treatment | ↑ Insulin-stimulated Glucose Uptake | [2] |
| Inflammatory Cytokines | LPS-stimulated Neutrophils | 100 µM Palmitoleic Acid | ↓ TNF-α release (73.14%)↓ IL-1β release (66.19%)↓ IL-6 release (75.19%) |
Table 1: Effects of Palmitoleic Acid on Gene Expression and Metabolic Parameters. HFD: High-Fat Diet.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in palmitoleic acid research, intended to be a practical guide for researchers.
Cell Culture and Treatment
-
3T3-L1 Adipocyte Differentiation and Treatment:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
To induce differentiation, two days post-confluence, switch to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After two days, replace with DMEM with 10% FBS and 10 µg/mL insulin for another two days.
-
Maintain in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.
-
For palmitoleic acid treatment, prepare a stock solution of sodium palmitoleate (B1233929) conjugated to fatty-acid-free BSA. Dilute in culture medium to the desired final concentration (e.g., 100-200 µM) and treat cells for the specified duration.[2][9]
-
-
C2C12 Myotube Differentiation and Treatment:
-
Culture C2C12 myoblasts in DMEM with 10% fetal bovine serum.
-
To induce differentiation, at ~80% confluency, switch to DMEM with 2% horse serum.
-
Allow cells to differentiate for 4-6 days, with media changes every two days.
-
Treat differentiated myotubes with BSA-conjugated palmitoleic acid at the desired concentration and for the specified time.[10]
-
Lipidomic Analysis of Plasma and Tissues
-
Lipid Extraction (Folch Method):
-
Homogenize tissue samples or plasma in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and incubate at room temperature.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for downstream analysis.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling:
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS using a suitable capillary column (e.g., a fused silica (B1680970) capillary column).
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to those of known standards.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).[12][13][14]
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AMPKα Thr172, phospho-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the total protein levels of the respective protein.[4][5][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in palmitoleic acid research.
Caption: Signaling pathways of palmitoleic acid.
Caption: Workflow for analyzing gene expression.
References
- 1. Oleate Prevents Palmitate-Induced Atrophy via Modulation of Mitochondrial ROS Production in Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic Acid Impairs Myogenesis and Alters Temporal Expression of miR-133a and miR-206 in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. gene-quantification.de [gene-quantification.de]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
9-Hexadecenoic acid structure and chemical formula.
An In-depth Technical Guide to 9-Hexadecenoic Acid: Structure, Properties, and Biological Significance
Authored by: Gemini AI
Abstract: this compound, a monounsaturated fatty acid with the chemical formula C₁₆H₃₀O₂, is a molecule of significant interest in metabolic research and drug development. This technical guide provides a comprehensive overview of its chemical structure, isomers, and physicochemical properties. It details established experimental protocols for the extraction and analysis of this compound and its derivatives. Furthermore, this guide elucidates a key signaling pathway involving the most common isomer, palmitoleic acid, highlighting its role as a lipokine in modulating metabolic processes through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Chemical Structure and Formula
This compound is a fatty acid characterized by a 16-carbon chain with a single double bond located at the ninth carbon atom from the carboxyl group.[1][2] Its chemical formula is C₁₆H₃₀O₂ .[2][3][4][5][6][7] The presence and configuration of this double bond give rise to different geometric isomers, most notably the cis and trans forms, which exhibit distinct physical properties and biological functions.
-
cis-9-Hexadecenoic Acid (Palmitoleic Acid): This is the most common naturally occurring isomer.[8] The chemical structure is CH₃(CH₂)₅CH=CH(CH₂)₇COOH.[1][9] In this configuration, the hydrogen atoms on the carbons of the double bond are on the same side, resulting in a kink in the hydrocarbon chain. Palmitoleic acid is classified as an omega-7 monounsaturated fatty acid.[1]
-
trans-9-Hexadecenoic Acid (Palmitelaidic Acid): In this isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear structure, similar to that of saturated fatty acids.[5][10] Palmitelaidic acid is primarily found in partially hydrogenated vegetable oils and dairy products.[10]
Other positional isomers, such as sapienic acid (cis-6-Hexadecenoic acid) and hypogeic acid (cis-7-Hexadecenoic acid), also exist in biological systems and are subjects of ongoing research.[11][12]
Physicochemical Properties
The quantitative physicochemical properties of the primary isomers of this compound are summarized in the table below. These properties are critical for understanding the behavior of these molecules in both biological and experimental settings.
| Property | cis-9-Hexadecenoic Acid (Palmitoleic Acid) | trans-9-Hexadecenoic Acid (Palmitelaidic Acid) | References |
| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 254.41 g/mol | 254.41 g/mol | [2][4][5][6] |
| CAS Number | 373-49-9 | 10030-73-6 | [5][6][8] |
| Appearance | Almost clear, colorless liquid | Solid | [7] |
| Melting Point | -0.1 to 3 °C | Data not readily available | [7][11] |
| Boiling Point | 174 - 176 °C at 15 mmHg | Data not readily available | [7] |
| Density | 0.894 - 0.900 g/mL | Data not readily available | [7][11] |
| Refractive Index | 1.460 | Data not readily available | [7] |
| Octanol/Water Partition Coefficient (logP) | 5.328 - 6.4 | 5.328 (Predicted) | [4][8][13] |
Biological Significance and Signaling Pathway
Palmitoleic acid (cis-9-Hexadecenoic acid) is recognized not just as a component of lipids but as a bioactive signaling molecule, or "lipokine." It is primarily synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1), which is highly expressed in the liver and adipose tissue.[1][11]
Animal and cell culture studies have demonstrated that palmitoleic acid has anti-inflammatory properties and can improve insulin (B600854) sensitivity in the liver and skeletal muscles.[1] Many of these metabolic effects are mediated through its role as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][10] The activation of PPARα by palmitoleic acid leads to the regulation of genes involved in fatty acid oxidation and glucose metabolism. This signaling cascade often involves the activation of AMP-activated protein kinase (AMPK).
Below is a diagram illustrating the biosynthesis of palmitoleic acid and its subsequent activation of the PPARα signaling pathway.
Caption: Biosynthesis of Palmitoleic Acid and its PPARα-mediated signaling pathway.
Experimental Protocols
The accurate analysis and quantification of this compound in various matrices are crucial for research. Below are detailed methodologies for its extraction and analysis.
Extraction of this compound from Biological Samples (e.g., Tissues, Cells)
This protocol is based on standard lipid extraction methods.
-
Homogenization: Weigh the tissue or cell pellet and homogenize it in a cold chloroform/methanol mixture (2:1, v/v). Use a sufficient volume of solvent to ensure complete immersion and disruption of the sample.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: The lower organic phase contains the total lipids. Carefully aspirate this phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.
-
Saponification and Methylation (for GC-MS analysis):
-
Resuspend the dried lipid extract in a known volume of methanolic NaOH.
-
Heat the mixture at 80-100°C for 1-2 hours to saponify the fatty acids.
-
After cooling, add a methylation agent such as boron trifluoride-methanol complex (BF₃-methanol) and heat again to convert the free fatty acids to their fatty acid methyl esters (FAMEs).
-
Add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer for analysis.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying fatty acid isomers. The following provides a typical workflow for the analysis of this compound as its methyl ester (this compound, methyl ester).
-
Instrumentation: An Agilent 6890N Gas Chromatograph coupled with a 5973 Mass Selective Detector or an equivalent system can be used.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating FAMEs.
-
Injection: Inject 1-2 µL of the sample in splitless mode. The injector temperature is typically set to 250-280°C.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to 250-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.
-
-
Identification: Compare the resulting mass spectra and retention times with those of known standards and reference libraries such as the NIST Mass Spectral Library. The methyl ester of this compound will have a characteristic fragmentation pattern.
Below is a diagram representing the experimental workflow for the extraction and analysis of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. palmitic acid palmitoleic: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, (Z)-, TMS derivative [webbook.nist.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
- 10. Purification and characterization of this compound cis-trans isomerase from pseudomonas sp. strain E-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. japsonline.com [japsonline.com]
The Anti-inflammatory Potential of 9-Hexadecenoic Acid: A Technical Guide
Abstract
9-Hexadecenoic acid, a monounsaturated omega-7 fatty acid also known as palmitoleic acid, has emerged as a significant bioactive lipid with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for inflammatory diseases. This document details the signaling pathways modulated by this compound, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK). Detailed experimental protocols and structured data tables are provided to facilitate the replication and advancement of research in this field.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, metabolic syndrome, and autoimmune diseases. The search for effective and safe anti-inflammatory agents is a major focus of biomedical research. Fatty acids are increasingly recognized not only as energy sources but also as important signaling molecules that regulate inflammatory processes.[1][2] this compound, a fatty acid found in various natural sources, has demonstrated significant anti-inflammatory effects in multiple experimental models.[3][4] This guide synthesizes the existing research to provide a detailed technical resource on its anti-inflammatory properties.
In Vitro Anti-inflammatory Activity
In vitro studies using various cell lines have been instrumental in elucidating the anti-inflammatory effects of this compound. These studies have consistently shown its ability to suppress the production of key pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3]
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Marker | % Inhibition / Reduction | Reference |
| HaCaT | TNF-α | 100 µg/mL | IL-6 | Significant Reduction | [3] |
| HaCaT | TNF-α | 100 µg/mL | IL-8 | Significant Reduction | [3] |
| RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) | Significant Reduction | [3] |
| RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Prostaglandin E2 (PGE2) | Significant Reduction | [3] |
| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | IL-6 | 90% | [5] |
| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | IL-6 | 81.8% | [5] |
| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | IFN-γ | 83.3% | [5] |
| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | IFN-γ | 93.3% | [5] |
| Human Lymphocytes | Concanavalin A (ConA) | 25 µM | TNF-α | Significant Reduction | [5] |
| Human Lymphocytes | Concanavalin A (ConA) | 50 µM | TNF-α | Significant Reduction | [5] |
| Primary mouse macrophages | Lipopolysaccharide (LPS) (2.5 µg/ml) | 600 µmol/L | IL-6 | Significant Decrease | [6] |
| Primary mouse macrophages | Lipopolysaccharide (LPS) (2.5 µg/ml) | 600 µmol/L | TNF-α | Significant Decrease | [6] |
Experimental Protocols: In Vitro Assays
-
RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period, typically 24 hours.[7]
-
HaCaT Keratinocytes: These cells are maintained in DMEM with 10% FBS. Inflammation is induced by treating the cells with a combination of TNF-α and interferon-gamma (IFN-γ), or TNF-α alone, for 24 hours.[8]
-
Human Peripheral Blood Lymphocytes: Lymphocytes are isolated from healthy donors and cultured in appropriate media. Proliferation and cytokine production are often stimulated using mitogens like Concanavalin A (ConA).[5]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[9]
-
Cytokine Quantification (ELISA): The levels of cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been validated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation is the carrageenan-induced paw edema model in rats. A study demonstrated that a this compound-rich fraction was able to significantly reduce paw edema.[3]
Table 2: In Vivo Anti-inflammatory Effect of this compound
| Animal Model | Inflammatory Agent | This compound Concentration | Effect | % Reduction of Edema | Reference |
| Wistar Rats | Carrageenan (1%) | 150 µg/mL | Reduction of paw edema | 84.62% | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Wistar rats are used for this model.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% suspension of carrageenan in normal saline into the right hind paw of the rats.[10]
-
Treatment: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Diclofenac Sodium) is administered, typically orally or intraperitoneally, 30 to 60 minutes prior to the carrageenan injection.[10][11]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate several key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12] this compound has been shown to inhibit the activation of the NF-κB pathway.[6] One of the proposed mechanisms involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
Isomers of 9-Hexadecenoic Acid: A Technical Guide to Sapienic and Hypogeic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists in several isomeric forms with distinct biosynthetic origins and physiological functions. This technical guide provides a comprehensive overview of two specific isomers: sapienic acid (cis-6-hexadecenoic acid; 16:1n-10) and hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9). While structurally similar, their metabolic pathways and biological activities differ significantly, presenting unique opportunities for research and therapeutic development. Sapienic acid, synthesized endogenously in human sebaceous glands, is a key component of the skin's antimicrobial barrier. In contrast, hypogeic acid, a product of oleic acid metabolism, exhibits anti-inflammatory properties and is under investigation as a potential biomarker for metabolic diseases. This document details their biosynthesis, physiological roles, and associated signaling pathways. Furthermore, it provides structured quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key metabolic and signaling processes to facilitate further scientific inquiry.
Introduction
Monounsaturated fatty acids (MUFAs) are critical components of cellular membranes and signaling molecules. Among the C16:1 isomers, palmitoleic acid (16:1n-7) has been extensively studied. However, emerging research has shed light on the unique properties of its positional isomers, sapienic acid and hypogeic acid.[1][2][3] Sapienic acid is notable for its high concentration in human sebum and its role in skin health, while hypogeic acid is recognized for its potential role in modulating inflammatory responses.[4][5][6] Understanding the distinct characteristics of these isomers is crucial for elucidating their roles in health and disease.
Comparative Overview
The primary distinction between sapienic and hypogeic acid lies in the position of the double bond within their 16-carbon chain, which dictates their unique biosynthetic pathways and biological functions.
| Feature | Sapienic Acid | Hypogeic Acid |
| Systematic Name | cis-6-Hexadecenoic acid | cis-7-Hexadecenoic acid |
| Lipid Numbers | 16:1n-10 | 16:1n-9 |
| Chemical Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O₂ |
| Molar Mass | 254.41 g/mol | 254.41 g/mol |
| Primary Biosynthesis | Desaturation of palmitic acid by Fatty Acid Desaturase 2 (FADS2)[7][8] | Partial mitochondrial β-oxidation of oleic acid[9][10] |
| Key Location | Human sebum[9] | Various tissues, under investigation in plasma |
| Primary Function | Antimicrobial skin barrier[11] | Anti-inflammatory signaling[12][13] |
Biosynthesis Pathways
The synthesis of sapienic and hypogeic acid occurs in different cellular compartments and utilizes distinct enzymatic machinery.
Sapienic Acid Biosynthesis
Sapienic acid is uniquely synthesized in human sebaceous glands through the desaturation of palmitic acid (16:0) at the delta-6 position.[7] This reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2).[14] Interestingly, FADS2 typically acts on polyunsaturated fatty acids; however, in the specific environment of sebaceous glands where its preferred substrates are less abundant, it can efficiently convert palmitic acid to sapienic acid.[9] Sapienic acid can be further elongated to sebaleic acid (18:2Δ5,8).[9]
Hypogeic Acid Biosynthesis
Hypogeic acid is synthesized in the mitochondria via the partial β-oxidation of oleic acid (18:1n-9).[9][15] This process involves one cycle of β-oxidation, which shortens the 18-carbon oleic acid by two carbons to produce the 16-carbon hypogeic acid.[9]
Physiological Roles and Signaling
Sapienic Acid: Antimicrobial Defense
Sapienic acid is the most abundant fatty acid in human sebum, accounting for approximately 21-25% of the total fatty acids.[3][16] It plays a crucial role in the innate immune defense of the skin, exhibiting potent antimicrobial activity against various pathogens, including Staphylococcus aureus.[4][11] Deficient production of sapienic acid has been linked to atopic dermatitis.[8] The signaling pathways directly modulated by sapienic acid are still under investigation, but its synthesis is closely linked to the activity of FADS2.[14][17] In some cancer cell lines, FADS2 expression and subsequent sapienic acid production have been identified as an alternative pathway for generating monounsaturated fatty acids, promoting cancer cell plasticity.[17][18]
Hypogeic Acid: Anti-Inflammatory Modulation
Emerging evidence suggests that hypogeic acid possesses anti-inflammatory properties.[12][13] It is believed to exert its effects through the modulation of key inflammatory signaling pathways. One proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[5][19] Activation of PPARs can lead to the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[19][20] By inhibiting the NF-κB pathway, hypogeic acid may reduce the production of pro-inflammatory cytokines.[6]
Quantitative Data
Quantitative analysis of sapienic and hypogeic acid in biological samples is an emerging area of research. The following tables summarize available data on their abundance.
Table 1: Abundance of Sapienic Acid in Human Sebum
| Analyte | Relative Abundance (% of total fatty acids) | Reference |
| Sapienic Acid | ~21% | [16] |
| Palmitic Acid | ~31% | [16] |
| Stearic Acid | ~11% | [16] |
| Myristic Acid | ~10% | [16] |
| Oleic Acid | ~8% | [16] |
Note: Data for hypogeic acid concentrations in various human tissues and plasma are still limited and require further investigation.
Experimental Protocols
Accurate analysis of sapienic and hypogeic acid requires robust methodologies for lipid extraction, separation, and detection.
Lipid Extraction from Tissues and Cells (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[12]
Materials:
-
Tissue or cell sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for storage or further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Isomer Analysis
GC-MS is the gold standard for the separation and quantification of fatty acid isomers.[10][21]
Workflow:
Protocol Outline:
-
Derivatization: Convert the extracted fatty acids into their volatile fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a methylating agent such as boron trifluoride-methanol or methanolic HCl.
-
GC Separation: Inject the FAMEs into a gas chromatograph equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) that can effectively separate positional isomers.[21]
-
Temperature Program: Utilize a precise temperature gradient to achieve optimal separation of the FAMEs based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratio is determined by a mass spectrometer.
-
Quantification and Identification: Identify individual fatty acid isomers based on their retention times and mass spectra, and quantify them by comparing their peak areas to those of known standards.
Conclusion and Future Directions
Sapienic and hypogeic acid, while both being isomers of 9-hexadecenoic acid, exhibit distinct metabolic origins and physiological roles. Sapienic acid is a crucial component of the skin's innate immune system, while hypogeic acid shows promise as an anti-inflammatory agent. Further research is needed to fully elucidate the signaling pathways they modulate and to quantify their presence in various tissues and disease states. The detailed methodologies provided in this guide offer a framework for researchers to advance our understanding of these unique fatty acids and their potential applications in drug development and as clinical biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]
- 4. THE ROLES OF CUTANEOUS LIPIDS IN HOST DEFENSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. aocs.org [aocs.org]
- 14. Sapienic Acid Synthesis (FADS2) Analysis - Creative Biolabs [creative-biolabs.com]
- 15. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 16. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 17. Evidence for an alternative fatty acid desaturation pathway increasing cancer plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effects of an optimized PPAR-γ agonist via NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to 9-Hexadecenoic Acid in Biological Systems: Distribution, Analysis, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that has garnered significant attention in the scientific community. Once considered primarily a component of triglycerides and cell membranes, it is now recognized as a lipokine—a lipid hormone that communicates between tissues to regulate metabolic homeostasis.[1][2] This technical guide provides an in-depth overview of the quantitative distribution of this compound across various human tissues and fluids, detailed experimental protocols for its analysis, and a summary of its key signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, nutrition, and drug development.
Data Presentation: Quantitative Distribution of this compound
The concentration of this compound varies significantly among different biological tissues and fluids, reflecting its diverse roles in metabolism and signaling. The following tables summarize the quantitative data on the levels of this compound in key human biological samples.
Table 1: Concentration of this compound in Human Blood (Plasma/Serum)
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| Plasma Phospholipids | Palmitoleic Acid (% of total fatty acids) | 0.49 ± 0.20% | 3630 US men and women | [3] |
| Plasma | Palmitoleic Acid | Females had significantly higher concentrations than males. | Young healthy Canadian adults | [4][5] |
| Plasma Cholesteryl Esters | 9-cis-16:1 (% mol) | ~0.8% (Lean), ~1.2% (Obese) | Morbidly obese vs. lean controls | [6] |
| Red Blood Cell Membrane Phospholipids | 9-cis-16:1 (% mol) | ~0.4% (Lean), ~0.6% (Obese) | Morbidly obese vs. lean controls | [6] |
Table 2: Concentration of this compound in Human Adipose Tissue
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| Adipose Tissue | Palmitoleic Acid (% of total fatty acids) | Quintile 1: 3.56 ± 0.71% | 1926 adults in Costa Rica | [7] |
| Adipose Tissue | Palmitoleic Acid (% of total fatty acids) | Quintile 5: 9.85 ± 1.25% | 1926 adults in Costa Rica | [7] |
| Adipose Tissue | Palmitoleic Acid | Greater in femoral fat than in abdominal fat. | 34 adults | [8] |
| Adipose Tissue | Palmitoleic Acid | Greater in females than males. | 34 adults | [8] |
Table 3: Concentration of this compound in Human Liver
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| VLDL-Triacylglycerol | 16:1n–7 (molar percentage) | Positively correlated with liver fat content. | Subjects with low and high liver fat | [9] |
| Liver | Palmitoleic Acid | Generally found in higher concentrations in the liver. | General statement | [10][11] |
Table 4: Concentration of this compound in Human Skeletal Muscle
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| Skeletal Muscle Phospholipids | Palmitoleic Acid (16:1n-7) | Higher in subjects on a high saturated fat diet compared to a high monounsaturated fat diet. | 32 healthy adults | |
| Skeletal Muscle Triglycerides | Palmitoleic Acid [16:1(n-7)] | Lower in endurance-trained young men compared to untrained men. | 14 trained vs. 15 untrained men |
Table 5: Concentration of this compound in the Human Brain
Note: The fatty acid composition of the human brain is complex and varies significantly between different regions. A single value for the entire brain is not well-established. The table below provides data for a specific brain region as an example.
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| Brain Hippocampus | Palmitoleic acid (c16:1) (% of total identified fatty acids) | 9% - 14% | Data from a study on the effect of omega-3 supplementation on brain gene expression | |
| Brain Mitochondria (White Matter) | Palmitoleic Acid | Present in considerably higher concentration in the mitochondria of white matter than in the corresponding homogenate. | Human brain samples |
Table 6: Concentration of this compound in Human Milk
| Sample Type | Analyte | Concentration / Percentage | Population/Condition | Reference |
| Mature Human Milk | Palmitoleic Acid (C16:1) | ~2-3% of total fatty acids | 69 mothers (normal weight, obese, or with gestational diabetes) | |
| Human Milk | Palmitoleic Acid (C16:1n-7) | A component of the monounsaturated fatty acids which comprise 45-50% of total fatty acids. | European women |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.
General Workflow for Fatty Acid Analysis
Detailed Methodologies
1. Lipid Extraction (Folch Method)
The Folch method is a widely used protocol for extracting lipids from biological samples.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution.
-
Procedure:
-
Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v) to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).
-
After extraction, add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
The lower phase, containing the lipids, is carefully collected for further analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis
GC-MS is a robust technique for the analysis of fatty acids, which are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility.
-
Derivatization to FAMEs (using Sodium Methoxide):
-
To the extracted lipid sample, add 0.5 M sodium methoxide (B1231860) in anhydrous methanol.
-
Incubate the mixture at 45°C for 5 minutes.
-
Neutralize the reaction by adding 15% sodium bisulfate.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Separation: Utilize a capillary column (e.g., DB-5MS) to separate the FAMEs based on their boiling points and polarity. The oven temperature is programmed with a gradient to ensure optimal separation.
-
Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The resulting mass spectra are used for identification and quantification.
-
Quantification: Internal standards (e.g., deuterated fatty acids) are added at the beginning of the sample preparation process to allow for accurate quantification.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics
LC-MS/MS is a powerful tool for the analysis of intact lipid species, providing detailed structural information.
-
Sample Preparation: Lipid extracts can be directly analyzed or subjected to further purification steps.
-
LC Separation:
-
Employ a reversed-phase liquid chromatography (RPLC) column (e.g., C18) to separate lipid species based on their acyl chain length and degree of unsaturation.
-
A gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like ammonium (B1175870) formate) is used to elute the lipids.
-
-
MS/MS Detection:
-
The eluting lipids are ionized using techniques like electrospray ionization (ESI) in both positive and negative modes.
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to determine the elemental composition of the parent ions with high mass accuracy.
-
Tandem mass spectrometry (MS/MS) is performed to fragment the parent ions, providing structural information about the fatty acyl chains.
-
-
Data Analysis: Specialized software is used to identify and quantify the different lipid species based on their retention time, accurate mass, and fragmentation patterns.
Signaling Pathways of this compound
This compound acts as a lipokine, influencing metabolic processes in distant organs, primarily the liver and skeletal muscle.[1][2] Its signaling functions are multifaceted and involve the regulation of key metabolic pathways.
Key Signaling Mechanisms:
-
Insulin Sensitization in Skeletal Muscle: this compound has been shown to improve insulin sensitivity in skeletal muscle.[10] It enhances the insulin signaling cascade, leading to increased translocation of the glucose transporter GLUT4 to the cell membrane and thereby promoting glucose uptake from the bloodstream.
-
Suppression of Hepatic Lipogenesis: In the liver, this compound can suppress de novo lipogenesis, the process of synthesizing new fatty acids.[6][9] This action helps to reduce the accumulation of fat in the liver, a condition known as hepatic steatosis.
-
Anti-inflammatory Effects: Some studies suggest that this compound possesses anti-inflammatory properties, which may contribute to its beneficial metabolic effects.[10]
-
Activation of AMPK: this compound can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. AMPK activation promotes glucose uptake and fatty acid oxidation, further contributing to improved metabolic health.
Conclusion
This compound is a bioactive lipid with a significant presence in various human tissues and fluids. Its role as a lipokine in regulating systemic metabolism underscores its importance in health and disease. The ability to accurately quantify its levels using advanced analytical techniques like GC-MS and LC-MS is essential for ongoing research. A deeper understanding of its distribution and signaling pathways will be instrumental for the development of novel therapeutic strategies targeting metabolic disorders such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our knowledge of this important fatty acid.
References
- 1. lipotype.com [lipotype.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unbiased Lipidomics and Metabolomics of Human Brain Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Human Brain Lipidomics: Investigation of Formalin Fixed Brains [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics and the quest for brainy lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidome atlas of the adult human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 9-Hexadecenoic Acid in Modulating Cell Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell membrane fluidity is a critical biophysical parameter that governs a vast array of cellular processes, from signal transduction to molecular transport. The composition of the lipid bilayer, particularly the nature of the fatty acyl chains of phospholipids (B1166683), is a primary determinant of this fluidity. This technical guide provides an in-depth examination of the role of 9-Hexadecenoic acid, a monounsaturated omega-7 fatty acid also known as palmitoleic acid, in modulating the fluidity of cellular membranes. We will explore the biochemical basis of its effects, present quantitative data from key studies, detail the experimental protocols used to measure these changes, and visualize the associated cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, biochemistry, and drug development who are investigating the influence of lipids on cellular function.
Introduction: The Dynamic Nature of the Cell Membrane
The cell membrane is not a static barrier but a dynamic, fluid structure, a concept encapsulated in the fluid mosaic model. This fluidity is essential for numerous cellular functions, including the lateral diffusion of membrane proteins and lipids, membrane fusion and fission events, and the regulation of membrane-bound enzyme and receptor activity.[1] The degree of membrane fluidity is primarily influenced by temperature, cholesterol content, and the fatty acid composition of the phospholipids that form the bilayer.[1]
Saturated fatty acids, with their straight acyl chains, pack tightly together, leading to a more ordered, gel-like, and less fluid membrane. In contrast, unsaturated fatty acids, which contain one or more double bonds, introduce kinks into their acyl chains. These kinks disrupt the orderly packing of the phospholipids, thereby increasing the space between them and enhancing the fluidity of the membrane.[2]
This compound (Palmitoleic acid) is a 16-carbon monounsaturated fatty acid with a cis double bond at the ninth carbon atom (16:1n-7).[3] As a monounsaturated fatty acid, its incorporation into membrane phospholipids is hypothesized to increase membrane fluidity.[4] Beyond its structural role, palmitoleic acid is also recognized as a lipokine, a lipid hormone that can influence systemic metabolic processes, including insulin (B600854) sensitivity and inflammation.[3][5][6] Understanding its specific effects on membrane biophysics is crucial for elucidating its broader physiological and pathological roles.
Biophysical Effects of this compound on Membrane Fluidity
The introduction of this compound into the phospholipid bilayer directly impacts its physical properties. The cis-double bond creates a permanent kink in the acyl chain, which prevents the tight packing characteristic of saturated fatty acids like palmitic acid (16:0). This disruption leads to a decrease in the van der Waals forces between adjacent lipid molecules, resulting in a more disordered and fluid membrane state.[7]
Studies have shown that chronic exposure of cells to fatty acids can significantly alter the physicochemical properties of their membranes. For instance, in INS-1E β-cells, both palmitate and oleate (B1233923) were found to increase membrane fluidity, with oleate exhibiting a larger effect.[7] Another study on Caco-2 cells demonstrated that treatment with palmitoleic acid resulted in a more fluid membrane compared to untreated cells or cells treated with palmitic acid.[8]
The increased fluidity resulting from the incorporation of this compound can have profound effects on the localization and function of membrane proteins. It can influence the formation and stability of specialized membrane microdomains, such as lipid rafts, which are typically enriched in saturated lipids and cholesterol and are involved in signal transduction.[9][10] By altering the bulk membrane fluidity, this compound can indirectly modulate the dynamics of these rafts and the signaling pathways that emanate from them.
Quantitative Analysis of Membrane Fluidity Modulation
The impact of this compound on cell membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key findings from the literature, providing a comparative overview of its effects.
| Cell Type | Fatty Acid | Concentration (µM) | Technique | Key Finding | Reference |
| Caco-2 | Palmitic acid (16:0) | 150 | Laurdan GP | Increased membrane rigidity | [8] |
| Caco-2 | Palmitoleic acid (9cis-16:1) | 150 | Laurdan GP | Increased membrane fluidity | [8] |
| HCT116 | Oleic acid (18:1) | 25-100 | Not specified | Concentration-dependent decrease in fluidity | [11] |
| HCT116 | Palmitic acid (16:0) | 25-100 | Not specified | Concentration-dependent decrease in fluidity | [11] |
| INS-1E β-cells | Palmitate (16:0) | 400 | Not specified | Increased membrane fluidity | [7] |
| INS-1E β-cells | Oleate (18:1) | 400 | Not specified | Increased membrane fluidity (larger effect than palmitate) | [7] |
Note: A decrease in the Laurdan Generalized Polarization (GP) value corresponds to an increase in membrane fluidity.
Experimental Protocols for Measuring Membrane Fluidity
A variety of robust experimental techniques are available to assess cell membrane fluidity. Below are detailed protocols for three widely used methods.
Laurdan Generalized Polarization (GP) Spectroscopy
This method utilizes the fluorescent probe Laurdan, whose emission spectrum is sensitive to the polarity of its environment. In more ordered, gel-phase membranes, water penetration is limited, and Laurdan emits at a shorter wavelength (~440 nm). In more fluid, liquid-crystalline phase membranes, increased water penetration shifts the emission to a longer wavelength (~490 nm). The GP value is a ratiometric measure of this shift and is inversely correlated with membrane fluidity.[12][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates (e.g., 96-well black, clear-bottom plates).
-
Treat cells with varying concentrations of this compound (or other fatty acids) for the desired duration. Include appropriate vehicle controls.
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan (e.g., 1 mM in DMF).
-
Dilute the Laurdan stock solution in cell culture medium to a final working concentration (e.g., 5-10 µM).
-
Remove the treatment medium from the cells and add the Laurdan-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess Laurdan.
-
Add fresh PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity in a fluorescence plate reader equipped with temperature control.
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at two wavelengths: 440 nm (I440) and 490 nm (I490).
-
-
GP Calculation:
-
Calculate the GP value for each well using the following formula: GP = (I440 - G * I490) / (I440 + G * I490)
-
The G-factor (G) is a correction factor for the instrument's wavelength-dependent detection efficiency and should be determined using a standard fluorophore. For many instruments, G is close to 1.
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. A hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is used. When excited with polarized light, the probe's rotational diffusion during its fluorescence lifetime causes depolarization of the emitted light. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and lower anisotropy. Conversely, in a more rigid membrane, rotation is restricted, resulting in higher anisotropy.[15][16][17]
Protocol:
-
Cell/Liposome (B1194612) Preparation and Treatment:
-
Prepare cell suspensions or liposomes.
-
Treat with this compound and appropriate controls.
-
-
Probe Labeling:
-
Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran).
-
Dilute the DPH stock in PBS to a working concentration (e.g., 2 µM).
-
Add the DPH working solution to the cell or liposome suspension and incubate for 30-60 minutes at 37°C in the dark.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer.
-
Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer parallel (IHV) and perpendicular (IHH) to it. G = IHV / IHH.
-
-
Anisotropy (r) Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. For lipid membranes, DSC can detect the phase transitions from the gel state to the liquid-crystalline state. The temperature at which this transition occurs (Tm) and the enthalpy of the transition (ΔH) are sensitive to the lipid composition. The incorporation of unsaturated fatty acids like this compound typically lowers the Tm and broadens the transition peak, indicating a more fluid membrane.[18][19][20]
Protocol:
-
Liposome Preparation:
-
Prepare multilamellar vesicles (MLVs) composed of a defined lipid mixture (e.g., DPPC).
-
Incorporate this compound into the lipid mixture at various molar percentages.
-
Hydrate the lipid films in a suitable buffer.
-
-
DSC Measurement:
-
Load the liposome suspension into the sample pan of the DSC instrument.
-
Load an equal volume of buffer into the reference pan.
-
Scan the sample and reference pans over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
The output is a thermogram showing heat flow as a function of temperature.
-
The phase transition is observed as a peak in the thermogram.
-
Determine the melting temperature (Tm) from the peak maximum.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Compare the Tm and ΔH values for liposomes with and without this compound.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a conceptual signaling pathway influenced by this compound-mediated changes in membrane fluidity.
Caption: Workflow diagrams for key experimental protocols used to measure membrane fluidity.
Caption: Conceptual signaling pathway illustrating the influence of this compound on membrane fluidity and downstream cellular events.
Implications for Research and Drug Development
The ability of this compound to modulate membrane fluidity has significant implications for both basic research and therapeutic development.
-
Understanding Disease Mechanisms: Aberrant membrane fluidity has been linked to various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1] Investigating how endogenous and exogenous fatty acids like palmitoleic acid influence membrane properties can provide insights into the pathophysiology of these conditions. For example, the anti-inflammatory and insulin-sensitizing effects of palmitoleic acid may be, in part, mediated by its biophysical effects on the membranes of immune and metabolic cells.[5][6]
-
Drug Delivery and Efficacy: The fluidity of the cell membrane can affect the passive diffusion of small molecule drugs and the interaction of biologic drugs with membrane-bound targets. Formulations that include fluidity-modifying lipids could potentially enhance drug uptake and efficacy.
-
Nutraceutical and Therapeutic Potential: As a naturally occurring fatty acid with demonstrated bioactivity, this compound and its derivatives are of interest as potential nutraceuticals or therapeutic agents. A thorough understanding of its effects on cell membranes is essential for evaluating its safety and efficacy and for designing targeted interventions. For instance, its ability to increase membrane fluidity might be harnessed to counteract age-related decreases in membrane fluidity or the membrane-rigidifying effects of certain pathological conditions.
Conclusion
This compound plays a significant and quantifiable role in increasing the fluidity of cell membranes. Its incorporation into phospholipids disrupts the tight packing of acyl chains, leading to a more disordered and dynamic bilayer. This fundamental biophysical change can have a cascading effect on a multitude of cellular processes, including the organization of membrane microdomains and the function of membrane-associated proteins, thereby influencing cellular signaling and metabolic regulation. The experimental protocols detailed in this guide provide robust methods for investigating these effects. A deeper understanding of the interplay between this compound, membrane fluidity, and cellular function will continue to be a vital area of research, with the potential to uncover new therapeutic strategies for a range of human diseases.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palmitate and oleate modify membrane fluidity and kinase activities of INS-1E β-cells alongside altered metabolism-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the significance of palmitoylation using an artificial protein lipidation system - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00143A [pubs.rsc.org]
- 11. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. ucm.es [ucm.es]
- 19. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Whitepaper: 9-Hexadecenoic Acid as a Central Precursor in Lipid Biosynthesis and Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hexadecenoic acid, commonly known as palmitoleic acid (16:1n-7), is an omega-7 monounsaturated fatty acid that is increasingly recognized not only as a fundamental building block for more complex lipids but also as a potent signaling molecule, or "lipokine."[1][2][3][4] Synthesized endogenously from palmitic acid, it stands at a critical metabolic nexus, influencing the synthesis of various lipid species, including elongated fatty acids, phospholipids (B1166683), and triglycerides.[5][6] Furthermore, as a lipokine, it modulates systemic metabolic homeostasis, particularly improving insulin (B600854) sensitivity and suppressing inflammation.[2][3][7] This technical guide provides an in-depth exploration of this compound's role as a precursor, detailing its biosynthetic pathways, its conversion into other lipid molecules, and the signaling cascades it governs. The document includes summaries of quantitative data, detailed experimental protocols for tracing its metabolic fate, and pathway visualizations to support further research and drug development efforts targeting lipid metabolism.
Biosynthesis of this compound and Its Isomers
This compound is part of a family of C16 monounsaturated fatty acids that includes several positional isomers, each with distinct biosynthetic origins and biological roles. The three major isomers are palmitoleic acid (16:1n-7), sapienic acid (16:1n-10), and hypogeic acid (16:1n-9).[5][8]
-
Palmitoleic Acid (9-cis-Hexadecenoic Acid, 16:1n-7): This is the most abundant isomer in the human body.[8] It is primarily synthesized in the endoplasmic reticulum from the saturated fatty acid palmitic acid (16:0) through the action of the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[1][5][9] This conversion is a rate-limiting step in the biosynthesis of monounsaturated fatty acids.[4][10]
-
Sapienic Acid (6-cis-Hexadecenoic Acid, 16:1n-10): This isomer is also synthesized from palmitic acid, but the desaturation occurs at the delta-6 position, a reaction catalyzed by Fatty Acid Desaturase 2 (FADS2).[1][5]
-
Hypogeic Acid (7-cis-Hexadecenoic Acid, 16:1n-9): Unlike the other two isomers, hypogeic acid is typically produced in the mitochondria via the partial β-oxidation (chain shortening) of oleic acid (18:1n-9).[1][5][11][12]
The differential regulation of SCD1 and FADS2 activities can partition palmitic acid between the synthesis of palmitoleic acid and sapienic acid, representing a potential metabolic switch in health and disease.[5]
This compound as a Precursor for Complex Lipids
Once synthesized, this compound (as palmitoleoyl-CoA) serves as a substrate for further metabolic processing, primarily through elongation and incorporation into complex lipid structures.
-
Elongation: Palmitoleic acid can be elongated by two carbons to form cis-vaccenic acid (18:1n-7).[5] This reaction adds to the diversity of monounsaturated fatty acids available for cellular functions.
-
Incorporation into Complex Lipids: As a key fatty acyl-CoA, palmitoleoyl-CoA is readily incorporated into various classes of lipids, which is crucial for energy storage and membrane structure:
-
Triglycerides (TAGs): Palmitoleic acid is a common constituent of TAGs stored in adipose tissue and the liver.[2][5][6]
-
Phospholipids (PLs): It is esterified into the backbone of phospholipids (e.g., phosphatidylcholine), where it influences the fluidity and properties of cellular membranes.[5][13]
-
Cholesterol Esters (CEs): It can be esterified to cholesterol, forming cholesterol esters for storage and transport in lipoproteins.[2][5]
-
In some microorganisms, palmitoleic acid can undergo further desaturation by a Δ12 desaturase to produce 9,12-hexadecadienoic acid (16:2ω4), a C16 polyunsaturated fatty acid.[14]
Signaling Roles of this compound (Lipokine Function)
Beyond its structural roles, this compound functions as a lipokine—a lipid hormone released by adipose tissue that exerts signaling effects on distant organs like the liver and skeletal muscle.[2][3][4][8] This signaling is critical for regulating systemic metabolism.
Chronic administration of palmitoleic acid has been shown to activate the PPARα/AMPK pathway.[5] This activation leads to a cascade of beneficial metabolic effects:
-
Increased Insulin Sensitivity: It enhances insulin signaling in muscle and other tissues.[3][5][15]
-
Suppression of Hepatic Steatosis: It reduces lipid accumulation in the liver by down-regulating lipogenic genes (e.g., Srebp-1c, Fas, Scd1) and up-regulating enzymes involved in fatty acid β-oxidation (e.g., Cpt1a, Acox1).[4][5][16]
-
Anti-inflammatory Effects: It can suppress inflammation, a key factor in the development of metabolic diseases.[3][7][13]
Quantitative Data Summary
The metabolic effects of this compound have been quantified in various studies. The tables below summarize key findings.
Table 1: Effects of Palmitoleic Acid (16:1n-7) Supplementation in Obese Mice Data extracted from a study on high-fat diet (HFD)-induced obese mice supplemented with 300 mg/kg/day of 16:1n-7 for 30 days.[15]
| Parameter | Observation | Quantitative Change |
| Body Mass | Slowed down weight gain | - |
| Hepatic Lipids | Prevented increase of lipids in the liver | - |
| TAG Esterification | Significant increase in inguinal adipocytes | +80% (p < 0.05) |
| Fatty Acid Oxidation | Significant increase in inguinal adipocytes | +70% (p < 0.05) |
Table 2: Desaturase Activity Index in Human Subjects The SCD-16 index, calculated as the ratio of palmitoleic acid (16:1n-7) to palmitic acid (16:0), serves as a proxy for delta-9 desaturase activity.[11]
| Lipid Fraction | Subject Group | SCD-16 Index (Product/Precursor Ratio) | Statistical Significance |
| RBC Membrane Phospholipids | Morbidly Obese vs. Lean Controls | Significantly higher in obese group | p = 0.01 |
| Plasma Cholesterol Esters | Morbidly Obese vs. Lean Controls | Significantly higher in obese group | p ≤ 0.05 |
Experimental Protocols
Investigating the role of this compound as a lipid precursor requires robust methodologies for tracing its metabolic fate and analyzing its downstream products.
Protocol 1: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells
This protocol allows for the quantitative tracing of a labeled fatty acid precursor into various lipid species.
1. Materials:
-
Adherent mammalian cell line (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM) and glucose-free medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled precursor (e.g., [U-¹³C₁₆]-Palmitic acid to trace synthesis and conversion, or ¹³C-labeled this compound to trace its direct fate)[17][18]
-
Solvents for extraction (LC-MS grade): Methanol (B129727), Chloroform (B151607), Water, or MTBE[19][20]
-
Internal standards mixture containing deuterated lipids for quantification
2. Methodology:
-
Cell Seeding: Plate cells to achieve ~80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of the ¹³C-labeled fatty acid complexed with fatty acid-free BSA. Supplement base medium (e.g., glucose-free DMEM with dialyzed FBS) with the labeled fatty acid-BSA complex to the desired final concentration.[17][18]
-
Metabolic Labeling:
-
Aspirate the growth medium, wash cells with PBS.
-
Add the prepared ¹³C-labeling medium.
-
Incubate for a specified time course (e.g., 0, 2, 8, 24 hours) to monitor dynamic changes or for 24 hours for steady-state analysis.[18]
-
-
Metabolite Quenching and Lipid Extraction:
-
Aspirate labeling medium and wash cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled (-80°C) solvent like 80% methanol and scraping the cells.[18]
-
Perform lipid extraction using a standard method such as the Folch or Bligh & Dyer procedures.[19][20] Briefly, add chloroform and water (or methanol/chloroform/water) to the cell lysate to create a biphasic separation. The lower organic phase containing the lipids is collected.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for injection.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) coupled with liquid chromatography.[19]
-
Acquire data in both full scan mode to identify isotopologue patterns and tandem MS (MS/MS) mode to confirm lipid identities.[19][20]
-
-
Data Analysis: Process the raw data to identify lipid species and quantify the incorporation of the ¹³C label into downstream lipids, correcting for natural isotope abundance.
Protocol 2: GC-MS Analysis of Total Fatty Acid Composition
This protocol is the gold standard for identifying and quantifying the overall fatty acid profile of a sample, including all isomers.
1. Materials:
-
Lipid extract (from cells, plasma, or tissue)
-
Methanol with 2.5% H₂SO₄ (for derivatization)[17]
-
Deuterated fatty acid internal standards[21]
-
GC-MS instrument with a suitable capillary column (e.g., DB-Wax)
2. Methodology:
-
Internal Standard Spiking: Add a known amount of deuterated internal standard mix to the lipid extract before processing.
-
Saponification and Derivatization:
-
Hydrolyze the ester linkages in complex lipids to release free fatty acids (saponification).
-
Convert the free fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs) by heating the dried extract with methanolic H₂SO₄ at 80°C for 1 hour.[17]
-
-
FAMEs Extraction: After cooling, add water and extract the FAMEs into hexane. The hexane layer is collected and dried.
-
GC-MS Analysis:
-
Reconstitute the FAMEs in a small volume of hexane.
-
Inject 1 µL into the GC-MS. The different FAMEs will separate based on their volatility and polarity on the column and will be identified by their mass spectra and retention times.
-
-
Data Analysis: Quantify the amount of each fatty acid by comparing its peak area to that of the corresponding internal standard.
Conclusion and Future Directions
This compound is a pivotal molecule in lipid metabolism, acting as a key precursor for a diverse range of downstream lipids and as a critical signaling lipokine that orchestrates systemic metabolic health. Its synthesis from palmitic acid and subsequent conversion pathways highlight its central role in cellular energy storage, membrane biology, and inter-organ communication. Understanding the regulation of its synthesis and metabolic fate is paramount for developing therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.
Future research should focus on elucidating the specific roles of its less-abundant isomers, sapienic and hypogeic acid, in metabolic signaling. Furthermore, advanced single-cell lipidomics and spatial metabolomics techniques will be instrumental in uncovering the heterogeneity of this compound metabolism within complex tissues, offering new insights into disease pathology and identifying novel targets for drug development.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipokine - Wikipedia [en.wikipedia.org]
- 4. metabolon.com [metabolon.com]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer cells | bioRxiv [biorxiv.org]
Methodological & Application
Application Note: Quantification of 9-Hexadecenoic Acid in Plasma using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid (16:1n-7), is an omega-7 monounsaturated fatty acid that has garnered significant attention in metabolic research. It functions as a lipokine, a signaling molecule released by adipose tissue that communicates with other tissues to regulate metabolic homeostasis.[1] Research has indicated its beneficial roles in improving insulin (B600854) sensitivity, reducing inflammation, and modulating hepatic gluconeogenesis.[1][2][3][4] Given its association with metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease, the accurate and precise quantification of this compound in plasma is crucial for clinical and pharmaceutical research.
This application note provides a detailed protocol for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis, which offers high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard is incorporated to ensure the highest accuracy and precision.[1]
Principle of the Method
The quantitative analysis of this compound from a complex biological matrix like plasma involves a multi-step process. First, total lipids are extracted from the plasma sample. Due to their low volatility, fatty acids are then converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process.[7] This chemical modification is essential for successful separation and analysis by gas chromatography.[7] The FAMEs are then separated on a GC column and detected by a mass spectrometer, which provides definitive identification and quantification. To correct for any variability during sample preparation and analysis, a deuterated internal standard, such as Palmitoleic Acid-d14, is added at the beginning of the procedure.[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Palmitoleic Acid-d14 internal standard (BenchChem)[1]
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Hexane (B92381), HPLC grade
-
Sodium Chloride (NaCl)
-
Boron Trifluoride (BF3) in Methanol, 14% solution (Sigma-Aldrich)[1][7]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas, high purity
-
Glass centrifuge tubes with PTFE-lined caps
-
GC autosampler vials with inserts
Experimental Workflow
Caption: Workflow for this compound quantification.
Sample Preparation (Lipid Extraction)
This protocol is a modified Folch extraction procedure.[1]
-
Pipette 100 µL of plasma into a clean glass centrifuge tube.
-
Add the internal standard (e.g., Palmitoleic Acid-d14) to each sample, calibrator, and quality control sample.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[1]
-
Carefully aspirate the upper aqueous layer and discard it.
-
Transfer the lower organic layer, which contains the lipids, to a new clean glass tube.[1]
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[1]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This procedure uses acid-catalyzed methylation, a widely effective method for creating FAMEs.[1][7]
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[1]
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 10 minutes in a heating block or water bath.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Shake vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to settle.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial, passing it over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in an appropriate volume of hexane (e.g., 100 µL) and transfer to a GC autosampler vial for analysis.
GC-MS Analysis
The following parameters provide a starting point and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Injector | Split/Splitless Inlet, 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[8] |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column (e.g., FAMEWAX) |
| Oven Program | Initial temp 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[8] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temp | 240 °C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity[9] |
| Monitored Ions (SIM) | Quantifier and qualifier ions for this compound methyl ester and the internal standard should be determined empirically. |
Quantitative Data
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of this compound standard into a surrogate matrix (e.g., stripped serum or saline) and processing them alongside the unknown samples.
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
Method Validation Summary
The method should be validated for linearity, sensitivity, precision, and accuracy. Typical performance characteristics are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | e.g., 0.5 µg/mL |
| Limit of Quantitation (LOQ) | e.g., 1.0 µg/mL[9] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90-110% |
Biological Significance and Signaling
This compound (palmitoleic acid) acts as a lipokine to improve insulin sensitivity in muscle and suppress lipogenesis in the liver. This signaling is crucial for maintaining metabolic balance.
Caption: this compound signaling in metabolic regulation.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound in plasma samples. The protocol, which includes lipid extraction and derivatization to FAMEs, is suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required to investigate the role of this important lipokine in metabolic health and disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. gcms.cz [gcms.cz]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography Methods for the Separation of 9-Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid (C16:1), a monounsaturated fatty acid, exists as various positional and geometric (cis/trans) isomers with distinct physiological roles. The accurate separation and quantification of these isomers are crucial for understanding their metabolic pathways and biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering distinct advantages over gas chromatography (GC) by avoiding the need for high temperatures that can degrade sensitive compounds. This application note provides detailed protocols for the separation of this compound isomers using Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC).
Data Presentation
The separation of this compound isomers by HPLC is influenced by the chosen stationary phase, mobile phase, and derivatization strategy. The following tables summarize key quantitative data and performance characteristics of the two primary HPLC methods.
Table 1: HPLC Method Performance for this compound Isomer Separation
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Silver-Ion HPLC (Ag+-HPLC) |
| Primary Separation Principle | Hydrophobicity | π-complex formation with silver ions |
| Typical Stationary Phase | C18, C30 | Silver-ion impregnated silica |
| Common Mobile Phases | Acetonitrile (B52724)/Water, Methanol/Water | Hexane (B92381)/Acetonitrile, Dichloromethane/Acetonitrile |
| Derivatization | Optional, but recommended for UV detection (e.g., phenacyl esters) | Optional, but can enhance separation |
| Elution Order of Isomers | Generally, trans isomers elute slightly before cis isomers. Separation of positional isomers is challenging. | trans isomers elute before cis isomers. Effective separation of positional isomers. |
| Advantages | Robust, widely available columns, good for separating fatty acids by chain length and unsaturation. | Superior resolution of geometric (cis/trans) and positional isomers. |
| Limitations | Limited resolution of positional and geometric isomers. | Columns can be less stable and require careful handling. |
Table 2: Quantitative Data for Cis/Trans-Palmitoleic Acid (this compound) Separation by RP-HPLC [1][2][3]
| Analyte | Limit of Detection (LOD) | Linearity Range |
| cis-Palmitoleic Acid | 0.2 µg/mL | 0.05 to 500 µg/mL |
| trans-Palmitoleic Acid | 0.05 µg/mL | 0.05 to 500 µg/mL |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Cis/Trans this compound Separation
This protocol is suitable for the separation of cis and trans isomers of this compound. Derivatization to phenacyl esters is included for enhanced UV detection.
1. Sample Preparation (Derivatization to Phenacyl Esters)
-
Lipid Extraction: Extract lipids from the sample using a modified Folch method with chloroform/methanol (2:1, v/v).
-
Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Heat at 80°C for 10 minutes to release free fatty acids.
-
Acidification and Extraction: Cool the sample, add 2 mL of water, and acidify to pH 3-4 with 1 M HCl. Extract the free fatty acids three times with 2 mL of n-hexane.
-
Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile. Incubate at 75-80°C for 30 minutes. Cool the reaction mixture before injection.[4]
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 70% acetonitrile and increase to 100% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Positional and Geometric Isomer Separation
This protocol provides superior separation of both positional and geometric isomers of this compound.
1. Sample Preparation (Fatty Acid Methyl Ester - FAME Preparation)
-
Transesterification: To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol. Heat at 50°C for 2 hours.
-
Extraction: Add 1 mL of saturated NaCl solution and extract the FAMEs three times with 2 mL of n-hexane.
-
Purification: Wash the pooled hexane extracts with 2 mL of 2% potassium bicarbonate solution and then with water. Dry the hexane phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the hexane to a small volume under a stream of nitrogen.
2. HPLC Conditions
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: A shallow gradient of acetonitrile in hexane. For example, start with 0.1% acetonitrile in hexane and increase to 1% over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 20°C).
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at 205 nm for underivatized FAMEs.
-
Injection Volume: 20 µL.
Visualizations
Biosynthetic Pathways of this compound Isomers
The following diagram illustrates the biosynthetic pathways leading to the formation of key this compound isomers.[4][5]
Caption: Biosynthesis of this compound isomers.
Experimental Workflow for HPLC Analysis
The logical workflow for the analysis of this compound isomers from a biological sample is depicted below.
Caption: General workflow for HPLC analysis of fatty acid isomers.
References
- 1. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 9-Hexadecenoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 9-hexadecenoic acid (palmitoleic acid) for analysis by gas chromatography (GC). The successful analysis of free fatty acids like this compound by GC requires a derivatization step to increase their volatility and reduce their polarity.[1][2][3] The polar carboxyl group of underivatized fatty acids can lead to poor peak shape, peak tailing, and inaccurate quantification due to interactions with the GC column's stationary phase.[1][2][4] Derivatization converts the carboxylic acid into a less polar and more volatile derivative, making it amenable to GC analysis.[2][3][4]
The two most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[2][3] The choice of method depends on the sample matrix, the presence of other functional groups, and the specific analytical requirements.[3]
Comparison of Key Derivatization Methods
The selection of an appropriate derivatization method is crucial for accurate and reproducible results. The two primary methods, acid-catalyzed esterification and silylation, offer distinct advantages and are suited for different analytical scenarios.
-
Acid-Catalyzed Esterification (Methylation): This is the most widely used method for preparing FAMEs.[2] Reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) are highly effective for esterifying free fatty acids and can also transesterify fatty acids from glycerolipids.[1][2] The reaction is typically performed under mild heating conditions.[1] This method is robust and suitable for a broad range of sample types.[3]
-
Silylation: This method converts the active hydrogen on the carboxylic acid to a trimethylsilyl (TMS) group, forming a TMS ester.[1][2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1][2] Silylation is a versatile technique that also derivatizes other functional groups like hydroxyls and amines.[1] It is crucial that samples are anhydrous for this reaction to proceed efficiently, as the reagents are sensitive to moisture.[2][5]
Data Presentation: Comparison of Derivatization Parameters
The following table summarizes the key parameters for the two most common derivatization methods for this compound.
| Parameter | Acid-Catalyzed Esterification (BF3-Methanol) | Silylation (BSTFA) |
| Reagent(s) | 12-14% Boron Trifluoride in Methanol (BF3-Methanol) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- 1% Trimethylchlorosilane (TMCS) |
| Typical Reaction Time | 30 - 60 minutes[1][2] | 30 - 60 minutes[6][7][8] |
| Typical Reaction Temp. | 50 - 100°C[1][2][4] | 60 - 75°C[6][8] |
| Key Advantages | - Effective for both free fatty acids and transesterification.[2]- Robust and widely used method.[3]- Reagents are relatively stable. | - Derivatizes multiple functional groups (e.g., hydroxyls).[1]- By-products are highly volatile.[9]- Can be performed under relatively mild conditions.[8] |
| Key Disadvantages | - Not suitable for fatty acids with acid-labile groups.[10]- BF3 is toxic and requires handling in a fume hood.[10] | - Highly sensitive to moisture; requires anhydrous conditions.[2][5]- Reagents can be less stable than esterification reagents. |
Experimental Protocols
Detailed methodologies for the two primary derivatization techniques are provided below.
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol describes the conversion of this compound into its methyl ester (methyl 9-hexadecenoate) using boron trifluoride in methanol.
Materials:
-
Screw-capped glass tube with a PTFE liner
-
12-14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[2]
-
Hexane (B92381) or Heptane (GC grade)[2]
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)[1][3]
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
GC vials
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[2] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[2]
-
Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[4]
-
Reaction: Tightly cap the tube and vortex briefly. Heat the mixture at 60-100°C for 30-60 minutes in a heating block or water bath.[1][2][4] A common practice is heating at 80°C for 1 hour.[2][4]
-
Reaction Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution (or water) to stop the reaction and 1-2 mL of hexane to extract the FAMEs.[3][4]
-
Vortex the tube vigorously for 1 minute to ensure thorough extraction of the FAMEs into the hexane layer.[4]
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.[3]
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][3][4]
-
Analysis: The sample is now ready for GC analysis. The resulting derivative is Methyl (Z)-9-hexadecenoate.[12]
Protocol 2: Silylation using BSTFA
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester using BSTFA.
Materials:
-
Dried sample containing this compound
-
Screw-capped glass vial with a PTFE-lined septum
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% TMCS catalyst[1]
-
Aprotic solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[2][5] Place the dried sample into a screw-capped vial.
-
Reagent Addition: Add 100-200 µL of an appropriate aprotic solvent to dissolve the sample. Add a molar excess of BSTFA (+1% TMCS) reagent to the vial.[2][8]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution & Analysis: The sample can be directly injected into the GC or diluted with a suitable solvent if necessary. Unlike the esterification procedure, a liquid-liquid extraction step is typically not required as the by-products of the silylation reaction are highly volatile.[9]
Quantitative Data and GC Conditions
For the analysis of derivatized this compound, typical gas chromatography conditions are summarized below. Instrument-specific optimization may be required.
| Parameter | Typical Conditions for FAMEs/TMS-Esters |
| GC System | Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Column | Fused silica (B1680970) capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[13] or a polar wax column. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250 - 280°C[13] |
| Oven Program | Example: Initial 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C, hold for 3 min.[14] |
| Detector | MS or FID |
| MS Detector | Scan range m/z 50-500; Ion source at 230°C; Quadrupole at 150°C |
| FID Detector | 280 - 300°C |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and chemical reactions described in this document.
Caption: Workflow for FAME preparation via BF3-Methanol.
Caption: Workflow for TMS-ester preparation via Silylation.
Caption: Esterification of a fatty acid to a FAME.
Caption: Silylation of a fatty acid to a TMS-ester.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound, methyl ester, (Z)- [webbook.nist.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 9-Hexadecenoic Acid Extraction from Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that is increasingly recognized for its role as a lipokine, a signaling molecule originating from adipose tissue that influences systemic metabolism.[1][2] It is a common component of the glycerides in human adipose tissue and is implicated in modulating insulin (B600854) sensitivity and inflammatory processes.[3][4][5] Accurate quantification of this compound in adipose tissue is crucial for research into metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.[1][2][3]
This document provides detailed protocols for the extraction of this compound from adipose tissue, focusing on the widely accepted Folch and Bligh & Dyer methods. These methods are considered the gold standard for lipid extraction due to their high efficiency in recovering a broad range of lipids.[6][7][8][9] Additionally, we present a summary of the comparative performance of different extraction techniques and a diagram of the signaling pathway influenced by this compound.
Data Presentation: Comparison of Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method | Methyl-tert-butyl ether (MTBE) Method |
| Principle | Liquid-liquid extraction using a high ratio of chloroform (B151607)/methanol (B129727) to create a monophasic system, followed by a wash to induce phase separation.[6][9] | A modification of the Folch method using a lower solvent-to-sample ratio, also based on a chloroform/methanol/water system.[6][8][9] | A liquid-liquid extraction method using MTBE as a less toxic alternative to chloroform, forming a biphasic system with methanol and water. |
| Primary Solvents | Chloroform, Methanol[6] | Chloroform, Methanol[6] | Methyl-tert-butyl ether, Methanol |
| Typical Recovery | Considered the "gold standard" with high recovery for a broad range of lipids, especially from solid tissues.[7][9] | High recovery, particularly suitable for samples with high water content. May underestimate lipids in high-fat samples (>2%).[8][9] | Comparable recovery to Folch and Bligh & Dyer for many lipid classes. |
| Advantages | High extraction efficiency, well-established, and extensively validated.[6][7] | Faster than the Folch method, uses less solvent.[8][9] | Use of a less toxic primary solvent, improved phase separation with the lipid-rich organic phase on top. |
| Disadvantages | High solvent consumption, use of toxic chloroform.[9] | Potential for lower lipid recovery in very high-fat samples compared to the Folch method.[8] | May have different selectivity for certain lipid classes compared to chloroform-based methods. |
| Sample Throughput | Moderate, can be laborious due to multiple steps. | Relatively rapid. | Suitable for higher throughput applications. |
Experimental Protocols
The following are detailed protocols for the extraction of total lipids from adipose tissue, which can then be further analyzed for this compound content, typically by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).
Protocol 1: Modified Folch Method for Adipose Tissue
This method is highly effective for the exhaustive extraction of lipids from solid tissues.[7]
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.73% KCl solution)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with solvent-resistant caps
-
Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100-200 mg of frozen adipose tissue. Perform all subsequent steps on ice to minimize lipid degradation.
-
Homogenization: Place the tissue in a glass homogenizer tube. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture). Homogenize thoroughly until a uniform suspension is formed.
-
Agitation: Transfer the homogenate to a glass centrifuge tube. Seal the tube and agitate on an orbital shaker at room temperature for 15-20 minutes.
-
Phase Separation: Add 0.2 volumes (relative to the initial solvent volume) of 0.9% NaCl solution to the homogenate. For the 2 mL example, this would be 0.4 mL. Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to achieve clear phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer using a Pasteur pipette. Pierce the protein interface and collect the lower chloroform phase, transferring it to a clean, pre-weighed glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Final Lipid Mass: Once the solvent is fully evaporated, re-weigh the tube to determine the total lipid yield.
-
Storage: Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform or hexane) and store under a nitrogen atmosphere at -80°C until further analysis.
Protocol 2: Bligh & Dyer Method for Adipose Tissue
This method is a modification of the Folch method and is particularly useful for samples with high water content, using a lower volume of solvents.[8]
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with solvent-resistant caps
-
Pasteur pipettes
-
Nitrogen stream evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of adipose tissue into a glass centrifuge tube.
-
Homogenization: Add 1 mL of methanol and 0.5 mL of chloroform to the tissue. Homogenize the sample thoroughly.
-
Monophasic Mixture Formation: Add an additional 0.5 mL of chloroform and 0.5 mL of deionized water. Vortex the tube vigorously for 1 minute after each addition to ensure a single-phase mixture is formed initially, followed by the induction of phase separation.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: The lower chloroform layer contains the extracted lipids. Carefully remove the upper aqueous layer with a Pasteur pipette. Transfer the lower organic phase to a new, pre-weighed glass tube.
-
Re-extraction (Optional but Recommended): To maximize yield, add 1 mL of chloroform to the remaining aqueous phase and protein pellet, vortex, and centrifuge again. Combine the second chloroform extract with the first.
-
Solvent Evaporation: Dry the combined organic phases under a stream of nitrogen.
-
Final Lipid Mass: Determine the total lipid yield by weighing the tube after complete solvent evaporation.
-
Storage: Redissolve the lipid extract in an appropriate solvent for storage at -80°C under nitrogen.
Mandatory Visualization
Signaling Pathway of this compound (Palmitoleic Acid) in Adipocytes
Caption: Signaling pathway of this compound in adipocytes.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for adipose tissue lipid extraction and analysis.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. The Importance of Palmitoleic Acid to Adipocyte Insulin Resistance and Whole-Body Insulin Sensitivity in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Tracing Metabolic Fates of 9-Hexadecenoic Acid with Stable Isotope Labeling
Introduction
Metabolic labeling with stable, non-radioactive isotopes is a powerful and safe technique for tracing the fate of molecules in biological systems.[1][2] 9-Hexadecenoic acid (also known as palmitoleic acid, 16:1n-7) is an omega-7 monounsaturated fatty acid that has garnered significant attention as a "lipokine"—a lipid hormone that helps coordinate metabolic processes between tissues.[3][4] It plays crucial roles in regulating insulin (B600854) sensitivity, suppressing inflammation, and modulating lipid metabolism.[4][5] By using stable isotope-labeled this compound (e.g., ¹³C₁₆-9-Hexadecenoic acid), researchers can dynamically track its uptake, synthesis, and incorporation into complex lipids, providing deep insights into metabolic health and disease.[1] These studies are invaluable for understanding conditions like type 2 diabetes, obesity, and cardiovascular disease, as well as for evaluating the efficacy of novel therapeutics.[1][2]
Key Applications in Research and Drug Development
-
Elucidating Disease Mechanisms : Tracing the flow of labeled this compound helps identify metabolic dysregulation in diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][4]
-
Quantifying Metabolic Flux : This technique allows for the calculation of absolute fatty acid fluxes, providing a dynamic view of metabolic pathway activity that cannot be obtained from static concentration measurements alone.[6]
-
Drug Discovery and Evaluation : Researchers can assess how new drug candidates impact lipid metabolism, including their on-target and off-target effects on fatty acid synthesis, uptake, and oxidation.[1]
-
Understanding Lipid Signaling : By tracking the incorporation of this compound into signaling lipids, its role in cellular communication and inflammatory pathways can be investigated.[4]
Metabolic Pathways of this compound
This compound is primarily synthesized endogenously from palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[7][8] This desaturation event introduces a double bond at the delta-9 position, converting the saturated fatty acid into a monounsaturated one. This pathway is a critical control point in cellular lipid metabolism.
As a lipokine, this compound released from tissues like adipose can act on distant cells to exert beneficial metabolic effects.[3][4] It is known to improve insulin signaling in muscle and suppress inflammation.[4][5]
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for tracing the incorporation of stable isotope-labeled this compound into the lipidome of cultured mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled this compound (e.g., ¹³C₁₆-9-Hexadecenoic acid)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
LC-MS grade solvents: Methanol (B129727), Chloroform, Water
-
6-well or 12-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.[1]
-
Preparation of Labeling Medium:
-
Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA. This improves its solubility and delivery to cells.
-
Dilute the fatty acid-BSA complex into the base cell culture medium to achieve the desired final concentration (e.g., 10-100 µM).
-
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific period (e.g., ranging from minutes to 24 hours) to allow for uptake and metabolism of the labeled fatty acid. Time-course experiments are recommended.
-
-
Cell Harvest and Lipid Extraction:
-
At the end of the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity.
-
Add ice-cold methanol to the wells and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a glass tube for lipid extraction (e.g., using a Bligh-Dyer or Folch method).[1]
-
-
Sample Analysis: Analyze the extracted lipids using LC-MS/MS or GC-MS to identify and quantify the incorporation of the stable isotope label into various lipid species.[6][9]
Protocol 2: In Vivo Metabolic Tracing in Animal Models
This protocol provides a framework for administering a labeled fatty acid tracer to mice to study whole-body lipid metabolism.
Materials:
-
C57BL/6 mice (or other relevant model)
-
Stable isotope-labeled this compound
-
Delivery vehicle (e.g., corn oil for oral gavage, or Intralipid for intravenous infusion)
-
Blood collection supplies (e.g., heparinized capillaries, centrifuge)
-
LC-MS grade solvents and internal standards for sample processing
Procedure:
-
Tracer Administration: Administer the stable isotope-labeled this compound to the mice. For example, administer 150 mg/kg mixed with corn oil via oral gavage.[2]
-
Blood Sampling: Collect small blood samples at serial time points (e.g., 0, 30, 60, 120, 240 minutes) after tracer administration.[2]
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.[2]
-
Plasma Sample Preparation:
-
Mix a small volume of plasma (e.g., 10 µL) with a larger volume of methanol containing appropriate heavy-labeled internal standards for various lipid classes.[2]
-
Further process the sample to precipitate proteins (e.g., by adding pentanol (B124592) and centrifuging).[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the supernatant by UPLC-MS/MS to quantify the concentration of the labeled this compound and its incorporation into complex lipids (e.g., triglycerides, phospholipids) in the plasma over time.[2]
-
The area under the curve (AUC) for each labeled lipid species can be calculated to determine its overall exposure in circulation.[2]
-
Data Presentation and Interpretation
The primary output of these experiments is quantitative data on the distribution of the stable isotope label among different metabolites. Mass spectrometry allows for the detection of mass shifts corresponding to the number of heavy isotopes incorporated.[9] This data should be corrected for the natural abundance of heavy isotopes.[6]
Table 1: Illustrative Data on the Incorporation of ¹³C₁₆-9-Hexadecenoic Acid into Cellular Lipids
This table provides an example of how to present data from an in vitro cell labeling experiment comparing a control and a treatment group.
| Lipid Class | Isotopic Enrichment (% of Total Pool) - Control | Isotopic Enrichment (% of Total Pool) - Treatment | Fold Change (Treatment vs. Control) | p-value |
| Triglycerides (TG) | 45.2 ± 3.8 | 68.5 ± 5.1 | 1.51 | <0.01 |
| Phosphatidylcholine (PC) | 15.7 ± 1.9 | 12.1 ± 1.5 | 0.77 | >0.05 |
| Phosphatidylethanolamine (PE) | 8.3 ± 1.1 | 7.9 ± 0.9 | 0.95 | >0.05 |
| Cholesteryl Esters (CE) | 21.5 ± 2.5 | 35.4 ± 3.0 | 1.65 | <0.01 |
| Diacylglycerols (DG) | 5.1 ± 0.7 | 9.8 ± 1.2 | 1.92 | <0.01 |
Data are presented as mean ± SD for n=3 biological replicates. Isotopic enrichment represents the percentage of each lipid pool that contains the ¹³C₁₆-label.
Table 2: Example of In Vivo Tracer Kinetics in Plasma
This table illustrates how to summarize pharmacokinetic data from an in vivo tracing study.
| Labeled Lipid Species | Cmax (µM) | Tmax (min) | AUC (µM*min) |
| ¹³C₁₆-9-Hexadecenoic Acid (Free) | 150.2 ± 12.5 | 60 | 18,500 ± 1,240 |
| ¹³C₁₆-TG Species | 85.6 ± 9.2 | 120 | 25,300 ± 2,150 |
| ¹³C₁₆-PC Species | 25.1 ± 3.4 | 240 | 8,900 ± 760 |
| ¹³C₁₆-CE Species | 40.8 ± 5.1 | 120 | 11,200 ± 980 |
Data are presented as mean ± SD for n=5 mice. Cmax: maximum concentration; Tmax: time to maximum concentration; AUC: area under the concentration-time curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 3. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 9-Hexadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Hexadecenoic acid, a monounsaturated fatty acid, has garnered significant interest in biomedical research due to its diverse biological activities. In vitro cell culture assays are fundamental tools for elucidating the mechanisms of action of this compound and evaluating its therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory and anti-cancer effects of this compound.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the effects of this compound from in vitro studies. This allows for a clear comparison of its potency across different biological activities.
| Biological Effect | Assay | Cell Line | Key Findings |
| Anti-inflammatory | Albumin Denaturation | - | 94.64% inhibition at 100 µg/mL.[1] |
| IL-8 and IL-6 Reduction | HaCaT | 31.05% and 37.14% reduction, respectively, at 100 µg/mL.[1] | |
| Nitric Oxide (NO) and PGE-2 Production | RAW267.4 | Significant reduction.[1] | |
| Anti-cancer | Cell Viability (CCK-8) | Gastric Cancer Cells | Suppression of malignant behavior.[2][3] |
| Colony Formation | Gastric Cancer Cells | Inhibition of colony formation.[2][3] | |
| Cell Migration (Transwell) | Gastric Cancer Cells | Inhibition of cell migration.[2][3] | |
| Apoptosis (Propidium Iodide Staining) | Gastric Cancer Cells | Promotion of ferroptosis.[2][3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the fatty acid).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators. A study showed that a this compound-rich fraction reduced IL-8 and IL-6 levels in HaCaT cells and NO and PGE-2 production in RAW267.4 cells.[1]
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
HaCaT (human keratinocyte cell line)
Protocol for Nitric Oxide (NO) Assay in RAW 264.7 cells:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluence.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.
Protocol for Cytokine (IL-6, IL-8) Measurement in HaCaT cells:
-
Cell Seeding: Seed HaCaT cells in a 24-well plate.
-
Treatment: Treat the cells with this compound in the presence or absence of an inflammatory stimulus (e.g., TNF-α).
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Cytokine Analysis: Collect the supernatant and measure the levels of IL-6 and IL-8 using specific ELISA kits according to the manufacturer's protocols.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PTPN1, p-FTH1, PPARα, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro Testing of this compound
Caption: General experimental workflow for in vitro evaluation of this compound.
Signaling Pathway of this compound in Gastric Cancer
Studies suggest that this compound inhibits the aggressiveness of gastric cancer by downregulating PTPN1, which in turn promotes ferroptosis.[2][3]
Caption: Proposed signaling pathway of this compound in gastric cancer cells.
Anti-inflammatory Signaling Pathway of 10(Z)-Hexadecenoic Acid in Macrophages
Research indicates that 10(Z)-hexadecenoic acid, an isomer of this compound, exerts anti-inflammatory effects by activating PPARα, which can lead to the inhibition of NF-κB signaling.
Caption: Anti-inflammatory signaling of 10(Z)-Hexadecenoic acid via PPARα.
References
Animal Models for Studying the Physiological Effects of 9-Hexadecenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid, is a monounsaturated omega-7 fatty acid that has emerged as a significant bioactive lipid molecule. Research in various animal models has highlighted its role as a lipokine with pleiotropic effects, including anti-inflammatory, insulin-sensitizing, and lipid-modulating properties. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the physiological effects of this compound, catering to researchers in academia and industry.
Animal Models
The most predominantly used animal models for studying the effects of this compound are murine models, particularly mice. These models are advantageous due to their genetic tractability, relatively short lifespan, and the availability of well-established disease models that mimic human conditions.
High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome Model
This model is instrumental in evaluating the effects of this compound on obesity, insulin (B600854) resistance, hepatic steatosis, and other metabolic dysfunctions.
Quantitative Data Summary
| Animal Model | Strain | Treatment | Dosage | Duration | Key Physiological Effects | Reference |
| Mice | KK-Ay | Oral Gavage (Palmitoleic acid) | 300 mg/kg/day | 4 weeks | Reduced body weight gain, ameliorated hyperglycemia and hypertriglyceridemia, improved insulin sensitivity, decreased liver weight and hepatic triglyceride levels. | [1][2][3][4] |
| Mice | C57BL/6J | Oral Gavage (Palmitoleic acid) | 300 mg/kg/day | 30 days | Slowed down body mass gain, prevented the increase of lipids in the liver. | [5] |
| Mice | C57BL/6J | Oral Gavage (Palmitoleic acid) | 600 mg/kg/day | 6 weeks | Reduced hepatic gluconeogenesis. | [6] |
| Mice | Kunming | Oral Gavage (Palmitoleic acid) | 50, 100, and 200 mg/kg/day | 8 weeks | Mitigated hepatotoxic effects of high L-carnitine intake by reducing liver TC and TG levels. | [7] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
This acute inflammation model is employed to assess the anti-inflammatory properties of this compound, particularly its effects on macrophage activation and cytokine production.
Quantitative Data Summary
| Cell Type | Animal Strain | Treatment | Concentration | Duration | Key Anti-inflammatory Effects | Reference |
| Primary Peritoneal Macrophages | C57BL/6 Wild Type | Palmitoleic acid + LPS (2.5 µg/ml) | 600 µmol/L | 24 hours | Decreased IL-6 production. | [8] |
| Primary Peritoneal Macrophages | PPARα Knockout | Palmitoleic acid + LPS (2.5 µg/ml) | 600 µmol/L | 24 hours | Decreased TNF-α production. | [8] |
| J774A.1 Macrophages | Palmitoleic acid + LPS (1 µg/ml) | 10 µM and 100 µM | 12 hours | Reduced TNF-α levels and COX2 mRNA levels. |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity and this compound Treatment in Mice
Objective: To induce obesity and metabolic syndrome in mice using a high-fat diet and to evaluate the therapeutic effects of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles (20-22 gauge, curved)
-
Metabolic cages (optional, for detailed metabolic studies)
-
Glucometer and test strips
-
Insulin solution
-
Analytical equipment for lipid profiling and gene expression analysis
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week with ad libitum access to a standard chow diet and water.
-
Diet Induction:
-
Randomly divide mice into a control group and a high-fat diet group.
-
Feed the control group with the control diet and the experimental group with the HFD for 8-12 weeks to induce obesity and insulin resistance.
-
Monitor body weight and food intake weekly.
-
-
Treatment with this compound:
-
After the diet induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.
-
Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., to deliver 300 mg/kg body weight).
-
Administer the this compound solution or vehicle daily via oral gavage for the specified duration (e.g., 4 weeks).
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) intraperitoneally (i.p.).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection from the tail vein.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer insulin (e.g., 0.75 U/kg body weight) i.p.
-
Measure blood glucose levels at 0, 15, 30, 60, and 90 minutes post-injection.
-
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for analysis of plasma insulin, triglycerides, and cholesterol.
-
Harvest tissues such as liver, adipose tissue, and muscle.
-
Analyze liver for lipid accumulation (e.g., Oil Red O staining) and triglyceride content.
-
Perform gene expression analysis (e.g., qPCR, Western blot) on tissues to assess markers of inflammation, lipogenesis, and insulin signaling.
-
Protocol 2: LPS Challenge in Mouse Peritoneal Macrophages Treated with this compound
Objective: To investigate the anti-inflammatory effects of this compound on LPS-stimulated primary mouse peritoneal macrophages.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
3% Thioglycollate medium
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qPCR
Procedure:
-
Elicitation of Peritoneal Macrophages:
-
Inject mice intraperitoneally with 1 ml of sterile 3% thioglycollate medium.
-
After 3-4 days, euthanize the mice by cervical dislocation.
-
-
Macrophage Isolation and Culture:
-
Aseptically inject 5-10 ml of cold sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture plates and incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.
-
Wash the plates with warm PBS to remove non-adherent cells.
-
-
Treatment with this compound and LPS:
-
Prepare a stock solution of this compound complexed with BSA.
-
Pre-treat the adherent macrophages with different concentrations of this compound (e.g., 10, 100, 600 µM) or vehicle (BSA) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/ml or 2.5 µg/ml) for the desired time (e.g., 12 or 24 hours).
-
-
Analysis of Inflammatory Response:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the mRNA expression of inflammatory genes such as Tnf, Il6, and Cox2.
-
Signaling Pathways and Visualizations
Anti-inflammatory Signaling of this compound
This compound exerts its anti-inflammatory effects in macrophages, in part, by inhibiting the NF-κB signaling pathway. This can occur independently of PPARα and may involve the modulation of Toll-like receptor 4 (TLR4) signaling.
References
- 1. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenwood.ru [greenwood.ru]
- 5. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palmitoleic Acid Inhibits Hepatotoxic Effects by Reducing Trimethylamine-N-Oxide (TMAO) Formation in High L-Carnitine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, and bioconversion of trans-palmitoleic acid in C57BL/6J mice: Implications for lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Hexadecenoic Acid: A Promising Biomarker in Metabolic Diseases
Application Note & Protocol Guide for Researchers and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that has emerged as a significant signaling molecule, or "lipokine," with profound implications for metabolic health.[1] Unlike saturated fatty acids such as palmitic acid, which are often linked to detrimental health outcomes, this compound has been shown to exert protective effects against insulin (B600854) resistance and orchestrate metabolic responses between tissues.[1][2] This document provides a comprehensive overview of this compound as a biomarker for metabolic diseases, including detailed experimental protocols for its quantification and an exploration of its underlying signaling pathways.
Quantitative Data Summary
Circulating levels of this compound have been shown to correlate with various metabolic parameters. The following tables summarize quantitative data from studies investigating these associations.
Table 1: Plasma Phospholipid this compound and Metabolic Risk Factors [3]
| Metabolic Risk Factor | Association with this compound | P-value |
| LDL Cholesterol | Lower | < 0.001 |
| HDL Cholesterol | Higher | < 0.001 |
| Total:HDL-Cholesterol Ratio | Lower | 0.04 |
| Triglycerides | Higher | < 0.001 |
| Fibrinogen | Lower | < 0.001 |
| Insulin Resistance (in men) | Greater | < 0.001 |
Table 2: Adipose Tissue this compound and Obesity [4]
| Quintile of Palmitoleic Acid Concentration | Prevalence Ratio of Obesity (95% CI) |
| Lowest | 1.00 (Reference) |
| 2 | 1.35 (0.91, 2.01) |
| 3 | 1.68 (1.14, 2.47) |
| 4 | 1.95 (1.33, 2.86) |
| Highest | 2.27 (1.52, 3.38) |
Table 3: Fatty Acid Composition in Red Blood Cell (RBC) Membrane Phospholipids and Plasma Cholesteryl Esters (CE) in Morbidly Obese vs. Lean Individuals [5]
| Fatty Acid | Lipid Class | Trend in Morbidly Obese |
| Palmitic Acid (16:0) | RBC Membrane PL | ↑ |
| Plasma CE | ↓ | |
| Palmitoleic Acid (9cis-16:1) | RBC Membrane PL | ↑ |
| Plasma CE | ↑ | |
| Sapienic Acid (6cis-16:1) | RBC Membrane PL | ↑ |
| Plasma CE | - | |
| Linoleic Acid (18:2n-6) | RBC Membrane PL | ↓ |
| Plasma CE | ↑ | |
| Stearic Acid (18:0) | RBC Membrane PL & Plasma CE | ↑ |
| Oleic Acid (18:1n-9) | RBC Membrane PL & Plasma CE | ↓ |
| Dihomo-gamma-linolenic Acid (20:3n-6) | RBC Membrane PL & Plasma CE | ↑ |
| Arachidonic Acid (20:4n-6) | RBC Membrane PL & Plasma CE | ↑ |
| Docosahexaenoic Acid (22:6n-3) | RBC Membrane PL & Plasma CE | ↓ |
Key Signaling Pathways
This compound exerts its metabolic effects through the modulation of several key signaling pathways.
Biosynthesis of this compound
This compound is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1), primarily in the liver and adipose tissue.[2][3][6]
Biosynthesis of this compound from palmitic acid.
Anti-inflammatory Signaling via NF-κB Inhibition
In macrophages, this compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
References
- 1. lcms.cz [lcms.cz]
- 2. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Circulating palmitoleic acid and risk of metabolic abnormalities and new-onset diabetes1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 6. Palmitoleic Acid Inhibits RANKL-Induced Osteoclastogenesis and Bone Resorption by Suppressing NF-κB and MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. balsinde.org [balsinde.org]
Synthesis of 9-Hexadecenoic Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid of significant interest in various research fields. It has been identified as a lipokine, a lipid hormone that plays a role in regulating metabolism and inflammation.[1] Research suggests that this compound can improve insulin (B600854) sensitivity, suppress hepatic steatosis, and exert anti-inflammatory effects.[1][2] These properties make it a molecule of interest for drug development in the context of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.
This document provides detailed protocols for the chemical synthesis of (Z)-9-hexadecenoic acid for research purposes. The described methodology is based on the Wittig reaction, which allows for the stereoselective formation of the Z-isomer, the naturally occurring and biologically active form of the acid.
Chemical Synthesis Overview
The synthesis of (Z)-9-hexadecenoic acid is achieved through a four-step process, beginning with commercially available starting materials. The key step is a Wittig reaction to form the carbon-carbon double bond with the desired Z-stereochemistry.
The overall synthetic strategy involves:
-
Preparation of the Phosphonium (B103445) Salt: Synthesis of (heptyl)triphenylphosphonium bromide from 1-bromoheptane (B155011) and triphenylphosphine (B44618).
-
Preparation of the Aldehyde: Synthesis of methyl 9-oxononanoate (B1257084) via ozonolysis of methyl oleate (B1233923).
-
Wittig Olefination: Reaction of the phosphonium ylide (generated from the phosphonium salt) with methyl 9-oxononanoate to yield methyl (Z)-9-hexadecenoate.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product, (Z)-9-hexadecenoic acid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| (Heptyl)triphenylphosphonium bromide | (Heptyl)triphenylphosphanium bromide | C25H30PBr | 441.38 | Solid |
| Methyl 9-oxononanoate | Methyl 9-oxononanoate | C10H18O3 | 186.25 | Liquid |
| Methyl (Z)-9-hexadecenoate | Methyl (9Z)-hexadec-9-enoate | C17H32O2 | 268.44 | Liquid |
| (Z)-9-Hexadecenoic acid | (9Z)-Hexadec-9-enoic acid | C16H30O2 | 254.41 | Liquid |
Table 2: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Phosphonium Salt Formation | 1-bromoheptane, triphenylphosphine | Toluene | 85-95 |
| 2 | Aldehyde Synthesis (Ozonolysis) | Methyl oleate, ozone, dimethyl sulfide (B99878) | Dichloromethane, Methanol (B129727) | 70-80 |
| 3 | Wittig Reaction | (Heptyl)triphenylphosphonium bromide, methyl 9-oxononanoate, NaHMDS | THF | 60-70 |
| 4 | Hydrolysis | Methyl (Z)-9-hexadecenoate, LiOH | THF, Water | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of (Heptyl)triphenylphosphonium bromide
This protocol describes the synthesis of the phosphonium salt required for the Wittig reaction.
Materials:
-
Triphenylphosphine (1.0 eq)
-
1-Bromoheptane (1.1 eq)
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
-
Add 1-bromoheptane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting (heptyl)triphenylphosphonium bromide under vacuum.
Protocol 2: Synthesis of Methyl 9-oxononanoate
This protocol details the preparation of the aldehyde component for the Wittig reaction via ozonolysis of methyl oleate.
Materials:
-
Methyl oleate (1.0 eq)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) (1.5 eq)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl oleate in a 3:1 mixture of DCM and methanol in a three-necked flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure methyl 9-oxononanoate.
Protocol 3: Wittig Reaction for the Synthesis of Methyl (Z)-9-hexadecenoate
This protocol describes the key carbon-carbon bond-forming step to create the unsaturated fatty acid methyl ester with Z-selectivity.
Materials:
-
(Heptyl)triphenylphosphonium bromide (1.2 eq)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 eq)
-
Methyl 9-oxononanoate (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Hexane
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (heptyl)triphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add NaHMDS to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of methyl 9-oxononanoate in anhydrous THF to the ylide solution.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate methyl (Z)-9-hexadecenoate.
Protocol 4: Hydrolysis of Methyl (Z)-9-hexadecenoate
This protocol describes the final step to obtain the free fatty acid.
Materials:
-
Methyl (Z)-9-hexadecenoate (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl (Z)-9-hexadecenoate in a mixture of THF and water.
-
Add lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Z)-9-hexadecenoic acid.
Visualizations
Synthesis Workflow
References
Application Note: Solid-Phase Extraction for 9-Hexadecenoic Acid Sample Cleanup
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the cleanup of 9-Hexadecenoic acid from biological matrices using solid-phase extraction (SPE). This method is suitable for researchers requiring high-purity samples for downstream analysis such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound, also known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that has garnered significant interest in biomedical research. It is recognized as a lipokine, a lipid hormone that can influence systemic metabolic regulation and inflammatory processes. Accurate quantification of this compound in biological samples like plasma or serum is crucial for understanding its physiological roles and therapeutic potential. However, the complexity of these matrices necessitates a robust sample cleanup method to remove interfering substances such as proteins, phospholipids, and other lipid classes.
Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and concentration of analytes from complex samples.[1][2] This application note details a reversed-phase SPE (RP-SPE) protocol using a C18 sorbent for the cleanup of this compound from plasma samples. RP-SPE is well-suited for this application as it retains nonpolar compounds like fatty acids while allowing more polar matrix components to be washed away.[3]
Principle of the Method
The RP-SPE method utilizes a nonpolar stationary phase (C18-bonded silica) and a polar mobile phase.[3] The hydrophobic alkyl chain of this compound is retained on the C18 sorbent. A series of wash steps removes polar and less hydrophobic interferences. Finally, a nonpolar organic solvent is used to elute the purified this compound.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (or another acid for pH adjustment)
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
Experimental Protocol
This protocol is optimized for the extraction of this compound from a plasma sample.
1. Sample Pre-treatment
-
To 100 µL of plasma in a centrifuge tube, add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Adjust the pH of the supernatant to < 4 by adding a small amount of formic acid. This ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the reversed-phase sorbent.
2. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Pass 3 mL of methanol through the cartridge to solvate the C18 chains.
-
Pass 3 mL of water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to dry out.
3. Sample Loading
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
4. Washing
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove less hydrophobic interferences.
5. Elution
-
Elute the this compound with 2 mL of acetonitrile into a clean collection tube.
6. Dry-down and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).
Quantitative Data
The following table summarizes the expected quantitative performance for the SPE cleanup of this compound from plasma.
| Parameter | Expected Value | Reference |
| Recovery | 95 - 105% | [4] |
| Precision (%RSD) | < 10% | [4] |
| Linearity (R²) | > 0.998 | [4] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | [4] |
A study on the simultaneous determination of cis- and trans-palmitoleic acid in rat serum reported recoveries of 101.43 ± 1.37% to 102.11 ± 1.25% for cis-palmitoleic acid at concentrations of 0.5 to 10 µg/mL.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound.
Signaling Pathway of this compound
This compound acts as a signaling molecule, or "lipokine," that plays a role in regulating metabolism and inflammation. It is known to exert its effects through various pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Caption: Simplified signaling pathway of this compound.
References
- 1. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analysis of 9-Hexadecenoic Acid Methyl Esters (FAMEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid that plays a significant role in various physiological and pathophysiological processes. As a key component of triglycerides in human adipose tissue, its methyl ester form, this compound methyl ester, is frequently analyzed to understand lipid metabolism and its implications in metabolic diseases such as diabetes and hepatic steatosis.[1][2] Emerging research has highlighted its role as a lipokine, a lipid hormone that facilitates communication between different tissues, and possesses anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the extraction, derivatization, and analysis of this compound methyl ester from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Significance and Signaling Pathways
Palmitoleic acid is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1.[4] It has been shown to exert anti-inflammatory effects by modulating signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, and by influencing the expression of pro-inflammatory cytokines.[5][6] The balance between saturated fatty acids like palmitic acid and monounsaturated fatty acids like palmitoleic acid is crucial for maintaining cellular homeostasis. An imbalance can lead to a pro-inflammatory state.[5]
Several positional isomers of hexadecenoic acid exist, including sapienic acid (16:1n-10) and hypogeic acid (16:1n-9), each with distinct biosynthetic pathways and potential biological activities.[3][4][6] Accurate identification and quantification of these isomers are critical for a comprehensive understanding of their roles in health and disease.
Below are diagrams illustrating the biosynthetic pathways of hexadecenoic acid isomers and a simplified anti-inflammatory signaling pathway of palmitoleic acid.
Quantitative Data Presentation
The following table summarizes representative quantitative data for this compound methyl ester and other major fatty acid methyl esters in human serum, presented as a relative percentage of total fatty acids. Actual values can vary depending on diet, physiological state, and the specific tissue being analyzed.
| Fatty Acid Methyl Ester | Abbreviation | Chemical Formula | Representative Relative Abundance (%) in Human Serum |
| This compound, methyl ester | C16:1n-7 | C17H32O2 | 1.5 - 4.0 |
| Palmitic acid, methyl ester | C16:0 | C17H34O2 | 20 - 30 |
| Stearic acid, methyl ester | C18:0 | C19H38O2 | 10 - 15 |
| Oleic acid, methyl ester | C18:1n-9 | C19H36O2 | 20 - 30 |
| Linoleic acid, methyl ester | C18:2n-6 | C19H34O2 | 15 - 25 |
Experimental Protocols
A common and robust method for the analysis of fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs) followed by GC-MS analysis.[7]
Lipid Extraction from Biological Samples (Folch Method)
This protocol is suitable for serum, plasma, and tissue homogenates.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
Procedure:
-
To 100 µL of sample (serum, plasma, or tissue homogenate) in a glass centrifuge tube, add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol uses boron trifluoride-methanol (BF3-methanol) for derivatization.
Materials:
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
Procedure:
-
To the dried lipid extract from the previous step, add 2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis of FAMEs
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Parameters:
| Parameter | Setting |
| Column | Polar capillary column (e.g., FAMEWAX, HP-88, or equivalent; 30-100 m length, 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 15 min. |
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Analysis:
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of the internal standard. A calibration curve should be generated using a series of FAME standards of known concentrations.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound methyl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 5. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring 9-Hexadecenoic Acid in Cell Lysates: An Application Note and Protocol
Introduction
9-Hexadecenoic acid, a monounsaturated omega-7 fatty acid, is gaining significant attention in biomedical research. Commonly known as palmitoleic acid, this lipid molecule is not merely a component of cellular membranes and a source of energy but also functions as a signaling molecule, or "lipokine."[1] It plays a crucial role in regulating systemic metabolic homeostasis and inflammatory responses.[2][3] Biosynthesized from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1), this compound has been shown to modulate insulin (B600854) signaling and possess anti-inflammatory properties, often through pathways involving Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the inhibition of Nuclear Factor-kappa B (NF-κB).[1][2][4]
Given its involvement in metabolic diseases, cancer, and inflammation, the accurate quantification of this compound in cell lysates is essential for researchers in cell biology, pharmacology, and drug development.[3][4] This application note provides detailed protocols for the measurement of this compound in cell lysates using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most robust and widely used analytical techniques for this purpose.
Data Presentation
Quantitative analysis of this compound requires sensitive and specific methodologies. The following tables summarize the performance characteristics of typical LC-MS/MS and GC-MS methods for fatty acid quantification, providing a benchmark for researchers. While endogenous concentrations of this compound can vary significantly between cell lines and culture conditions, published literature on phagocytic cells indicates levels can be in the range of 16.6 ± 2.1 nmol/mg of protein.[5]
Table 1: Performance Characteristics of LC-MS/MS Methods for Fatty Acid Quantification [6]
| Validation Parameter | Method A (UPLC-MS/MS) | Method B (LC-MS/MS) | Method C (LC-MS/MS) |
| Linearity Range | 0.1–12 µg/mL | 0–60 nM | 0.003 – 14.88 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.98 | > 0.95 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 2 nM | 0.003 – 14.88 ng/mL |
| Intra-day Precision (%CV) | Not Reported | < 15% | < 15% |
| Inter-day Precision (%CV) | Not Reported | < 15% | < 20% |
| Accuracy (% Recovery) | 98.28% - 102.11% | Not Reported | 70% - >90% |
| Matrix | Rat Serum | Human Plasma | Grape |
Table 2: MRM Transitions for this compound (Palmitoleic Acid) LC-MS/MS Analysis [7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 253.2 | 253.2 | Quantification |
| This compound | 253.2 | 209.2 | Confirmation |
| Palmitoleic Acid-d14 (IS) | 267.3 | 267.3 | Internal Standard |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the analytical process, the following diagrams have been generated.
Experimental Protocols
Cell Culture, Harvesting, and Lysis
-
Cell Culture: Culture cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
-
Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
For suspension cells, directly pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Lysis and Normalization:
-
Transfer the cell suspension or pellet to a glass centrifuge tube.
-
Centrifuge at approximately 2000 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 2 mL of PBS.[2]
-
Take a small aliquot (e.g., 25 µL) for protein quantification using a standard method like the BCA assay. This will be used to normalize the final fatty acid amount.[2]
-
Lipid Extraction (Folch Method)
This protocol is suitable for both free fatty acids and those esterified in complex lipids.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To the remaining cell lysate in PBS, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the sample volume (e.g., for a 1 mL sample, add 20 mL of chloroform:methanol).
-
Add an appropriate internal standard (e.g., Palmitoleic Acid-d14) at this stage for accurate quantification.
-
Vortex the mixture thoroughly for 1 minute and agitate on a shaker for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., if you used 20 mL of solvent, add 4 mL of NaCl solution).
-
Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.[2]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, fatty acids must be derivatized to form volatile fatty acid methyl esters (FAMEs).
3.1. Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol
Materials:
-
BF₃-Methanol solution (12-14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Resuspend the dried lipid extract in 1 mL of BF₃-Methanol solution.
-
Incubate at 60°C for 30-60 minutes in a tightly sealed tube with a PTFE-lined cap.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
3.2. GC-MS Parameters (Example)
-
GC System: Agilent 7890B GC or similar
-
MS System: Agilent 5977A MSD or similar
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Oven Program: 100°C for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min, hold for 10 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of underivatized free fatty acids, offering simpler sample preparation.
4.1. Sample Preparation
-
Resuspend the dried lipid extract from the extraction step in 100 µL of the initial mobile phase (e.g., Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).[8]
-
Vortex for 30 seconds.[8]
-
Transfer the resuspended sample to an autosampler vial for injection.[8]
4.2. LC-MS/MS Parameters (Example) [8][9]
-
LC System: UPLC system such as Waters ACQUITY or similar
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: 80-95% B
-
12-15 min: 95% B
-
15.1-18 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2.
-
Ion Source Temperature: 500°C[8]
-
Capillary Voltage: 3.0 kV[8]
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in cell lysates. The choice between GC-MS and LC-MS/MS will depend on the specific instrumentation available and the desired sample throughput, with LC-MS/MS offering the advantage of simpler sample preparation. Accurate measurement of this important lipokine will aid researchers in elucidating its role in cellular physiology and pathology, and in the development of novel therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palmitoleic Acid Inhibits RANKL-Induced Osteoclastogenesis and Bone Resorption by Suppressing NF-κB and MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Hexadecenoic Acid GC-MS Analysis
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 9-Hexadecenoic acid (Palmitoleic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and polar carboxyl group.[1][2][3] The carboxyl group can cause peak tailing and adsorption to active sites within the GC system.[2][4] Derivatization, typically through methylation to form fatty acid methyl esters (FAMEs), increases the volatility and thermal stability of the analyte.[2][3] This chemical modification improves chromatographic peak shape, reduces analyte adsorption, and leads to more accurate and reproducible quantification.[2][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve esterification to form FAMEs.[2][6] Two widely used techniques are:
-
Acid-catalyzed methylation: Using reagents like 14% Boron trifluoride (BF₃) in methanol (B129727) is a highly effective and widely used method.[6][7]
-
Transesterification: This method uses reagents like acetyl-chloride and methanol to convert fatty acids to FAMEs.[8]
It is crucial to ensure the derivatization reaction goes to completion to avoid inaccurate results.[9][10]
Q3: My chromatogram shows co-eluting peaks. How can I resolve isomers of this compound?
A3: Co-elution of isomers (both positional and cis/trans) is a significant challenge in fatty acid analysis.[11][12] To resolve this, consider the following:
-
Column Selection: The choice of the GC column's stationary phase is critical.[9] Highly polar cyanopropyl-based capillary columns (e.g., SP-2560, CP-Sil 88) are specifically designed for the separation of FAME isomers based on the degree of unsaturation and the position of double bonds.[8][9][12]
-
Temperature Program Optimization: A slower temperature ramp can improve the separation of closely eluting compounds.[13] Adding an isothermal hold at a specific temperature can also help resolve critical pairs.[9]
-
Column Length: Longer columns generally provide higher resolution, though they also lead to longer analysis times.[9]
Q4: How can I improve the sensitivity of my this compound analysis for trace-level detection?
A4: Enhancing sensitivity is crucial for quantifying low-abundance fatty acids.[1] Here are several strategies:
-
Use a Labeled Internal Standard: Employing a stable isotope-labeled internal standard, such as Palmitoleic Acid-d14, is the gold standard for quantitative mass spectrometry.[7] It mimics the analyte's behavior during sample preparation and analysis, correcting for variations and improving accuracy.[7]
-
Optimize Injection Technique:
-
Splitless Injection: This technique directs almost the entire sample onto the column, minimizing sample loss and is preferred for trace-level analysis.[13]
-
Programmed Temperature Vaporizing (PTV) Inlet: PTV inlets allow for large volume injection by evaporating the solvent before transferring the analytes to the column, which can increase sensitivity by one to two orders of magnitude compared to splitless injection.[14]
-
-
Mass Spectrometer Settings:
-
Selected Ion Monitoring (SIM): Instead of scanning the full mass range, monitoring only a few specific ions for your analyte can significantly increase sensitivity.[8][15]
-
Chemical Ionization (CI): Positive Chemical Ionization (PCI) can be more sensitive than Electron Ionization (EI) for unsaturated fatty acids as it produces more abundant protonated molecules and less fragmentation.[1]
-
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to poor resolution and inaccurate integration.[16]
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Silanol groups on the liner, column, or injection port can interact with the analyte.[4] Solution: Use a deactivated liner and an ultra-inert GC column.[17] Regularly perform inlet maintenance, including replacing the liner, O-ring, and septa.[17] |
| Column Contamination | Accumulation of non-volatile residues from previous injections.[4] Solution: Trim the first few centimeters of the column.[16][17] If the problem persists, the column may need to be replaced.[17] Using a guard column can help protect the analytical column from contaminants.[17] |
| Improper Column Installation | A poorly cut or improperly positioned column can create dead volumes and turbulence.[4][16][17] Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet and detector according to the manufacturer's instructions.[16] |
| Solvent-Phase Polarity Mismatch | A significant difference in polarity between the solvent and the stationary phase can cause poor peak shape.[4][17] Solution: Try using a different solvent that is more compatible with your stationary phase.[17] |
Issue 2: Poor Sensitivity or No Peaks
Symptom: The signal-to-noise ratio is low, or no peaks are detected for your analyte.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the System | Oxygen entering the system can degrade the column and reduce sensitivity.[18] Solution: Check for leaks at all fittings using an electronic leak detector.[18] Pay close attention to the septum, column connections, and gas lines. |
| Incomplete Derivatization | If the fatty acid is not completely converted to its FAME derivative, the response will be low.[9] Solution: Optimize the derivatization reaction time and temperature.[10] Ensure you are using a sufficient molar excess of the derivatizing reagent and that your reagents are not expired or contaminated with water.[10] |
| Injector Problems | The sample may not be introduced onto the column efficiently. Solution: Check the syringe for blockages or bubbles.[19] Ensure the correct injection volume is set and that the autosampler is functioning correctly.[19] For splitless injections, optimize the splitless time. |
| Ion Source Contamination | A dirty ion source in the mass spectrometer will lead to a significant drop in sensitivity.[13] Solution: Follow the manufacturer's procedure for cleaning the ion source. |
Issue 3: Contamination and Ghost Peaks
Symptom: Unexpected peaks appear in your chromatogram, even in blank runs.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Impurities in solvents or derivatization reagents can introduce contaminants.[9] Solution: Run a blank injection of your solvent to check for contamination.[20] Use high-purity solvents and fresh reagents. |
| Carryover from Previous Injections | Residue from a previous, more concentrated sample can elute in a subsequent run. Solution: Run several solvent blanks after a high-concentration sample. Increase the injector temperature and bake out the column at its maximum allowed temperature for a period. |
| Septum Bleed | Particles from the injector septum can break off and enter the liner. Solution: Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated Gas Lines or Traps | Impurities in the carrier gas can accumulate and elute as broad peaks. Solution: Ensure high-purity carrier gas is used and that gas traps for moisture and oxygen are installed and replaced regularly.[18] |
Experimental Protocols & Data
Sample Preparation and Derivatization Workflow
The following diagram illustrates a typical workflow for the extraction and derivatization of this compound from a biological sample.
Detailed Derivatization Protocol (Acid-Catalyzed Methylation)
-
To the dried lipid extract, add 1 mL of 14% Boron trifluoride (BF₃) in methanol.[7]
-
Tightly cap the tube and vortex to dissolve the lipid residue.[7]
-
Heat the mixture at 100°C for 5-10 minutes in a heating block or water bath.[7]
-
Cool the tube to room temperature.[7]
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[7]
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.[7]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[7]
Typical GC-MS Parameters for FAME Analysis
The following table provides a starting point for GC-MS method development. Instrument-specific optimization is required.
| Parameter | Typical Setting |
| GC Column | Highly polar cyanopropyl phase (e.g., HP-88, SP-2560) |
| 100 m x 0.25 mm ID, 0.20 µm film thickness | |
| Inlet | Split/Splitless |
| Inlet Temperature | 260°C |
| Injection Mode | Split (e.g., 10:1) or Splitless |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial: 100°C, hold 2 min |
| Ramp 1: 15°C/min to 180°C | |
| Ramp 2: 5°C/min to 250°C, hold 3 min[7] | |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common GC-MS issues.
References
- 1. shimadzu.com [shimadzu.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 9-Hexadecenoic Acid Isomer Separations in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving the peak resolution of 9-Hexadecenoic acid and its isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good peak resolution for this compound and its isomers?
Separating this compound and its isomers, which include positional (e.g., 6-Hexadecenoic acid) and geometric (cis/trans) isomers, presents a significant chromatographic challenge due to their similar physical and chemical properties. Key difficulties include:
-
Similar Hydrophobicity: Isomers often have very close hydrophobicity, leading to co-elution on standard reversed-phase columns like C18.[1]
-
Poor Peak Shape: Free fatty acids can exhibit poor peak shape (tailing) due to interactions between the polar carboxylic acid group and the silica (B1680970) backbone of the column.[2]
-
Low UV Absorbance: Fatty acids lack a strong chromophore, making detection difficult without derivatization.[3][4]
Q2: Is derivatization necessary for analyzing this compound isomers by HPLC?
While not strictly required, derivatization is highly recommended.[2] Converting the fatty acids into esters, such as phenacyl or p-bromophenacyl esters, offers several advantages:
-
Improved Peak Shape: Neutralizing the polar carboxyl group leads to sharper, more symmetrical peaks.[2]
-
Enhanced Detection: The addition of a chromophore or fluorophore significantly increases sensitivity for UV or fluorescence detection.[3][4][5]
-
Reduced Risk of Isomerization: A mild derivatization procedure can prevent the degradation and isomerization of unsaturated fatty acids.[3][6]
Q3: Which type of HPLC column is most effective for separating this compound isomers?
The choice of column is critical for resolving these isomers. While standard C18 columns can separate fatty acids based on chain length and degree of unsaturation, they often provide limited resolution for positional and geometric isomers.[1][7] More specialized columns are recommended for this purpose:
-
Silver-Ion (Ag-HPLC) Columns: These are highly effective for separating isomers based on the number, position, and geometry of double bonds.[7][8][9][10] The separation mechanism involves the formation of reversible complexes between silver ions on the stationary phase and the double bonds of the fatty acids.[7][9]
-
Cholesteryl-Bonded Silica Columns (e.g., COSMOSIL Cholester): These columns offer enhanced molecular shape selectivity, providing superior separation of geometric (cis/trans) and positional isomers compared to standard C18 columns.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its isomers.
Problem 1: Poor Peak Resolution and Co-elution of Isomers
Symptoms: Peaks are overlapping, shouldering, or appearing as a single broad peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Switch from a standard C18 column to a column with higher selectivity for isomers, such as a silver-ion (Ag-HPLC) column or a cholesteryl-bonded silica column.[1][7][8] |
| Suboptimal Mobile Phase Composition | Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.[11][12] Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity.[13] Utilize a Gradient: Employ a shallow gradient elution to improve the separation of complex mixtures.[2] |
| Inappropriate Column Temperature | Optimize the column temperature. Lowering the temperature generally increases retention and can improve resolution for some compounds, while higher temperatures can improve efficiency but may decrease retention.[14][15] |
| Sample Overload | Reduce the injection volume or dilute the sample to prevent column overloading, which can cause peak distortion and co-elution.[2] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: Peaks are asymmetrical, with a "tail" or "front" extending from the main peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For underivatized fatty acids, the carboxylic acid group can interact with residual silanols on the silica-based stationary phase, causing tailing.[11] Add a small amount of an acidic modifier (e.g., 0.1% formic acid or 0.05% TFA) to the mobile phase to suppress the ionization of the fatty acids.[2][11] |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[11] |
Experimental Protocols
Protocol 1: Derivatization of this compound with p-Bromophenacyl Bromide
This protocol is adapted for improved peak shape and UV detection.
-
Dissolve a known amount of the fatty acid sample in acetonitrile.
-
Add a solution of p-bromophenacyl bromide and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile.
-
Incubate the mixture at 75-80°C for 30 minutes.[7]
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
Protocol 2: General HPLC Method for Isomer Separation
This protocol provides a starting point for method development.
| Parameter | Recommendation |
| Column | Silver-Ion (Ag-HPLC) column or COSMOSIL Cholester (4.6 x 150 mm).[1][7] |
| Mobile Phase | For Ag-HPLC: A typical mobile phase is hexane (B92381) with a small percentage of a more polar solvent like acetonitrile (e.g., 99.9:0.1, v/v).[7] For RP-HPLC with derivatized fatty acids: A gradient of acetonitrile and water. For underivatized fatty acids: 90% methanol with 0.05% TFA.[7] |
| Flow Rate | 1.0 mL/min.[7] |
| Column Temperature | Start at 30-40°C and optimize as needed.[7][15] |
| Detection | UV detector at an appropriate wavelength for the derivative (e.g., 254 nm for phenacyl esters) or an Evaporative Light Scattering Detector (ELSD) for underivatized fatty acids.[7] |
| Injection Volume | 10-20 µL.[7] |
Visualized Workflows and Relationships
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
Caption: Key factors influencing the HPLC separation of fatty acid isomers.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. jafs.com.pl [jafs.com.pl]
- 4. tandfonline.com [tandfonline.com]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromtech.com [chromtech.com]
Preventing oxidation of 9-Hexadecenoic acid during sample storage and preparation.
Welcome to the technical support center for 9-Hexadecenoic Acid (Palmitoleic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound, a monounsaturated fatty acid, contains a carbon-carbon double bond in its structure.[1] This double bond is susceptible to attack by oxidants like free radicals, leading to a chain reaction of lipid degradation known as lipid peroxidation.[1] This oxidative damage can alter the molecule's structure and function, compromising experimental integrity by introducing byproducts such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main culprits in the degradation of this compound are:
-
Oxygen: Exposure to atmospheric oxygen is a key driver of the oxidation process.[1][2]
-
Light: Light, especially UV light, can catalyze oxidation, a process known as photo-oxidation.[1][2][3]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3][4]
-
Pro-oxidant Metals: Transition metals, such as iron and copper, can act as catalysts for lipid peroxidation.[1][3][4]
Q3: How can I visually assess if my this compound sample has oxidized?
A3: While analytical methods are required for confirmation, visual cues of oxidation in fatty acid samples can include a change in color (e.g., yellowing) or the development of a rancid odor. However, significant oxidation can occur before these changes are noticeable.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Your this compound sample may have oxidized, leading to altered biological activity or interference with analytical measurements.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the sample has been stored at the recommended temperature, under an inert atmosphere, and protected from light.[1][2]
-
Assess Sample Purity: If possible, use an analytical method like the TBARS assay to check for the presence of oxidation byproducts.[1][5]
-
Use a Fresh Aliquot: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, switch to a fresh, unopened aliquot.[1]
-
Incorporate an Antioxidant: If not already in use, consider adding an appropriate antioxidant to your experimental setup.[1][3][6]
-
Problem 2: Observing unexpected peaks during chromatographic analysis (e.g., GC-MS, HPLC).
-
Possible Cause: These peaks could be byproducts of this compound oxidation or contaminants introduced during sample preparation.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to check for carryover from previous injections.[7]
-
Review Sample Preparation: Ensure that all glassware was scrupulously clean and that solvents were of high purity and deoxygenated if possible.[1] Consider if contaminants could have been introduced from plastic tubes or pipette tips.
-
Optimize Derivatization: If performing derivatization to fatty acid methyl esters (FAMEs), ensure the reagents are fresh and the reaction conditions are optimal to avoid side reactions.[7]
-
Check for Thermal Degradation: If using GC-MS, consider if the injector temperature is too high, which could cause degradation of the analyte.[7]
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Short-term)[1][2][8][9] | Minimizes molecular motion and slows the rate of chemical reactions, including oxidation.[2] |
| -80°C (Long-term)[1][8][10] | Preferred for long-term stability to further reduce enzymatic and chemical degradation.[8] | |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1][2] | Displaces oxygen, a key reactant in the auto-oxidation process.[2] |
| Light | Protect from light (e.g., amber vials, wrap in foil)[1][2] | Prevents photo-oxidation.[2] |
| Form | As a solution in a suitable organic solvent (e.g., ethanol) or as a dry film/solid.[2] | A dry film under inert gas can also be used for long-term storage.[2] |
| Aliquoting | Store in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.[1] |
Table 2: Common Antioxidants for Preventing Lipid Oxidation
| Antioxidant Type | Examples | Mechanism of Action |
| Primary (Chain-breaking) | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), Tocopherols (Vitamin E), Trolox.[1] | Donate hydrogen atoms to quench lipid radicals, thus terminating the chain reaction.[1] |
| Secondary (Preventive) | Ethylenediaminetetraacetic acid (EDTA), Citric acid, Phytic acid.[1] | Chelate pro-oxidant metal ions (like iron) or scavenge oxygen.[1] |
Experimental Protocols
Protocol 1: General Procedure for Sample Storage
-
Obtain high-purity this compound.
-
If working with a neat oil, overlay the sample with an inert gas such as argon or nitrogen.
-
If preparing a stock solution, use a high-purity, deoxygenated organic solvent (e.g., ethanol, hexane). To deoxygenate a solvent, bubble with argon or nitrogen gas for 15-30 minutes.
-
Dispense the neat oil or stock solution into small, single-use aliquots in amber glass vials with Teflon-lined caps.
-
Purge the headspace of each vial with inert gas before sealing tightly.
-
For short-term storage (weeks), store at -20°C. For long-term storage (months to years), store at -80°C.[1][8]
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Assessing Oxidation
The TBARS assay is a common method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.[1]
-
Sample Preparation: Prepare a sample homogenate or use the lipid extract.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample in an acidic environment.
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[5]
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored adduct spectrophotometrically at 532 nm.[1]
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Note: This is a general guideline. Specific protocols may vary based on the sample type and available reagents.
Visualizations
Caption: Experimental workflow for preventing oxidation of this compound.
Caption: Simplified signaling pathway of lipid peroxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 9-Hexadecenoic Acid
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the poor recovery of 9-Hexadecenoic acid during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during extraction?
A1: Understanding the properties of this compound (also known as Palmitoleic acid) is crucial for selecting an appropriate extraction method. It is a monounsaturated omega-7 fatty acid with the molecular formula C16H30O2.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 254.41 g/mol | [1][2] |
| Synonyms | Palmitoleic acid, cis-9-Palmitoleic acid | [2] |
| Melting Point | 1 - 3 °C | [2] |
| Boiling Point | 174 - 176 °C at 15 mmHg | [2] |
| Density | 0.900 g/mL | [2] |
| Solubility | Low in water; High in organic solvents like hexane, ethanol, and chloroform (B151607). | [3] |
| Storage Conditions | Store at < -10 °C | [2] |
Its long hydrocarbon chain makes it hydrophobic, while the carboxylic acid group provides a site for polarity. This amphipathic nature dictates its solubility and partitioning behavior in different solvent systems.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Incomplete Extraction: The chosen solvent system may not be optimal for solubilizing the lipid from the sample matrix.[4]
-
Analyte Degradation: As an unsaturated fatty acid, this compound is susceptible to oxidation, which can occur during sample preparation, extraction, and storage.[5][6]
-
Saponification: If the extraction conditions are alkaline, the ester linkages in complex lipids containing this compound can be hydrolyzed, converting the fatty acid into its salt form (a soap), which may not be efficiently extracted into the organic phase.
-
Losses During Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to analyte loss if not properly optimized.[4][7]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the formation of a stable emulsion between the aqueous and organic phases can trap the analyte, leading to poor recovery.[8]
-
Improper pH: The pH of the sample and extraction solvents can significantly impact the ionization state of the carboxylic acid group, affecting its solubility and partitioning.[9][10]
Below is a troubleshooting workflow to help diagnose the cause of low recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Q3: Which extraction method is best for this compound, and can you provide a detailed protocol?
A3: Liquid-liquid extraction (LLE) methods are robust and widely used for fatty acids. The Folch and Bligh & Dyer methods are considered gold standards.[11][12][13][14] Solid-phase extraction (SPE) is also an excellent technique, particularly for sample cleanup and fractionation.[15][16][17]
Detailed Protocol: Modified Folch Method for this compound Extraction
This protocol is designed to maximize the recovery of this compound while minimizing degradation.
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas cylinder with evaporator
Protocol:
-
Sample Homogenization:
-
For 1 gram of tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
To inhibit oxidation, add BHT to the solvent mixture to a final concentration of 0.01%.
-
Homogenize the sample thoroughly on ice.
-
-
Phase Separation:
-
Add 0.2 volumes (4 mL for a 20 mL extraction) of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Be cautious not to disturb the protein interface between the two layers.
-
-
Washing (Optional but Recommended):
-
To remove any non-lipid contaminants, wash the collected chloroform layer with a small volume of a 1:1 mixture of methanol and water.
-
-
Drying:
-
Evaporate the chloroform under a gentle stream of nitrogen gas in a water bath set to a low temperature (e.g., 30-37°C). Avoid high temperatures to prevent degradation.
-
The diagram below illustrates the workflow for this extraction method.
Caption: Workflow for the modified Folch lipid extraction method.
Q4: How can I prevent the degradation of this compound during my experiment?
A4: Preventing degradation, primarily from oxidation, is critical for accurate quantification.[18]
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.01% to your extraction solvents.[18]
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and the rate of oxidation.[18]
-
Avoid Exposure to Air and Light: Oxygen and UV light can promote oxidation. Keep samples covered and protected from light. Evaporate solvents under a stream of inert gas like nitrogen or argon.
-
Proper Storage: Store lipid extracts at -80°C under an inert atmosphere to prevent long-term degradation.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can accelerate degradation. Aliquot samples if necessary.
Q5: My sample is forming an emulsion during liquid-liquid extraction. How can I resolve this?
A5: Emulsion formation is a common issue, especially with samples high in fats or surfactant-like molecules.[8] Here are several strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for phase partitioning.[8]
-
Salting Out: Add a saturated sodium chloride (NaCl) solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[8]
-
Centrifugation: Centrifuging the entire mixture can help break the emulsion and compact the intermediate layer.[8]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[8]
Q6: I am using Solid-Phase Extraction (SPE) for cleanup. What are the key parameters to optimize for this compound recovery?
A6: SPE is a powerful technique, but poor recovery can occur if the method is not optimized.[4][19]
-
Sorbent Selection: For isolating free fatty acids, aminopropyl-bonded silica (B1680970) is a common and effective choice.[20] It allows neutral lipids to pass through while retaining the fatty acids, which can then be eluted with a more polar, acidic solvent.
-
Sample pH: Ensure the sample is acidified (pH < 4) before loading onto a reversed-phase (e.g., C18) or ion-exchange column. This protonates the carboxylic acid group, making it less polar and enhancing its retention on the sorbent.
-
Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it prematurely elutes the this compound. You may need to test different solvent strengths (e.g., varying percentages of organic solvent in water).[18]
-
Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. For aminopropyl columns, a common elution solvent is diethyl ether with 2% acetic or formic acid.[20] For C18 columns, a high percentage of an organic solvent like methanol or acetonitrile (B52724) is typically used.[18]
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures proper interaction between the analyte and the sorbent.
Comparison of Extraction Methodologies
The choice of extraction protocol can significantly impact recovery rates. The following table summarizes reported recovery efficiencies for different methods.
| Extraction Method | Principle | Typical Recovery Rate | References |
| Folch/Bligh & Dyer (LLE) | Partitioning into a chloroform-methanol-water system. | >95% for total lipids | [11][12][13] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | 70 ± 3% (for fatty acid ethyl esters) | [15][21] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Varies by matrix and conditions | [11] |
Note: Recovery rates are highly dependent on the sample matrix and specific protocol optimizations.
References
- 1. This compound | C16H30O2 | CID 4668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. welchlab.com [welchlab.com]
- 5. researchgate.net [researchgate.net]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. specartridge.com [specartridge.com]
- 20. aocs.org [aocs.org]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
Addressing matrix effects in the analysis of 9-Hexadecenoic acid in biological samples.
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 9-Hexadecenoic acid in biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of analyzing this compound in biological samples?
A1: A matrix effect is the alteration of the analytical signal of this compound due to the presence of other co-eluting components in the sample matrix (e.g., plasma, serum, tissue homogenate).[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which compromises the accuracy, precision, and sensitivity of the analysis.[1][2]
Q2: What are the primary causes of matrix effects in the analysis of fatty acids like this compound?
A2: In biological matrices, the most significant contributors to matrix effects, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), are phospholipids.[3][4][5] Phospholipids are highly abundant in cell membranes and can co-extract with the analyte of interest, causing ion suppression.[5] Other sources include salts, proteins, endogenous metabolites, and anticoagulants used during sample collection.[6]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify at what points in the chromatogram matrix effects are occurring.[6][7] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal indicates regions of ion suppression or enhancement.[6][7]
-
Post-Extraction Spike (Quantitative): This is the "gold standard" approach to quantify the extent of the matrix effect.[6][8] It involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank matrix sample after the extraction process. The percentage difference reveals the degree of ion suppression or enhancement.[2][6]
Q4: What is the best type of internal standard to use for this compound analysis to counteract matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d14). A SIL internal standard is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. If a SIL-IS is unavailable, an odd-chain fatty acid (e.g., C17:0) that is not naturally abundant in the sample can be used, though it is less ideal.[9]
Troubleshooting Guide
Problem 1: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, most commonly phospholipids.[5][8]
-
Solution:
-
Enhance Sample Cleanup: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[5] Employ more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE) designed for phospholipid removal.[4][10]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions where ion suppression occurs (identified via post-column infusion). A longer, shallower gradient can improve resolution.[2]
-
Check for Analyte Loss: Ensure your extraction protocol provides adequate recovery for this compound. Perform a recovery experiment by comparing a sample spiked before extraction to one spiked after extraction.
-
Problem 2: Poor reproducibility and high variability between sample replicates.
-
Possible Cause: Inconsistent matrix effects across different samples or injections.[3] The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.[11]
-
Solution:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for correcting variability. The SIL-IS should be added at the very beginning of the sample preparation process to account for variations in both extraction efficiency and ionization.[2]
-
Improve Sample Preparation Consistency: Automating the extraction process can reduce variability between samples.[12] Ensure that all samples are treated identically with precise volumes and incubation times.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[11]
-
Problem 3: The measured concentration of this compound seems inaccurate or biased.
-
Possible Cause: The calibration curve is not compensating for the matrix effect experienced by the actual samples.
-
Solution:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that has been processed through the same extraction procedure as your samples. This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.
-
Quantify the Matrix Effect: Use the post-extraction spike method (detailed in Protocol 2) to determine the exact percentage of ion suppression or enhancement. A matrix factor (MF) should ideally be between 0.75 and 1.25.[6] If it falls outside this range, the sample preparation and/or chromatography must be optimized.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Resulting Matrix Effect | Throughput |
| Protein Precipitation (PPT) | Variable, can be low[5] | Poor[5] | High[5] | High |
| Liquid-Liquid Extraction (LLE) | Good | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High[4] | Good to Excellent[5][12] | Low[13] | Moderate to High |
| HybridSPE™ | High[5] | Excellent[5] | Very Low[5] | Moderate |
Data synthesized from multiple sources comparing general performance for biological fluids.[4][5][12][13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Total this compound from Plasma/Serum
This protocol is a general method for extracting total fatty acids, including this compound, from plasma after hydrolysis.
-
Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. In a glass tube, combine 50 µL of plasma with a known amount of a suitable stable isotope-labeled internal standard (e.g., this compound-d14).[14] c. Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727) to hydrolyze the esterified fatty acids.[14] d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[14]
-
Extraction: a. Cool the tubes on ice after incubation. b. Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N hydrochloric acid (HCl).[14] c. Add 3 mL of hexane (B92381), cap the tube, and vortex vigorously for 1 minute.[14] d. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.[14] e. Carefully transfer the upper organic layer (hexane) to a clean glass tube.[14] f. Repeat the extraction (steps 2c-2e) one more time and combine the organic layers to maximize recovery.[14]
-
Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 200 µL of 80:20 methanol:water).[14] c. Transfer the sample to an autosampler vial for LC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of ion suppression or enhancement.[2][6][8]
-
Prepare Three Sets of Samples (in triplicate):
-
Set A (Neat Standard): In a clean solvent (e.g., the final reconstitution solvent), prepare a standard of this compound at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire extraction procedure (Protocol 1).[6] After the final evaporation step, reconstitute the dried extract with the standard solution from Set A.[2]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the this compound standard before starting the extraction procedure. Process this sample through the entire workflow. (This set is for determining recovery).
-
-
Analyze and Calculate: a. Analyze all three sets of samples using your LC-MS method. b. Calculate the Matrix Factor (MF) using the mean peak areas: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[6] c. Calculate the Recovery (RE) percentage: RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100 d. Calculate the overall Process Efficiency (PE) percentage: PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] x 100 or PE (%) = (MF x RE)
-
Interpretation:
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across the different lots of matrix should be ≤15%.
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
For analysis by Gas Chromatography (GC), the carboxylic acid group of this compound must be derivatized to increase its volatility. Silylation is a common method.
-
Sample Preparation: a. Start with the dried extract obtained from a procedure like Protocol 1. b. Ensure the sample is completely free of water, as moisture will deactivate the derivatizing reagent.[1]
-
Silylation Reaction: a. To the dried extract, add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15] b. Add 1500 µL of a suitable solvent like iso-octane.[15] c. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[9][15]
-
Analysis: a. Cool the sample to room temperature. b. The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Optimizing Derivatization of 9-Hexadecenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 9-Hexadecenoic acid (Palmitoleic Acid) for analysis, typically by Gas Chromatography (GC).
Troubleshooting Guides
This section addresses specific issues that you may encounter during your derivatization experiments for this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of water in the sample or reagents.[1][2][3] | Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents and high-quality, low-moisture reagents.[1][2][3] |
| Incomplete reaction. | Optimize reaction time and temperature. For methylation with BF3-methanol, try increasing the temperature to 60-80°C or extending the reaction time.[1][2] For silylation, ensure the reaction is heated sufficiently (e.g., 60-70°C for 60 minutes).[1][4] | |
| Insufficient amount of derivatization reagent.[5] | Use a molar excess of the derivatization reagent (e.g., 10x molar excess).[1] | |
| Degradation of reagents. | Store derivatization reagents under the recommended conditions (e.g., refrigerated, under an inert atmosphere) and discard if they are old or show signs of degradation.[3] | |
| Poor Chromatographic Peak Shape (e.g., Tailing) | Incomplete derivatization. | The polar carboxyl group of underivatized this compound can interact with the GC column, causing peak tailing.[1][3] Re-optimize the derivatization procedure to ensure complete conversion. |
| Active sites in the GC system (e.g., inlet liner, column). | Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis.[6][7] | |
| Sample overload. | Inject a smaller volume of the sample or dilute the sample. | |
| Presence of Extraneous Peaks in Chromatogram | Contaminants from reagents or solvents. | Run a reagent blank (all reagents and solvents without the sample) to identify any contaminant peaks.[3] Use high-purity solvents and reagents. |
| Side reactions. | Overly harsh reaction conditions (e.g., excessively high temperatures) can lead to the formation of byproducts.[5] Use the mildest conditions that still achieve complete derivatization. | |
| Septum bleed from the GC inlet.[5] | Use high-quality, low-bleed septa and replace them regularly. | |
| Poor Reproducibility | Inconsistent reaction conditions.[5] | Use a heating block or water bath for precise temperature control and a timer for consistent reaction times. |
| Variability in sample and reagent volumes. | Use calibrated pipettes for accurate liquid handling.[5] | |
| Inconsistent sample work-up. | Ensure consistent and thorough mixing during extraction steps. Ensure the final extract is completely dry before injection by using a drying agent like anhydrous sodium sulfate (B86663).[1][5] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is crucial for the GC analysis of fatty acids like this compound for two main reasons. Firstly, in their free form, fatty acids are polar and have low volatility due to hydrogen bonding, which leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column.[1][3][5] Secondly, converting the fatty acid to a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, improves separation, peak shape, and overall analytical accuracy.[3][5]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
-
Esterification (specifically, Methylation): This involves converting the carboxylic acid to a fatty acid methyl ester (FAME). Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][5][8] This is a robust and widely used method.
-
Silylation: This method converts the carboxylic acid to a trimethylsilyl (TMS) ester.[1][2] Common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
Q3: Which derivatization method should I choose: methylation or silylation?
A3: The choice depends on your specific analytical needs.
-
Methylation (to FAMEs) is the most common and cost-effective method for routine fatty acid profiling.[9] The resulting FAMEs are stable and provide excellent chromatographic separation.[3]
-
Silylation is also a very effective method. It can be advantageous when analyzing multiple types of compounds in a single run (e.g., acids and sugars), as silylating agents can derivatize various functional groups.[1] However, TMS derivatives can be more susceptible to hydrolysis and the reagents can be more expensive.[1]
Q4: My sample is in an aqueous solution. How should I prepare it for derivatization?
A4: Both methylation and silylation reactions are highly sensitive to moisture.[1][2] Water must be removed from the sample before adding the derivatization reagents. This can be achieved by evaporating the sample to dryness under a stream of nitrogen or by lyophilization (freeze-drying).[1][2]
Q5: How can I confirm that the derivatization reaction is complete?
A5: To ensure complete derivatization, you can perform a time-course study. Analyze aliquots of a representative sample at different derivatization times (e.g., 30, 60, 90 minutes) and plot the peak area of the derivatized this compound against the reaction time. The optimal time is the point where the peak area no longer increases.[3] If the reaction does not go to completion, consider increasing the reagent concentration or the reaction temperature.[3]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the derivatization of this compound.
Table 1: Methylation with Boron Trifluoride-Methanol (BF3-Methanol)
| Parameter | Value/Range | Notes |
| Reagent | 12-14% BF3 in Methanol | A commonly used and effective reagent for FAME formation.[1][5] |
| Sample Amount | 1-25 mg of lipid extract | The protocol can be scaled based on sample concentration. |
| Reagent Volume | Typically a molar excess relative to the fatty acid. | For a 1 mg/mL sample, 100 µL of sample to 50 µL of reagent is a good starting point.[1] |
| Reaction Temperature | 50-80°C | Higher temperatures can speed up the reaction, but may not be necessary.[1][2] |
| Reaction Time | 5-60 minutes | Optimization is recommended; longer times may be needed for complex lipids.[1][2][5] |
| Extraction Solvent | Hexane (B92381) or Heptane | Used to extract the FAMEs after the reaction.[2][5] |
Table 2: Silylation with BSTFA
| Parameter | Value/Range | Notes |
| Reagent | BSTFA + 1% TMCS | TMCS acts as a catalyst to improve the reaction rate.[1][2] |
| Sample Amount | ~1 mg/mL of fatty acid mixture | Sample should be in an aprotic solvent like acetonitrile.[2] |
| Reagent Volume | Molar excess (e.g., 10x) | Ensures the reaction goes to completion.[1] |
| Reaction Temperature | 60-70°C | Provides sufficient energy for the reaction.[2][4] |
| Reaction Time | 60 minutes | Can be optimized based on the specific fatty acids being analyzed.[1][2] |
| Final Dilution Solvent | Dichloromethane or other compatible solvent | Added after the reaction is complete and cooled.[1] |
Experimental Protocols
Protocol 1: Methylation to Fatty Acid Methyl Ester (FAME) using BF3-Methanol
This protocol describes the conversion of this compound to its methyl ester for GC analysis.
-
Sample Preparation: Place a dried sample (containing 1-10 mg of lipid) into a screw-cap glass tube with a PTFE liner.[2] If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the tube.[1]
-
Reaction: Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.[1][2]
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl water solution and 2 mL of hexane.[1]
-
Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1]
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.[2][5]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester using BSTFA
This protocol details the conversion of the carboxylic acid group to a TMS ester.
-
Sample Preparation: Place a dried sample (e.g., 1 mg of fatty acid) into a GC vial.[2] The sample must be completely free of moisture.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile) to dissolve the sample. Then, add 50 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]
-
Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary. The sample is then ready for GC-MS analysis.[1]
Visualizations
Caption: Workflow for FAME derivatization of this compound.
Caption: Troubleshooting flowchart for low derivatization yield.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid contamination in 9-Hexadecenoic acid analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during 9-Hexadecenoic acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in fatty acid analysis is a pervasive issue that can arise from multiple sources throughout the analytical workflow. The most common culprits include:
-
Solvents and Reagents: Even high-purity solvents like methanol (B129727), hexane (B92381), and chloroform (B151607) can contain trace amounts of fatty acids or interfering compounds such as phthalates. Water used for reagent preparation can also be a source of contamination if not properly purified.
-
Labware: Both glassware and plasticware can introduce contaminants. Reusable glassware may retain lipid residues if not rigorously cleaned. Disposable plasticware, such as pipette tips, vials, and centrifuge tubes, are known to leach plasticizers (e.g., phthalates) and other additives that can interfere with the analysis.[1]
-
Sample Handling and Environment: The laboratory environment itself can be a source of contamination. Dust particles can contain keratin (B1170402) and other interfering substances. Contaminants can also be introduced through contact with non-clean surfaces, including gloves that have touched contaminated areas.
-
Analytical Instrumentation: Components of the gas chromatography-mass spectrometry (GC-MS) system, such as vial septa, O-rings, and tubing, can be sources of contamination. The GC inlet liner and the front of the analytical column can also accumulate contaminants over time.
Q2: Why are phthalates a significant problem in fatty acid analysis, and how can I avoid them?
A2: Phthalates are a class of chemical compounds commonly used as plasticizers to increase the flexibility and durability of plastics. They are ubiquitous in the laboratory environment and can easily leach from plastic consumables into samples and solvents. In GC-MS analysis, phthalates can produce peaks that co-elute with or have similar mass spectra to the fatty acid methyl esters (FAMEs) of interest, leading to inaccurate quantification.
To minimize phthalate (B1215562) contamination:
-
Whenever possible, use glassware instead of plasticware.
-
If plasticware is unavoidable, opt for items made from polypropylene (B1209903) or polyethylene, which are generally less prone to leaching than polyvinyl chloride (PVC).
-
Use high-purity, "phthalate-free" grade solvents and reagents.
-
Analyze solvent blanks to check for background contamination from your solvents.
Q3: Can isomers of hexadecenoic acid interfere with my analysis?
A3: Yes, positional and geometric isomers of hexadecenoic acid can interfere with the analysis of the 9-cis isomer (palmitoleic acid). The most common isomers include sapienic acid (6-cis-16:1) and various trans isomers.[2] These isomers may have similar retention times in gas chromatography, making them difficult to separate and quantify accurately. The formation of these isomers can be from both endogenous biological processes and dietary sources.[2] To address this, high-resolution capillary GC columns and potentially MS/MS techniques may be necessary for unambiguous identification and quantification.[3]
Troubleshooting Guides
Problem 1: I am seeing unexpected peaks in my chromatograms, even in my blank samples.
This is a classic sign of contamination. Follow this troubleshooting workflow to identify the source:
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Problem 2: My this compound peak is present, but the quantification is inconsistent and reproducibility is poor.
Inconsistent quantification can be due to subtle contamination or issues with sample preparation.
-
Check for Carryover: Inject a solvent blank immediately after a high-concentration sample to see if there is any carryover from the previous injection.
-
Review Sample Preparation: Ensure that your lipid extraction and derivatization to FAMEs are complete and reproducible. Incomplete reactions can lead to variable results.
-
Use an Internal Standard: Incorporate an internal standard (e.g., a fatty acid not present in your sample, such as pentadecanoic acid, or a stable isotope-labeled version of the analyte) early in your sample preparation process to correct for variations in extraction efficiency and injection volume.
Data on Contamination Sources
The choice of labware can significantly impact the level of background contamination. The following table summarizes a study on fatty acid contamination from plastic labware.
| Fatty Acid | Contamination Level from Plastic Syringe and Filter (ppm) | Reduced Contamination Level with Glass Syringe and Stainless-Steel Filter (ppm) | Reduction in Limit of Detection (LOD) |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 | 2.6 ± 0.9 | 57% |
| Stearic Acid (C18:0) | 8.9 ± 2.1 | 1.9 ± 0.8 | 56% |
| Data adapted from a study on contamination in the quantification of C16 and C18 fatty acids.[1] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Lipid Analysis
This protocol is designed to remove organic residues and minimize background contamination from glassware.
Caption: A multi-step protocol for cleaning laboratory glassware for lipid analysis.
Detailed Steps:
-
Initial Wash: Immediately after use, wash glassware with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Solvent Rinse: Rinse with an organic solvent such as acetone to remove any remaining organic residues.
-
Acid Wash (Optional): For highly sensitive analyses or to remove stubborn residues, soak the glassware in a 1-5% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step should be performed in a fume hood with appropriate personal protective equipment.
-
Deionized Water Rinse: Rinse the glassware multiple times with high-purity deionized water.
-
Drying: Dry the glassware in an oven at a temperature above 100°C to remove any residual water and volatile organic compounds. For the most critical applications, baking the glassware in a muffle furnace at 450-500°C for several hours can effectively pyrolyze any remaining organic contaminants.
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common procedure for extracting lipids from plasma samples.
Caption: Workflow for the extraction of lipids from plasma samples.
Detailed Steps:
-
Sample Preparation: In a glass tube, add 10 µL of plasma to 160 µL of ice-cold methanol containing your internal standards.[4]
-
Addition of Chloroform: Add 320 µL of ice-cold chloroform to the mixture.[4]
-
Vortexing and Sonication: Vortex the tube for 10 seconds and then sonicate for 1 hour in an ice bath.[4]
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS analysis of FAMEs).
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol details the conversion of extracted fatty acids into their more volatile methyl esters for GC-MS analysis.
Detailed Steps:
-
Reagent Preparation: Prepare a 1M solution of methanolic HCl by mixing 20 mL of methanol with 10 mL of 3M methanolic hydrogen chloride.[5]
-
Reaction: Add 1 mL of the 1M methanolic HCl to the dried lipid extract.[5]
-
Heating: Cap the tube tightly and heat in an 80°C water bath for 1 hour.[5]
-
Cooling: Remove the tube from the water bath and allow it to cool to room temperature.
-
Extraction: Add 150 µL of hexane and 1 mL of 0.9% (w/v) sodium chloride in water. Vortex thoroughly for 1 minute.[5]
-
Centrifugation: Centrifuge at 1,500 x g for 10 minutes.[5]
-
Collection: Transfer the upper hexane layer, which contains the FAMEs, to an autosampler vial for GC-MS analysis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Co-elution issues with other fatty acids in 9-Hexadecenoic acid chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the chromatographic analysis of 9-Hexadecenoic acid (Palmitoleic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most common fatty acids that co-elute with this compound?
A1: The most common co-elution issue with this compound (C16:1n-7) arises from its positional and geometric isomers. These isomers have the same molecular weight and similar physicochemical properties, making them difficult to separate.[1] Key co-eluting fatty acids include:
-
Positional Isomers: Sapienic acid (C16:1n-10) and Hypogeic acid (C16:1n-9).[2][3][4]
-
Geometric Isomers: Palmitelaidic acid (trans-9-Hexadecenoic acid).
-
Other structurally similar fatty acids: Depending on the complexity of the sample matrix and the chromatographic conditions, other fatty acids of similar chain length and degree of unsaturation may also co-elute.
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Direct analysis of free fatty acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and the polar nature of their carboxyl group.[1] This can lead to poor peak shape, tailing, and inaccurate quantification.[1] Derivatization, typically to fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar ester. This increases the volatility and thermal stability of the analyte, enabling better separation and peak shape in GC.[1][5]
Q3: What are the primary chromatographic techniques used to separate this compound and its isomers?
A3: The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Gas Chromatography (GC): This is the most prevalent method, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1] For effective separation of isomers, especially cis/trans isomers, long and highly polar capillary columns are required.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate underivatized cis and trans isomers.[1][6] Silver-ion HPLC (Ag+-HPLC) is another powerful technique that separates isomers based on the number, position, and geometry of the double bonds.[1]
Q4: How can I confirm if I have a co-elution problem?
A4: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, often distorted peak.[7][8] You can diagnose co-elution through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or what appear to be merged peaks.[1][8] A "shoulder" is a more abrupt change in the peak slope compared to the gradual decline of a tailing peak.[8]
-
Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) with HPLC or a Mass Spectrometer (MS) with GC or LC, you can assess peak purity.[7][8]
-
DAD: The detector collects multiple UV spectra across the peak. If the spectra are not identical, it indicates an impure peak.[7][8]
-
MS: Similarly, you can examine the mass spectra across the peak. Inconsistent mass spectra from the leading to the trailing edge suggest the presence of multiple components.[7][8]
-
Troubleshooting Guides
Guide 1: Resolving Co-elution in Gas Chromatography (GC)
This guide provides a systematic approach to troubleshooting co-elution issues when analyzing this compound as a fatty acid methyl ester (FAME).
Troubleshooting Workflow for GC Co-elution
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Stability of 9-Hexadecenoic acid standards and stock solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-Hexadecenoic acid (also known as Palmitoleic acid) standards and stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the neat this compound standard?
A1: Neat this compound is an oil and should be stored under specific conditions to ensure its long-term stability. The primary concern is to prevent oxidation, which can occur at the cis-double bond.
Recommended Storage Conditions for Neat Standard
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or lower | Minimizes molecular motion and slows degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Displaces oxygen, the primary driver of oxidative degradation. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can catalyze oxidation, and prevents exposure to air and moisture. |
| Stated Stability | ≥ 4 years at -20°C | Based on supplier stability data for the neat oil stored under ideal conditions.[1] |
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Preparing a stable stock solution is critical for obtaining reliable experimental results. The choice of solvent and handling procedure are key factors.
To prepare a stock solution, allow the neat oil to warm to room temperature. Dissolve the oil in a suitable organic solvent, which should be purged with an inert gas.[1] Common solvents include ethanol (B145695), DMSO, and dimethylformamide (DMF). For cell culture experiments, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.
Q3: How stable is this compound in different organic solvents, and how should I store stock solutions?
A3: The stability of this compound in stock solutions is highly dependent on the storage conditions. While specific quantitative stability data for various solvents is limited, the following best practices are recommended to maximize shelf-life.
Storage Recommendations for Stock Solutions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C | Significantly reduces the rate of oxidative and hydrolytic degradation. |
| Solvent Choice | High-purity, anhydrous organic solvents (e.g., ethanol, DMSO) | Minimizes the presence of water and other reactive impurities. |
| Atmosphere | Purge the solvent with inert gas before use and store the solution under an inert atmosphere. | Prevents oxidation of the double bond. |
| Container | Small-volume amber glass vials with PTFE-lined caps | Protects from light and provides a good seal against oxygen and moisture. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen. |
It is advisable to prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathway for this compound is oxidation of its monounsaturated double bond. This process can be initiated by factors such as heat, light, and the presence of metal ions. Oxidation leads to the formation of primary oxidation products like hydroperoxides, which can then break down into secondary oxidation products such as aldehydes and ketones. These degradation products can interfere with experiments and produce erroneous results.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution from a properly stored neat standard. If using an older stock solution, its integrity should be verified. Consider performing a stability study on your stock solutions under your specific storage conditions.
-
-
Possible Cause: Contamination of stock solutions.
-
Solution: Use high-purity solvents and clean labware. Filter-sterilize solutions for cell-based assays.
-
Problem 2: Low response or peak tailing during chromatographic analysis (GC/HPLC).
-
Possible Cause: Adsorption of the fatty acid to labware or the analytical column.
-
Solution: Use silanized glassware and ensure the chromatographic system is properly conditioned. For GC analysis, derivatization to a fatty acid methyl ester (FAME) is recommended to improve volatility and reduce tailing.
-
-
Possible Cause: Incomplete derivatization (for GC-FAME analysis).
-
Solution: Review your derivatization protocol. Ensure reagents are fresh and the reaction conditions (time, temperature) are optimal for complete conversion.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
Neat this compound standard
-
High-purity, anhydrous solvent (e.g., ethanol or DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
-
Procedure:
-
Allow the neat this compound vial to equilibrate to room temperature.
-
Purge the chosen solvent with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
In the amber glass vial, add the desired volume of the purged solvent.
-
Carefully add the required amount of neat this compound to the solvent to achieve the target concentration.
-
Cap the vial tightly and vortex gently until the oil is completely dissolved.
-
Flush the headspace of the vial with the inert gas before final capping.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Stability Assessment of a this compound Stock Solution by GC-MS
This protocol provides a framework for users to determine the stability of their own stock solutions.
-
Objective: To quantify the concentration of this compound in a stock solution over time under specific storage conditions.
-
Workflow:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
A common method is transesterification using a reagent like boron trifluoride in methanol (B129727) (BF3-Methanol).
-
Transfer an aliquot of the stock solution to a reaction vial.
-
Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.
-
Add BF3-Methanol reagent.
-
Heat the mixture according to the reagent manufacturer's instructions (e.g., 100°C for 30 minutes).
-
Cool the reaction and extract the FAMEs into an organic solvent like hexane (B92381).
-
Analyze the hexane layer by GC-MS.
-
-
Data Analysis:
-
Calculate the peak area ratio of the this compound methyl ester to the internal standard at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample. A common threshold for stability is retaining ≥90% of the initial concentration.
-
References
Technical Support Center: Analysis of 9-Hexadecenoic Acid by LC-MS/MS
Welcome to the Technical Support Center for the LC-MS/MS analysis of 9-Hexadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing ion suppression and ensuring accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the analyte's signal intensity, leading to inaccurate quantification, decreased sensitivity, and poor reproducibility. For fatty acids like this compound, common culprits for ion suppression in biological matrices such as plasma are phospholipids (B1166683) and other lipids that can co-extract with the analyte.
Q2: How can I determine if ion suppression is impacting my this compound analysis?
A2: A post-column infusion experiment is a definitive way to identify the retention time regions where ion suppression is occurring. This involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. A dip in the baseline signal of the this compound standard indicates the retention times at which co-eluting matrix components are causing suppression.[1][2] Other indicators of ion suppression include poor reproducibility of results between samples and a significant difference in the peak area of this compound in a standard solution versus a matrix-spiked sample.
Q3: What is the best internal standard to use for the quantification of this compound?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Palmitoleic Acid-d14.[3] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Q4: Which ionization mode is more susceptible to ion suppression for fatty acid analysis?
A4: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[1] For fatty acids like this compound, analysis is typically performed in negative ion mode ESI, as the carboxylic acid group readily deprotonates. However, the acidic mobile phases often used for optimal chromatographic separation can suppress the ionization of the carboxylate anion.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low signal intensity for this compound | Significant ion suppression from matrix components. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering lipids and phospholipids.[5] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the suppression zones identified by a post-column infusion experiment.[6] 3. Dilute the Sample: If the concentration of this compound is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: Employ an internal standard like Palmitoleic Acid-d14 to compensate for sample-to-sample variations in ion suppression.[3] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples to minimize variability. |
| Inaccurate quantification | The internal standard is not adequately compensating for matrix effects. | 1. Verify Co-elution: Ensure that this compound and the internal standard are co-eluting. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to account for consistent matrix effects. |
| High background noise | Contamination from solvents, reagents, or sample collection tubes. | 1. Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and additives to minimize background noise.[7] 2. Check for Contaminants: Ensure all labware and collection tubes are free from contaminants like plasticizers that can interfere with the analysis. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing ion suppression. The following table summarizes the typical performance of common techniques for lipid analysis.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Reduction in Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | < 50% | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other lipids, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 60 - 80% | Effective at removing polar interferences like salts. | Can be labor-intensive, require large volumes of organic solvents, and may have lower recovery for more polar lipids.[8] |
| Solid-Phase Extraction (SPE) | 80 - 95% | > 80% | Highly effective and versatile for removing a wide range of interferences, including phospholipids.[9][10] | Requires method development and can be more expensive than PPT or LLE.[5] |
| HybridSPE®-Phospholipid | > 90% | > 95% | Specifically targets and removes phospholipids, a major source of ion suppression for fatty acids. | Higher cost compared to general SPE cartridges. |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Prepared blank matrix extract (e.g., plasma extract after protein precipitation)
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the syringe pump to deliver the this compound standard solution at a constant flow rate (e.g., 10 µL/min) to a tee-piece.
-
Connect the outlet of the LC column to the tee-piece, and the outlet of the tee-piece to the MS ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for this compound. A stable baseline signal should be observed.
-
Inject the blank matrix extract onto the LC column and start the chromatographic gradient.
-
Monitor the signal for this compound. Any significant drop in the baseline indicates a region of ion suppression.[1][2]
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline for extracting fatty acids from a biological matrix.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., Palmitoleic Acid-d14)
-
Extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma in a glass tube, add the internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer containing the lipids to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a more selective cleanup compared to LLE, effectively removing phospholipids.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., Palmitoleic Acid-d14)
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., Water/Methanol (B129727) mixture)
-
Elution solvent (e.g., Acetonitrile)
-
Evaporation and reconstitution supplies as in LLE protocol
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge go dry.
-
Sample Loading: Mix 100 µL of plasma with the internal standard and dilute with water. Load the diluted sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.
-
Elution: Elute the this compound and other fatty acids with 1 mL of acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol for LC-MS/MS analysis.[9][10]
Typical LC-MS/MS Parameters for this compound Analysis
The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate[3][11] |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[3] |
| Gradient | Optimized for separation of fatty acids, typically a gradient from lower to higher organic content. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[12] |
| MRM Transition | m/z 253.2 -> m/z 253.2 (Quantifier) and other potential fragments for confirmation[13] |
| Internal Standard (Palmitoleic Acid-d14) | Monitor appropriate MRM transition (e.g., m/z 267.3 -> m/z 267.3) |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should validate all methods and protocols for their specific applications and instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. waters.com [waters.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.elifesciences.org [cdn.elifesciences.org]
Dealing with isomeric interference in 9-Hexadecenoic acid quantification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges of isomeric interference in the quantification of 9-Hexadecenoic acid (Palmitoleic acid, 16:1n-7).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that cause interference in quantification?
The primary isomers that interfere with the accurate quantification of this compound are its positional isomers. The most commonly encountered are:
-
Sapienic acid (cis-6-Hexadecenoic acid, 16:1n-10) : Synthesized from palmitic acid by the enzyme fatty acid desaturase 2 (FADS2).[1][2]
-
Hypogeic acid (cis-7-Hexadecenoic acid, 16:1n-9) : Produced from the partial β-oxidation of oleic acid.[1][2]
These isomers share the same chemical formula and molecular weight as this compound, making their differentiation a significant analytical challenge.[1][3]
Q2: Why is it challenging to separate this compound from its isomers?
The structural similarity between this compound and its positional isomers, differing only in the location of the double bond, results in very similar physicochemical properties.[3] This leads to co-elution in many standard chromatographic systems, making individual quantification difficult.[4]
Q3: What are the most effective analytical techniques to resolve this isomeric interference?
Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of fatty acids.[5][6] To achieve separation of this compound and its isomers, the following are crucial:
-
Derivatization: Free fatty acids have low volatility and are not ideal for GC analysis.[7] Derivatization to fatty acid methyl esters (FAMEs) is a necessary step to increase volatility and improve chromatographic separation.[7][8]
-
High-Resolution Capillary GC Columns: The use of long, polar capillary columns is essential for separating FAME isomers.[5][9]
-
Specialized GC Columns: Columns with biscyanopropyl or polar cyano-stationary phases are particularly effective at resolving cis and trans isomers of polyunsaturated fatty acids.[5][8]
Q4: What are the consequences of unresolved isomeric interference on my experimental results?
Q5: Are there specific sample preparation techniques to minimize isomeric interference?
While complete removal of isomers during sample preparation is not feasible, proper derivatization is the most critical step to enable their separation during analysis. Acid-catalyzed esterification using Boron trifluoride-methanol (BF3-Methanol) is a common and effective method for preparing FAMEs for GC analysis.[7]
Troubleshooting Guides
Problem: My chromatogram shows co-eluting or poorly resolved peaks for C16:1 fatty acids.
-
Possible Cause: The GC column is not suitable for isomer separation.
-
Solution: Employ a highly polar capillary column, such as one with a biscyanopropyl or a polar cyano-stationary phase, with a minimum length of 60 meters.[9]
-
Possible Cause: The GC oven temperature program is not optimized.
-
Solution: A slower temperature ramp rate can improve the separation of closely eluting isomers. Experiment with different temperature programs to find the optimal conditions for your specific column and sample matrix.
-
Possible Cause: Incomplete or improper derivatization.
-
Solution: Ensure your derivatization protocol is followed precisely. Verify the quality of your derivatization reagents and consider extending the reaction time or increasing the temperature if necessary.[7]
Problem: I am unable to definitively identify which peak corresponds to this compound versus its isomers.
-
Possible Cause: Lack of appropriate reference standards.
-
Solution: Inject pure standards of this compound, Sapienic acid, and Hypogeic acid under the same GC conditions to determine their respective retention times.
-
Possible Cause: Mass spectra of the isomers are very similar.
-
Solution: While electron ionization (EI) mass spectra of FAME isomers are often nearly identical, derivatization to picolinyl esters or dimethyloxazoline (DMOX) derivatives can produce unique fragmentation patterns that help to pinpoint the double bond position.[6]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is a widely used method for preparing fatty acids for GC analysis.[7]
Materials:
-
Sample containing fatty acids (e.g., lipid extract)
-
Boron trifluoride-methanol (14% BF3 in methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place 1-25 mg of the lipid sample into a reaction vial.
-
Add 2 mL of 14% BF3-Methanol reagent.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Isomer Separation
This protocol provides a starting point for the separation of C16:1 FAME isomers. Optimization may be required based on your specific instrument and column.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
GC Column: Highly polar capillary column (e.g., Supelco SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness or similar)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes
-
Ramp to 240°C at 4°C/min
-
Hold at 240°C for 20 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Quantitative Data Summary
The following table provides an example of expected retention times for C16:1 FAME isomers on a highly polar GC column. Actual retention times will vary depending on the specific column and analytical conditions.
| Fatty Acid Methyl Ester | Common Name | Retention Time (min) - Example |
| cis-6-Hexadecenoic acid | Sapienic acid methyl ester | ~20.5 |
| cis-7-Hexadecenoic acid | Hypogeic acid methyl ester | ~20.8 |
| cis-9-Hexadecenoic acid | Palmitoleic acid methyl ester | ~21.2 |
Visualizations
Caption: Workflow for the quantification of this compound, highlighting key steps and troubleshooting.
Caption: Biosynthetic pathways of this compound and its common interfering isomers.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of 9-Hexadecenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity for low-level detection of 9-Hexadecenoic acid (also known as Palmitoleic Acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the low-level detection of this compound?
A1: The two most common and powerful techniques for analyzing this compound and other fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is a robust and widely used method, but it typically requires a chemical modification step called derivatization.[3][4] LC-MS/MS offers high sensitivity and often allows for the analysis of the acid in its native form without derivatization.[2]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: Derivatization is a critical sample preparation step that chemically modifies the this compound molecule to make it more suitable for GC analysis.[3] The primary reasons for derivatization are to increase the volatility and thermal stability of the analyte.[4] The polar carboxylic acid group in this compound makes it non-volatile and prone to adsorbing onto the GC column, which can lead to poor peak shape and inaccurate results.[4]
Q3: Which derivatization method is best for this compound: methylation or silylation?
A3: The choice depends on the analytical goal.
-
Methylation: This technique converts the carboxylic acid into a fatty acid methyl ester (FAME).[4] It is a common and robust method, often employing reagents like boron trifluoride (BF3) in methanol. This is suitable when the primary goal is to quantify the total amount of the fatty acid.
-
Silylation: This method converts the active hydrogen on the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] Silylation is a milder process that leaves other ester bonds within a larger molecule intact. It is the recommended method if you need to analyze the entire 16-Hexadecanoyloxyhexadecanoic acid molecule without breaking it down.[4]
Q4: How can I improve detection sensitivity using LC-MS/MS?
A4: LC-MS/MS is inherently a very sensitive technique. To enhance it further, focus on optimizing the entire protocol. This includes efficient sample cleanup to reduce matrix effects, careful selection of mobile phases and gradients to improve chromatographic separation, and fine-tuning mass spectrometer parameters (e.g., ionization source settings, collision energies) to maximize the signal for this compound. A well-optimized method can achieve limits of detection in the sub-ppb range.[2]
Q5: My quantitative results are not reproducible. What are the common causes?
A5: Poor reproducibility often stems from inconsistencies in sample preparation and handling. The single most important step to ensure accurate quantification is the use of an appropriate internal standard, such as heptadecanoic acid (C17:0), which is added at the very beginning of the sample preparation process.[5][6] This standard helps to correct for any sample loss that may occur during extraction, derivatization, and injection. Consistent volumes, reaction times, and temperatures are also crucial for achieving reproducible results.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My GC-MS chromatogram for this compound shows significant peak tailing. What could be causing this and how can I fix it?
-
Answer: Peak tailing for acidic compounds is a common issue in gas chromatography.[7]
-
Cause 1: Analyte Adsorption: The polar carboxylic acid group of underivatized this compound can interact with active sites (e.g., residual silanol (B1196071) groups) on the GC column or liner.[4][7] This causes the molecules to "stick," resulting in a tailed peak.
-
Cause 2: Column Contamination or Degradation: Over time, the stationary phase of the column can degrade or become contaminated, exposing more active sites.
-
Solution: Condition your column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters off the column inlet or replace the column entirely.
-
-
Cause 3: Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[7]
-
Solution: Dilute your sample and reinject.
-
-
Issue 2: Low or No Signal Detected for this compound
-
Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I check?
-
Answer: A weak or absent signal can originate from sample preparation, the derivatization process, or the instrument itself.
-
Cause 1: Inefficient Extraction: The analyte may not have been efficiently extracted from the initial sample matrix.
-
Cause 2: Incomplete Derivatization: If the derivatization reaction is incomplete, a significant portion of the analyte will not be volatile enough to travel through the GC column.
-
Cause 3: Analyte Degradation: Fatty acids with double bonds can be susceptible to oxidation.
-
Solution: Minimize sample exposure to air and light. Consider flushing sample vials with an inert gas like nitrogen or argon and storing extracts at low temperatures (-20°C or -80°C).
-
-
Cause 4: Instrument Settings: The GC-MS parameters may not be optimized for your derivative.
-
Solution: Verify the injection port temperature is high enough to volatilize the derivative without causing degradation. Check that the MS is set to scan for the expected mass-to-charge ratios (m/z) of your derivatized analyte (e.g., the methyl ester or TMS ester of this compound).
-
-
Data Presentation
Table 1: Comparison of Primary Detection Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separates volatile compounds in a gas stream. | Separates compounds in a liquid stream. |
| Derivatization | Almost always required to increase volatility.[3][4] | Typically not required.[2] |
| Sensitivity | Good to excellent, depending on the instrument and method. | Excellent to outstanding, often superior for trace analysis.[2] |
| Primary Advantage | High chromatographic resolution, extensive libraries for identification. | Higher sensitivity, no derivatization needed, suitable for complex matrices.[2] |
| Common Issues | Peak tailing from polar analytes, thermal degradation.[7] | Matrix effects (ion suppression/enhancement), lower chromatographic resolution than capillary GC. |
| Best For... | Robust, routine quantification of total fatty acid profiles. | Ultra-trace level detection, analysis of complex biological samples. |
Table 2: Representative Performance Data for an Optimized LC-MS/MS Method
The following data is based on a validated method for similar lipid compounds and serves as a target for a well-optimized protocol for this compound.
| Parameter | Typical Performance Value |
| Limit of Detection (LOD) | 0.4 µg/L (ppb)[2] |
| Limit of Quantification (LOQ) | 1.0 µg/L (ppb)[2] |
| Linearity Range | 1.0 - 100.0 µg/L (ppb)[2] |
| Correlation Coefficient (R²) | > 0.999[2] |
| Recovery Rate | 87% - 119%[2] |
| Precision (RSD%) | < 7%[2] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Adapted Folch Method)
-
Homogenization: Homogenize the tissue or fluid sample (e.g., 100 mg of tissue or 100 µL of plasma).
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) to the homogenate.[5] This is critical for accurate quantification.
-
Solvent Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture. Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Collection: Carefully collect the lower organic layer (chloroform), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid extract is ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
-
Reagent Addition: Reconstitute the dried lipid extract in 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Reaction: Tightly cap the vial, flush with nitrogen, and heat at 80-85°C for 1 hour.[5]
-
Cooling & Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of water, and vortex thoroughly to extract the FAMEs into the upper hexane layer.[5]
-
Final Step: Centrifuge to ensure clear phase separation. Carefully transfer the upper hexane layer to a GC vial for analysis.[5]
Visualizations
References
- 1. Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic and Anti-Inflammatory Phenotypes of the Sea Slater Ligia exotica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time | MDPI [mdpi.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 9-Hexadecenoic Acid and Palmitic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 9-hexadecenoic acid (palmitoleic acid) and palmitic acid on gene expression, supported by experimental data. The information presented is intended to inform research and development in areas where these fatty acids play a significant role, including metabolism, inflammation, and cellular signaling.
Introduction
This compound, a monounsaturated omega-7 fatty acid, and palmitic acid, a saturated fatty acid, are two prominent sixteen-carbon fatty acids with distinct and often opposing biological activities. While palmitic acid is frequently associated with pro-inflammatory and lipotoxic effects, this compound is increasingly recognized for its anti-inflammatory and insulin-sensitizing properties. Understanding their differential impact on gene expression is crucial for elucidating their mechanisms of action and for the development of therapeutic strategies targeting metabolic and inflammatory diseases.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the differential effects of this compound and palmitic acid on the expression of key genes implicated in inflammation and metabolism, as reported in studies on human endothelial cells and murine adipocytes.
| Gene | Cell Type | Effect of this compound | Effect of Palmitic Acid | Functional Relevance |
| MCP-1 (CCL2) | Human Endothelial Cells | ↓ Decreased Expression[1][2] | ↑ Increased Expression[1][2] | Chemoattractant for monocytes/macrophages, key in inflammation. |
| IL-6 | Human Endothelial Cells | ↓ Decreased Expression[1][2] | ↑ Increased Expression[1][2][3] | Pro-inflammatory cytokine involved in systemic inflammation. |
| COX-2 (PTGS2) | Human Endothelial Cells | ↓ Decreased Expression[1][2] | ↑ Increased Expression[1][2] | Enzyme responsible for prostaglandin (B15479496) synthesis in inflammation. |
| NFκB | Human Endothelial Cells | ↓ Decreased Expression[1][2] | No significant change reported in this study | Master regulator of inflammatory gene expression. |
| PPARα | Human Endothelial Cells | ↑ Increased Expression[1][2] | ↓ Decreased Expression[1][2] | Nuclear receptor that regulates lipid metabolism and inflammation. |
| Mcp1 (Ccl2) | 3T3-L1 Adipocytes | No significant change | ↑ Increased Expression[4] | Murine homolog of MCP-1, involved in adipose tissue inflammation. |
| Tnfa | 3T3-L1 Adipocytes | No significant change | ↑ Increased Expression[4] | Pro-inflammatory cytokine central to adipose tissue inflammation. |
| Cebpa | 3T3-L1 Adipocytes | ↑ Increased Expression[4] | No significant change reported in this study | Transcription factor crucial for adipogenesis. |
| Pparg | 3T3-L1 Adipocytes | ↑ Increased Expression[4] | No significant change reported in this study | Master regulator of adipogenesis and lipid metabolism. |
Experimental Protocols
The following is a representative protocol for a comparative gene expression analysis of this compound and palmitic acid in cultured cells.
1. Cell Culture and Fatty Acid Treatment:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or a relevant cell line for the research question (e.g., macrophages, hepatocytes, adipocytes).
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors, or other appropriate media.
-
Fatty Acid Preparation:
-
Prepare stock solutions of this compound and palmitic acid by dissolving in ethanol (B145695) or another suitable solvent.
-
Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) to ensure solubility and delivery to the cells. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 5:1).
-
Prepare control medium containing BSA and the vehicle (e.g., ethanol) at the same concentration as the fatty acid-treated media.
-
-
Treatment:
-
Seed cells in multi-well plates and allow them to reach a confluency of 70-80%.
-
Replace the culture medium with the prepared fatty acid-BSA complexes or control medium.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
2. RNA Isolation and Quantification:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the integrity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. RNA integrity can be further verified using an Agilent Bioanalyzer.
3. Gene Expression Analysis (RT-qPCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a fluorescent dye-based detection method (e.g., SYBR Green) or probe-based assays (e.g., TaqMan).
-
Design or obtain validated primers for the target genes (e.g., MCP-1, IL-6, COX-2, NFκB, PPARα) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reactions in triplicate for each sample and gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in gene expression between the treatment groups.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the comparative analysis of fatty acid effects on gene expression.
Signaling Pathways
The differential effects of this compound and palmitic acid on gene expression are mediated by distinct signaling pathways. Palmitic acid typically activates pro-inflammatory pathways, while this compound tends to promote anti-inflammatory and metabolic gene expression.
Palmitic Acid Pro-Inflammatory Signaling Pathway
Caption: Palmitic acid activates the TLR4/NF-κB signaling cascade, leading to the expression of pro-inflammatory genes.
This compound Anti-Inflammatory and Metabolic Signaling Pathway
Caption: this compound activates PPARα, promoting the expression of genes involved in metabolism and inflammation control.
Conclusion
The evidence strongly indicates that this compound and palmitic acid exert distinct and often opposing effects on gene expression. Palmitic acid promotes a pro-inflammatory phenotype characterized by the upregulation of cytokines and chemokines, primarily through the TLR4-NF-κB signaling pathway. In contrast, this compound demonstrates anti-inflammatory properties and a capacity to enhance the expression of genes involved in adipogenesis and lipid metabolism, with PPARα being a key mediator. These findings have significant implications for understanding the roles of dietary fatty acids in health and disease and for the development of targeted nutritional and therapeutic interventions. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to unravel the complex regulatory networks governed by these two important fatty acids.
References
- 1. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 9-Hexadecenoic Acid and its Trans-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of cis-9-Hexadecenoic acid (palmitoleic acid) and its geometric isomer, trans-9-Hexadecenoic acid (palmitelaidic acid). While structurally similar, the cis and trans configurations of their double bond lead to distinct physiological effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental methodologies, and visualizes the differential signaling pathways they modulate.
Structural and Physicochemical Properties
Cis-9-Hexadecenoic acid, an omega-7 monounsaturated fatty acid, possesses a kink in its hydrocarbon chain due to the cis configuration of its double bond. This bend increases membrane fluidity and results in a lower melting point. In contrast, trans-9-Hexadecenoic acid has a more linear structure, akin to saturated fatty acids, which allows for denser packing and leads to decreased membrane fluidity.[1] This fundamental structural difference underpins their divergent biological functions.
Comparative Biological Effects
Experimental evidence consistently points towards beneficial metabolic and anti-inflammatory effects for palmitoleic acid, while its trans-isomer, palmitelaidic acid, is often associated with detrimental outcomes.[1]
Cholesterol Metabolism and Lipid Profile
Studies in hypercholesterolemic mice have demonstrated contrasting effects of these isomers on cholesterol homeostasis. Palmitelaidic acid administration was found to reduce serum total cholesterol, LDL, and HDL levels. Conversely, palmitoleic acid showed no significant impact on these parameters but was more effective in mitigating hepatic steatosis.[1]
Table 1: Effects on Cholesterol and Hepatic Steatosis in Hypercholesterolemic Mice
| Parameter | Palmitoleic Acid (cis) | Palmitelaidic Acid (trans) |
| Serum Total Cholesterol | No significant effect | Reduction |
| Serum LDL Cholesterol | No significant effect | Reduction |
| Serum HDL Cholesterol | No significant effect | Reduction |
| Hepatic Steatosis | More effective in amelioration | Less effective in amelioration |
Inflammatory Response
Palmitoleic acid is widely regarded as an anti-inflammatory lipid.[2][3] In contrast, studies have shown a positive correlation between circulating levels of trans-9-Hexadecenoic acid and markers of inflammation such as high-sensitivity C-reactive protein (hs-CRP) and fibrinogen in human populations. This suggests a pro-inflammatory role for the trans-isomer.
Table 2: Association with Inflammatory Markers in Humans
| Inflammatory Marker | Palmitoleic Acid (cis) | Palmitelaidic Acid (trans) |
| hs-CRP | Generally associated with anti-inflammatory effects | Positive association with increased levels |
| Fibrinogen | Generally associated with anti-inflammatory effects | Positive association with increased levels |
Insulin (B600854) Sensitivity and Glucose Metabolism
Palmitoleic acid has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.[4] While some epidemiological studies suggest a link between dietary trans-palmitoleic acid and a reduced risk of type 2 diabetes,[5] in vitro studies often group it with saturated fatty acids which are known to induce insulin resistance. Interestingly, both cis and trans isomers have been observed to potentiate insulin secretion in pancreatic β-cells.
Cell Viability
In vitro studies on hepatocytes have revealed that while high concentrations of palmitic acid and cis-palmitoleic acid can decrease cell viability, trans-palmitoleic acid appears to have a protective effect, increasing cell survival. Furthermore, lipid accumulation in these cells was significantly lower with trans-palmitoleic acid treatment compared to the saturated palmitic acid.
Table 3: Effects on Hepatocyte Viability and Lipid Accumulation
| Parameter | High Concentration cis-Palmitoleic Acid | High Concentration trans-Palmitoleic Acid |
| Cell Viability | Reduced | Increased |
| Intracellular Lipid Accumulation | - | Lower than palmitic acid |
Signaling Pathways
The differential biological activities of cis- and trans-9-Hexadecenoic acid can be attributed to their distinct modulation of key signaling pathways.
Inflammatory Signaling
Palmitoleic acid generally exerts anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. Conversely, trans-9-Hexadecenoic acid, with its structural similarity to saturated fatty acids, is thought to activate pro-inflammatory pathways, including NF-κB.
Differential modulation of the NF-κB inflammatory pathway.
Metabolic Signaling
Both isomers appear to interact with Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism. However, their effects on downstream targets and overall metabolic outcomes differ. trans-Palmitoleic acid has also been shown to upregulate Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and cell survival.
Differential effects on key metabolic signaling molecules.
Experimental Protocols
Measurement of Serum Cholesterol in Mice
-
Sample Collection: Blood is collected from mice via cardiac puncture or retro-orbital bleeding and allowed to clot at room temperature for 30 minutes.
-
Serum Separation: The clotted blood is centrifuged at 2,000 x g for 15 minutes at 4°C. The resulting supernatant (serum) is carefully collected.
-
Cholesterol Quantification: Total cholesterol, LDL, and HDL levels in the serum are determined using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions. The absorbance is measured using a microplate reader.
Quantification of Hepatic Steatosis in Mice
-
Tissue Preparation: Livers are excised from mice, weighed, and a portion is fixed in 10% formalin for histological analysis, while another portion is snap-frozen for lipid extraction.
-
Histological Analysis: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Oil Red O. The degree of steatosis is scored by a pathologist based on the percentage of hepatocytes containing lipid droplets.
-
Lipid Extraction: Total lipids are extracted from the frozen liver tissue using a modified Folch method with a chloroform:methanol (2:1) solvent system. The extracted lipids are dried and weighed to determine the total lipid content.
Cell Viability (MTT) Assay
-
Cell Seeding: Hepatocytes (e.g., HepG2 cells) are seeded in a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
Fatty Acid Treatment: Cells are treated with various concentrations of cis- or trans-9-Hexadecenoic acid complexed to bovine serum albumin (BSA) for 24-48 hours.
-
MTT Incubation: The treatment medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (BSA-treated) cells.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells or tissues using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: The relative expression levels of target genes (e.g., SIRT1) and a housekeeping gene (e.g., GAPDH) are quantified using a qPCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
PPARα Activity Luciferase Reporter Assay
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Fatty Acid Treatment: Transfected cells are treated with cis- or trans-9-Hexadecenoic acid for 24 hours.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
Measurement of hs-CRP and Fibrinogen in Human Serum
-
Sample Collection and Preparation: Venous blood is collected and processed to obtain serum.
-
Assay Performance: hs-CRP and fibrinogen levels are measured using high-sensitivity immunoturbidimetric assays or enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's protocols.
-
Data Analysis: The concentrations are determined by comparing the sample absorbance or turbidity to a standard curve.
A generalized experimental workflow for comparing the biological activities.
References
- 1. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Hepatic Steatosis with 3-T MR Imaging: Validation in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Hs-CRP, D-Dimer and Fibrinogen in Differentiating Etiological Subtypes of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Hexadecenoic Acid Isomers: Sapienic, Hypogeic, and Palmitoleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three key positional isomers of 9-hexadecenoic acid: sapienic acid (16:1n-10), hypogeic acid (16:1n-9), and the more commonly studied palmitoleic acid (16:1n-7). While structurally similar, these monounsaturated fatty acids exhibit distinct biosynthetic pathways, tissue distribution, and biological activities, making them subjects of growing interest in metabolic and inflammatory disease research.
Differential Biological Activities and Distribution
Sapienic acid is uniquely abundant in human sebum, where it plays a crucial role in the skin's antimicrobial barrier.[1][2] Hypogeic acid, primarily derived from the partial β-oxidation of oleic acid, is considered to have anti-inflammatory properties.[3][4] Palmitoleic acid, synthesized from palmitic acid, acts as a "lipokine," an adipose tissue-derived hormone that modulates systemic metabolism and inflammation.[1][5]
The distinct biological roles of these isomers are rooted in their different origins and their subsequent interactions with cellular signaling pathways. Understanding these differences is critical for the development of targeted therapeutic strategies.
Quantitative Data Summary
Direct comparative quantitative data for all three isomers under identical experimental conditions are limited in the current literature. The following tables summarize available data on their distribution and effects on key inflammatory markers.
Table 1: Concentration of Hexadecenoic Acid Isomers in Human Tissues and Fluids
| Fatty Acid | Tissue/Fluid | Concentration Range | Reference |
| Sapienic Acid | Sebum | Constitutes up to 25% of fatty acid composition | [2] |
| Palmitoleic Acid | Blood Lipids | Varies significantly with diet and metabolic state | [1] |
| Hypogeic Acid | Plasma/Serum | Not consistently reported, generally lower than palmitoleic acid | [1][6] |
Table 2: Effects on Pro-inflammatory Cytokine Production in Macrophages
| Fatty Acid | Concentration (µM) | Stimulant | TNF-α Production (% of Control) | IL-6 Production (% of Control) | Reference |
| Hypogeic Acid | Data not available | - | - | - | [7] |
| Palmitoleic Acid | 100 | LPS | ↓ (specific % not stated) | ↓ (specific % not stated) | [7] |
| Sapienic Acid | Context-dependent | - | Pro- and Anti-inflammatory effects reported | Pro- and Anti-inflammatory effects reported | [3] |
Signaling Pathways and Mechanisms of Action
The differential effects of these fatty acids can be attributed to their distinct interactions with key signaling cascades. Hypogeic acid is suggested to exert its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of the NF-κB pathway.[3] Sapienic acid's antimicrobial activity is linked to its ability to disrupt bacterial cell membranes.[8] Palmitoleic acid's role as a lipokine involves complex signaling that influences insulin (B600854) sensitivity and suppresses inflammation.[5]
Biosynthesis of Hexadecenoic Acid Isomers
Caption: Biosynthesis pathways of sapienic, palmitoleic, and hypogeic acids.
Proposed Anti-inflammatory Signaling of Hypogeic Acid
Caption: Inferred anti-inflammatory pathway of Hypogeic Acid.
Experimental Protocols
Quantification of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the quantification of hypogeic, sapienic, and other fatty acids in biological samples.[6]
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, cells, tissue).
-
Extract total lipids using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Dry the lipid extract under a stream of nitrogen.
2. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipids in a solution of 1.25 M HCl in methanol.
-
Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane (B92381).
3. GC-MS Analysis:
-
Inject the hexane extract containing FAMEs into a GC-MS system.
-
Utilize a capillary column suitable for FAME separation.
-
Set the GC oven temperature program to effectively separate the isomers.
-
Use mass spectrometry in selected ion monitoring (SIM) mode for sensitive and specific detection of the FAMEs.
-
Quantify individual FAMEs by comparing their peak areas to those of known standards.
PPARγ Reporter Gene Assay
This assay is used to determine the ability of fatty acids to activate the PPARγ nuclear receptor.[3]
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
2. Treatment:
-
Following transfection, treat the cells with the fatty acid of interest (hypogeic acid, sapienic acid), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control.
3. Luciferase Activity Measurement:
-
After an appropriate incubation period, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
Experimental Workflow for Fatty Acid Analysis
Caption: Experimental workflow for the analysis of fatty acids.
Conclusion and Future Directions
The available evidence highlights the distinct physiological roles of this compound isomers. Palmitoleic acid is a key regulator of systemic metabolism, while sapienic acid is a critical component of skin immunity.[1] Hypogeic acid is emerging as a potential anti-inflammatory agent, though further research is needed to fully elucidate its mechanisms of action.[3]
Future studies should focus on direct comparative analyses of these isomers in various in vitro and in vivo models to better understand their differential effects on cellular signaling, gene expression, and disease pathophysiology. Such research will be invaluable for the development of novel therapeutic interventions targeting metabolic and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Netmeds [netmeds.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to HPLC and GC-MS Methods for the Measurement of 9-Hexadecenoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 9-Hexadecenoic acid (palmitoleic acid) is crucial for metabolic research, biomarker discovery, and the development of therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs.
While GC-MS has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for the analysis of isomers and thermally labile compounds.[1] A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.[2]
Methodological Principles: A Tale of Two Techniques
At their core, HPLC and GC-MS offer distinct approaches to the analysis of fatty acids. HPLC separates compounds based on their polarity and interaction with a stationary phase, making it suitable for analyzing free fatty acids, often after derivatization to enhance UV detection.[2] In contrast, GC-MS requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), which are then separated based on their boiling points and identified by their mass-to-charge ratio.[2]
Quantitative Performance Comparison
The choice between HPLC and GC-MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes key validation parameters for both methods, compiled from various studies on fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88% (often slightly better than GC)[3] | ≤ 5.88%[3] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[3] | ≥ 82.31%[3] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[4] | > 0.99[4] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.05 µg/mL[5] | Generally lower than HPLC | GC-MS generally offers higher sensitivity.[2] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[6] | 0.003 mg/g[2] | GC-MS is more suitable for trace analysis.[2] |
| Isomer Separation | Superior for separation of cis/trans and positional isomers[4] | Can be challenging for cis/trans and positional isomers[4] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Derivatization | Not always required, but often used to improve detection[7] | Mandatory for fatty acids[8] | Derivatization adds a step to sample preparation but improves volatility for GC analysis. |
| Analysis Time | ~10 - 30 minutes[6] | ~20 - 60 minutes[2] | HPLC can offer shorter run times.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of this compound. A reversed-phase method is typically employed. While derivatization is not always necessary, it can significantly improve detection when using a UV detector.[9]
1. Sample Preparation and Hydrolysis:
-
For samples containing esterified this compound (e.g., triglycerides), perform a saponification step.
-
Weigh the sample and add a methanolic potassium hydroxide (B78521) solution.
-
Heat the mixture to hydrolyze the esters.
-
Acidify the solution with HCl to protonate the free fatty acids.
-
Extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization (Optional, for UV Detection):
-
To the dried extract, add a derivatizing agent such as p-bromophenacyl bromide to introduce a UV-active chromophore.
-
Heat the reaction mixture to ensure complete derivatization.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[5] For underivatized fatty acids, the mobile phase may be composed of acetonitrile, methanol (B129727), and n-hexane with a small percentage of acetic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) for underivatized fatty acids, or at the maximum absorbance of the derivatizing agent (e.g., 254 nm for phenacyl esters).[1][10]
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of fatty acids. Derivatization is a mandatory step to increase the volatility of the fatty acids.
1. Lipid Extraction:
-
A common method is the Folch extraction.
-
To the sample, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent to dryness under nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acid-catalyzed methylation using boron trifluoride (BF₃) in methanol is a widely used and effective method.[11]
-
To the dried lipid extract, add 14% BF₃ in methanol.
-
Heat the mixture at 100°C for 5-10 minutes.[11]
-
Cool the tube and add water and hexane to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[8]
3. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C, held for 2 minutes, ramped to 180°C, and then to 250°C.[11]
-
MS Detection: Mass spectra are typically acquired in full scan mode or by selected ion monitoring (SIM) for targeted analysis.
4. Data Analysis:
-
Identify the methyl ester of this compound by its retention time and mass spectrum compared to a reference standard.
-
Quantification is achieved by creating a calibration curve with known concentrations of the standard.
Workflow Visualizations
To visually represent the analytical processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of 9-Hexadecenoic acid and oleic acid in vitro.
In the realm of fatty acid research, the monounsaturated fatty acids 9-hexadecenoic acid (palmitoleic acid) and oleic acid are frequently investigated for their diverse biological activities. While both are often contrasted with saturated fatty acids like palmitic acid, their direct comparative effects in vitro are of significant interest to researchers in cellular biology and drug development. This guide provides an objective, data-driven comparison of their performance in various in vitro assays, supported by experimental data and detailed methodologies.
Data Summary: A Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies comparing the effects of this compound and oleic acid on inflammation, cell viability, and lipid metabolism.
| Table 1: Anti-Inflammatory Effects in Human Endothelial Cells (EAHy926)[1][2] | This compound (Palmitoleic Acid) | Oleic Acid |
| Monocyte Chemotactic Protein-1 (MCP-1) Production | Decreased | No significant effect |
| Interleukin-6 (IL-6) Production | Decreased | No significant effect |
| Interleukin-8 (IL-8) Production | Decreased | No significant effect |
| NFκB Gene Expression | Decreased | Not specified |
| PPARα Gene Expression | Upregulated | No significant effect |
| Cyclooxygenase-2 (COX-2) Gene Expression | Downregulated | Not specified |
| Table 2: Effects on Cell Viability and Lipid Accumulation | This compound (Palmitoleic Acid) | Oleic Acid |
| Cytotoxicity in Hepatic Cells (HuH7) | No significant cytotoxicity | Non-cytotoxic |
| Lipid Droplet (LD) Accumulation in Hepatic Cells | Fewer and smaller LDs compared to Oleic Acid[3] | More and larger LDs compared to Palmitoleic Acid[4][5] |
| Effect on Palmitic Acid-Induced Lipotoxicity | Protective | Protective[6] |
| Proliferation of Pancreatic β-cells | Not specified | Stimulated proliferation[7] |
| Table 3: Modulation of Inflammatory Responses in Macrophages (RAW 264.7)[8] | This compound (Palmitoleic Acid) | Oleic Acid (200 μM) |
| LPS-Induced Nitric Oxide Production | Unable to diminish at non-toxic concentrations | Mitigated |
| Lipid Droplet Accumulation | Did not alter | Increased in parallel with inflammation mitigation |
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for key experiments cited in the comparison of this compound and oleic acid.
Endothelial Cell Inflammation Assay
-
Treatment: Cells were exposed to this compound, oleic acid, or palmitic acid. Subsequently, inflammation was induced using tumor necrosis factor-alpha (TNF-α).[1][2]
-
Cytokine Measurement: The production of inflammatory cytokines such as MCP-1, IL-6, and IL-8 in the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA).[1]
-
Gene Expression Analysis: The expression levels of genes involved in inflammation (NFκB, COX-2, MCP-1, IL-6) and lipid metabolism (PPARα) were determined by quantitative real-time polymerase chain reaction (qRT-PCR).[1][2]
Hepatocyte Lipotoxicity and Lipid Droplet Analysis
-
Fatty Acid Treatment: Cells were treated with this compound, oleic acid, or the saturated fatty acid palmitic acid.[3][4]
-
Cell Viability Assay: Cytotoxicity was assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[8]
-
Lipid Droplet Staining and Visualization: Lipid droplets within the cells were stained using a fluorescent dye, such as BODIPY. The morphology, number, and size of the lipid droplets were then analyzed using fluorescence microscopy.[3][4][5]
Macrophage Inflammatory Response Assay
-
Cell Line: RAW 264.7 (murine macrophage cell line).[8]
-
Treatment Protocol: Macrophages were incubated with non-toxic concentrations of this compound or oleic acid, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[8]
-
Nitric Oxide Measurement: The concentration of nitric oxide, a key inflammatory mediator, in the cell culture supernatant was measured using the Griess reaction.[8]
-
Lipid Accumulation Assessment: Cellular lipid droplet formation was assessed to investigate the correlation between lipid storage and inflammatory response.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for comparing the in vitro effects of fatty acids.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Palmitoleic acid has stronger anti-inflammatory potential in human endothelial cells compared to oleic and palmitic acids - ePrints Soton [eprints.soton.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Distinct Effects of Palmitic and Oleic Acid on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules [frontiersin.org]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
Illuminating the Path: A Comparative Guide to Isotopic Labeling for Validating 9-Hexadecenoic Acid Biosynthesis
For researchers, scientists, and drug development professionals, deciphering the intricate web of metabolic pathways is paramount. This guide provides an objective comparison of isotopic labeling with an alternative computational approach, Flux Balance Analysis (FBA), for validating the biosynthetic pathway of 9-Hexadecenoic acid, a key monounsaturated fatty acid.
The primary route for the biosynthesis of this compound (palmitoleic acid, 9cis-16:1) involves the desaturation of palmitic acid (16:0). This critical step is catalyzed by the enzyme stearoyl-CoA desaturase-1, also known as delta-9 desaturase (SCD-16).[1] Validating this and other potential pathways requires robust methodologies that can trace the flow of atoms and quantify metabolic fluxes. Isotopic labeling has long been the gold standard for this purpose, offering direct experimental evidence of metabolic conversions.
Isotopic Labeling: Tracing the Molecular Journey
Isotopic labeling is a powerful technique that involves introducing atoms with a heavier, non-radioactive isotope (such as ¹³C or ²H) into a precursor molecule and tracking their incorporation into downstream products.[2][3] By analyzing the isotopic enrichment in the target molecule, researchers can definitively establish precursor-product relationships and quantify the rate of synthesis.
Experimental Workflow for Isotopic Labeling of this compound
A typical workflow for validating the biosynthesis of this compound from palmitic acid using a ¹³C-labeled precursor is as follows:
Quantitative Data from Isotopic Labeling Studies
Isotopic labeling experiments provide quantitative data on the conversion of precursors to products. For instance, studies using uniformly ¹³C-labeled stearic acid (U-¹³C18:0) have shown its conversion to other fatty acids, providing a model for how palmitic acid conversion can be tracked. In one study, approximately 17% of U-¹³C18:0 was desaturated to U-¹³C18:1, while 4% underwent chain shortening to U-¹³C16:0.[4] From this newly formed U-¹³C16:0, 21% was further desaturated to U-¹³C16:1.[4] While this example uses stearic acid, the principle and analytical methods are directly applicable to studying the conversion of ¹³C-palmitic acid to this compound.
| Parameter | Isotopic Labeling | Flux Balance Analysis (FBA) |
| Principle | Direct tracking of labeled atoms from precursor to product. | In silico prediction of metabolic fluxes based on a stoichiometric model and an objective function. |
| Data Output | Quantitative measurement of isotopic enrichment, conversion rates, and metabolic fluxes. | Predicted flux distribution for all reactions in the metabolic network. |
| Experimental/Computational | Experimental | Computational |
| Requirements | Labeled substrates, cell culture/animal models, mass spectrometry (GC-MS or LC-MS). | Genome-scale metabolic model, defined objective function (e.g., biomass production), linear programming software. |
| Direct Evidence | Yes | No (predictive) |
| Dynamic Analysis | Can be used for kinetic studies by analyzing multiple time points. | Primarily steady-state analysis, though dynamic FBA is possible. |
| Discovery of Novel Pathways | Can reveal unexpected metabolic conversions. | Limited to the known reactions included in the model. |
Flux Balance Analysis: A Computational Alternative
Flux Balance Analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model.[5][6][7] It relies on the stoichiometry of metabolic reactions and assumes a steady state, where the production and consumption of each metabolite are balanced. By defining an objective function, such as maximizing biomass production, FBA can calculate the optimal flux distribution through the entire metabolic network.[5][8]
Logical Relationship in Flux Balance Analysis
The core of FBA is a mathematical optimization problem that can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. fiveable.me [fiveable.me]
- 8. sbrg.ucsd.edu [sbrg.ucsd.edu]
A Comprehensive Guide to Inter-laboratory Comparison of 9-Hexadecenoic Acid Quantification Methods
This guide provides an objective comparison of common analytical methodologies for the quantification of 9-hexadecenoic acid, a monounsaturated fatty acid of growing interest in metabolic research and drug development. Recognizing the critical need for reproducible and accurate measurements across different research facilities, this document outlines key performance characteristics of prevalent methods, detailed experimental protocols, and the foundational principles of inter-laboratory comparison studies. The data presented herein are compiled to reflect typical performance and to guide researchers in method selection and validation.
Introduction to this compound and the Importance of Standardized Quantification
This compound (Palmitoleic acid, C16:1n7) is a lipokine known to play a role in systemic metabolism and inflammation.[1][2] Accurate and precise quantification is essential for understanding its physiological functions and its potential as a biomarker or therapeutic target. However, variability in analytical methods and laboratory practices can lead to discrepancies in reported concentrations, hindering cross-study comparisons and clinical translation. Inter-laboratory comparison studies are crucial for assessing the reliability and comparability of data generated by different laboratories and for identifying potential sources of analytical error.[3][4]
Overview of Quantification Methods
The quantification of fatty acids like this compound in biological samples is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for fatty acid analysis, GC-MS offers high chromatographic resolution, allowing for the separation of various fatty acid isomers.[7][8] Samples typically require extraction and derivatization to form more volatile esters, such as fatty acid methyl esters (FAMEs), prior to analysis.[7][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and specificity, often with simpler sample preparation as derivatization is not always necessary.[6] It is particularly well-suited for high-throughput analysis.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data for the analysis of this compound using GC-MS and LC-MS/MS. These values are illustrative of what can be expected from a well-conducted inter-laboratory study and are based on typical performance characteristics reported in the literature for fatty acid analysis.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 0.1 - 50 µg/mL | 0.05 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Intra-Assay Precision (%RSD) | < 5% | < 8% |
| Inter-Assay Precision (%RSD) | < 10% | < 12% |
| Recovery | 90 - 110% | 85 - 115% |
Table 2: Hypothetical Inter-laboratory Comparison Results (Z-Scores)
Z-scores are a common metric in proficiency testing to compare a laboratory's result to the consensus mean of all participating labs. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
| Laboratory ID | Method | Reported Concentration (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab A | GC-MS | 15.5 | 15.0 | 1.2 | 0.42 | Satisfactory |
| Lab B | GC-MS | 16.8 | 15.0 | 1.2 | 1.50 | Satisfactory |
| Lab C | LC-MS/MS | 14.2 | 15.0 | 1.2 | -0.67 | Satisfactory |
| Lab D | GC-MS | 12.1 | 15.0 | 1.2 | -2.42 | Unsatisfactory |
| Lab E | LC-MS/MS | 15.1 | 15.0 | 1.2 | 0.08 | Satisfactory |
Experimental Protocols
Detailed and standardized protocols are the cornerstone of reproducible science. Below are representative methodologies for the quantification of this compound in a biological matrix (e.g., plasma).
This protocol involves lipid extraction, saponification to release fatty acids from complex lipids, and derivatization to FAMEs.
1. Sample Preparation and Lipid Extraction:
- To 100 µL of plasma, add a deuterated internal standard (e.g., Palmitic acid-d3).[5]
- Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).[1]
- Vortex thoroughly and centrifuge to separate the layers.
- Collect the lower organic layer containing the lipids.
2. Saponification and Derivatization:
- Evaporate the solvent from the extracted lipids under a stream of nitrogen.
- Add methanolic sodium hydroxide (B78521) and heat to saponify the lipids, liberating the fatty acids.
- Add a methylation reagent (e.g., boron trifluoride in methanol) and heat to convert the fatty acids to FAMEs.[7]
- Extract the FAMEs with an organic solvent like hexane.
3. GC-MS Analysis:
- Inject the FAMEs extract onto a suitable capillary column (e.g., a wax-type or highly-polar column for isomer separation).[7]
- The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.
This method is often faster as it may not require derivatization.
1. Sample Preparation and Extraction:
- To 100 µL of plasma, add a deuterated internal standard (e.g., this compound-d2).
- Precipitate proteins by adding cold acetonitrile.
- Vortex and centrifuge to pellet the protein.
- Transfer the supernatant containing the free fatty acids to a new tube.
2. LC-MS/MS Analysis:
- Evaporate the supernatant and reconstitute in the mobile phase.
- Inject the sample onto a reverse-phase C18 column.[11]
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.
Mandatory Visualizations
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchmark-intl.com [benchmark-intl.com]
- 11. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Effects of Dietary vs. Endogenous 9-Hexadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hexadecenoic acid, commonly known as palmitoleic acid (POA), is an omega-7 monounsaturated fatty acid that has garnered significant attention for its role as a lipokine—a lipid hormone that communicates between tissues to regulate systemic metabolism. It exists in two main forms based on its origin: endogenously synthesized de novo, primarily in the liver and adipose tissue, and exogenously obtained from dietary sources. A paradoxical role for POA has emerged from clinical and preclinical studies, where elevated endogenous POA often correlates with adverse metabolic conditions, while dietary supplementation appears to offer metabolic benefits. This guide provides an objective comparison of the effects of dietary versus endogenous this compound, supported by experimental data, to elucidate their distinct roles in metabolic regulation.
Sources and Bioavailability
Endogenous this compound:
Endogenous POA is primarily synthesized from palmitic acid via the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This process is a key component of de novo lipogenesis (DNL), the metabolic pathway that converts excess carbohydrates into fatty acids.[1] Consequently, elevated levels of endogenous POA are often considered a biomarker for increased DNL, which is associated with conditions like obesity and non-alcoholic fatty liver disease.[2] The activity of SCD1 is regulated by various factors, including insulin (B600854) and dietary carbohydrate intake.[1]
Dietary this compound:
Dietary sources of POA include macadamia nuts and oil, sea buckthorn oil, and certain types of fish.[3] Macadamia oil is particularly rich in POA, containing approximately 18% of this fatty acid.[3] When consumed, dietary POA is absorbed in the small intestine and incorporated into chylomicrons for transport throughout the body. A specific isomer, trans-palmitoleic acid, is found in dairy and ruminant fats and serves as a reliable biomarker for the intake of these dietary fats, as it is not produced endogenously.[4][5]
Comparative Metabolic Effects: A Paradoxical Role
The metabolic effects of this compound appear to be highly dependent on its source. While endogenous POA is often associated with metabolic dysfunction, dietary POA has been shown to exert protective effects.
Insulin Sensitivity and Glucose Metabolism
-
Endogenous POA: Elevated plasma levels of endogenously synthesized POA are often correlated with insulin resistance and an increased risk of type 2 diabetes.[2] This is likely because high levels of endogenous POA reflect an overactive de novo lipogenesis pathway, a hallmark of metabolic syndrome.
-
Dietary POA: In contrast, dietary supplementation with POA has been shown to improve insulin sensitivity and glucose tolerance. For instance, in a study with KK-Ay mice, a model for type 2 diabetes, oral administration of POA for four weeks significantly improved insulin sensitivity compared to a control group.[6] Similarly, studies with macadamia oil, a rich source of POA, have demonstrated improved insulin sensitivity in high-fat diet-induced obese mice.[3]
Lipid Metabolism
-
Endogenous POA: High levels of endogenous POA are associated with hypertriglyceridemia and increased hepatic lipid accumulation (steatosis).[2]
-
Dietary POA: Dietary POA has been shown to have a more favorable impact on lipid profiles. In a study with hypercholesterolemic men, a diet enriched with macadamia nuts (a source of POA) led to a significant decrease in serum triglyceride levels.[7] In animal models, macadamia oil supplementation has been shown to reduce hepatic lipid accumulation.[8] However, some studies in humans have shown that high dietary POA can increase LDL cholesterol, behaving more like a saturated fat in this regard.[9]
Inflammation
-
Endogenous POA: The pro-inflammatory or anti-inflammatory role of endogenous POA is complex and context-dependent. As a marker of DNL, its elevation is often seen in chronic inflammatory states associated with obesity.
-
Dietary POA: Dietary POA has demonstrated anti-inflammatory properties. In a study with obese mice, supplementation with macadamia oil attenuated inflammation in adipose tissue and macrophages.[3] Palmitoleic acid has been shown to ameliorate palmitic acid-induced pro-inflammatory responses in macrophages by reducing TLR4 signaling.[9]
Quantitative Data Comparison
| Parameter | Dietary this compound | Endogenous this compound | Experimental Model | Reference |
| Plasma Glucose | Decreased by 17% at 30 min post-glucose load | Associated with hyperglycemia | LDLR-KO mice on a Western diet | [10] |
| Insulin Sensitivity | Improved (e.g., lower plasma insulin levels) | Associated with insulin resistance | KK-Ay mice (genetic type 2 diabetes) | [6] |
| Hepatic Triglycerides | Decreased | Increased | High-fat diet-fed mice | [8] |
| Serum Triglycerides | Decreased by 20.9% | Associated with hypertriglyceridemia | Hypercholesterolemic men | [11] |
| LDL Cholesterol | Increased (similar to palmitic acid) | Associated with dyslipidemia | Hypercholesterolemic men | [9] |
| Adipocyte Size | Attenuated hypertrophy | Associated with adipocyte hypertrophy | High-fat diet-fed obese mice | [3] |
| Inflammatory Markers (e.g., IL-10) | Increased (anti-inflammatory) | Associated with pro-inflammatory state | High-fat diet-fed obese mice | [3] |
Note: The data for endogenous this compound is largely correlational, reflecting its role as a biomarker for de novo lipogenesis in metabolic disease states. Direct experimental induction of endogenous POA synthesis for comparison is less common in the literature.
Signaling Pathways
The divergent effects of dietary and endogenous this compound can be partially explained by their differential impact on key signaling pathways.
mTOR Signaling and De Novo Lipogenesis
Endogenous POA synthesis is closely linked to the mTOR (mechanistic target of rapamycin) signaling pathway. mTORC1 activation promotes the expression of SREBP-1c, a master transcriptional regulator of lipogenesis, which in turn upregulates the expression of SCD1, the enzyme responsible for converting palmitic acid to palmitoleic acid.[12][13] Thus, elevated endogenous POA is a downstream consequence of mTOR-driven lipogenesis.
Caption: mTORC1 signaling pathway leading to endogenous this compound synthesis.
PPARα and AMPK Activation
Dietary POA has been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), key regulators of fatty acid oxidation and glucose metabolism.[14][15] Activation of the PPARα/AMPK pathway by dietary POA can lead to increased fatty acid oxidation, reduced lipid accumulation in the liver, and improved insulin sensitivity.[14][15]
Caption: Dietary this compound activates the PPARα/AMPK signaling pathway.
TLR4 Signaling
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that can be activated by saturated fatty acids like palmitic acid, leading to a pro-inflammatory response. Palmitoleic acid has been shown to antagonize this effect. Dietary POA can reduce TLR4-mediated inflammation, contributing to its anti-inflammatory properties.[9] The precise role of endogenous POA in TLR4 signaling is less clear and may be overshadowed by the pro-inflammatory effects of the underlying metabolic state that leads to its increased synthesis.
Experimental Protocols
Stable Isotope Tracing to Differentiate Dietary and Endogenous POA
This protocol allows for the in vivo quantification of the contribution of dietary versus de novo synthesized POA.
Materials:
-
Stable isotope-labeled palmitoleic acid (e.g., ¹³C₁₆-palmitoleic acid)
-
Vehicle for oral gavage (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Tracer Administration: Administer a known amount of ¹³C₁₆-palmitoleic acid to the animal model via oral gavage.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Lipid Extraction: Extract total lipids from plasma using a modified Folch method (chloroform:methanol, 2:1 v/v).[16]
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to form FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of palmitoleic acid.
-
Data Analysis: Calculate the ratio of labeled (dietary) to unlabeled (endogenous) palmitoleic acid to determine the relative contribution of each source to the total plasma pool.[17]
Quantification of Plasma Fatty Acid Profile by GC-MS
This protocol is used to determine the concentration of various fatty acids, including this compound, in plasma.
Materials:
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Reagents for lipid extraction and FAME preparation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Add a known amount of internal standard to a plasma sample.
-
Lipid Extraction and FAME Preparation: Perform lipid extraction and FAME preparation as described in the stable isotope tracing protocol.
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.[18]
Caption: General experimental workflow for comparing dietary and endogenous this compound.
Conclusion
The evidence strongly suggests that the metabolic effects of this compound are contingent on its source. Endogenous this compound, as a product of de novo lipogenesis, is often a marker of metabolic dysregulation, including insulin resistance and hepatic steatosis. In contrast, dietary this compound, particularly from sources like macadamia oil, appears to act as a beneficial signaling molecule, improving insulin sensitivity, lipid metabolism, and inflammation, primarily through the activation of the PPARα/AMPK pathway. For researchers and drug development professionals, this distinction is critical. Therapeutic strategies aimed at modulating this compound signaling should focus on promoting the beneficial effects associated with dietary intake while potentially targeting the reduction of excessive de novo lipogenesis that leads to elevated endogenous levels. Further research utilizing stable isotope tracing and other advanced methodologies will be crucial to fully unravel the distinct and complex roles of dietary and endogenous this compound in health and disease.
References
- 1. Stearoyl-CoA Desaturase and its Relation to High-Carbohydrate Diets and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macadamia Oil Supplementation Attenuates Inflammation and Adipocyte Hypertrophy in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Macadamia (Macadamia integrifolia) Oil Prevents High-Fat Diet-Induced Lipid Accumulation and Oxidative Stress by Activating the AMPK/Nrf2 Pathway | MDPI [mdpi.com]
- 9. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of 9-Hexadecenoic Acid: A Comparative Guide for Preclinical Research
An In-Depth Analysis of 9-Hexadecenoic Acid and its Isomers in Inflammation, Cancer, and Metabolic Regulation
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the preclinical therapeutic potential of this compound, also known as Palmitoleic acid. This guide provides an objective analysis of its performance against its positional isomers, Sapienic acid and Hypogeic acid, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound, a monounsaturated omega-7 fatty acid, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in mitigating inflammation, inhibiting cancer progression, and regulating metabolic disorders. This guide synthesizes the current body of evidence to provide a clear and concise resource for evaluating its therapeutic promise.
Comparative Efficacy in Preclinical Models
To facilitate a direct comparison of the therapeutic potential of this compound and its isomers, the following tables summarize quantitative data from various preclinical studies.
Table 1: Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and its alternatives have been evaluated in various in vivo and in vitro models. A key model is the carrageenan-induced paw edema assay, which measures the reduction in swelling after treatment.
| Compound | Animal Model | Dosage | Paw Edema Inhibition (%) | Reference |
| This compound | Rat | 150 µg/mL | 84.62% | [1] |
| Palmitoylethanolamide (PEA) | Mouse | 12.5 mg/kg | Significant Reduction | [2] |
| Oleoylethanolamide (OEA) | Mouse | 50 mg/kg | Significant Reduction | [2] |
| Diclofenac (Reference Drug) | Rat | - | Superior to this compound | [1] |
Note: Direct comparative studies between this compound, Sapienic acid, and Hypogeic acid in the carrageenan-induced paw edema model at the same dosages are limited. The data presented is from separate studies and may not be directly comparable.
In vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) are commonly used to assess the inhibition of pro-inflammatory mediators.
| Compound | Cell Line | Concentration | Inhibition of Pro-inflammatory Mediators | Reference |
| This compound-rich fraction | RAW 264.7 | - | Reduction of NO and PGE-2 production | [1] |
| This compound-rich fraction | HaCaT | - | Reduction of IL-8 and IL-6 | [1] |
| Sapienic acid | Murine Macrophages | 25 µM | Anti-inflammatory activity | [3] |
| Hypogeic acid | Monocytes/Macrophages | - | Strong anti-inflammatory properties | [4] |
Note: Quantitative IC50 values for the inhibition of specific pro-inflammatory cytokines are not consistently reported across studies, making direct comparison challenging.
Table 2: Anti-Cancer Activity
The cytotoxic effects of this compound and its isomers have been investigated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Gastric Cancer Cells | - (Suppressed malignant behavior) | [5] |
| Palmitic acid (related) | Caco-2 (Colon) | 99.6–101.1 µM (at 48h) | [6] |
| Palmitoleic acid | Caco-2 (Colon) | 200–214.3 µM (at 48h) | [6] |
| Sapienic acid | Caco-2 (Colon) | 230.2–232.3 µM (at 48h) | [6] |
| Hexadecanoic acid (related) | Oral Squamous Carcinoma | 15 µg/mL (Ethanol extract) | [7] |
Note: The available data on the IC50 values of pure this compound and its isomers across a standardized panel of cancer cell lines is limited, hindering a direct comparative analysis.
Table 3: Metabolic Regulation
Preclinical studies, primarily in rodent models of diabetes and obesity, have highlighted the potential of this compound to improve metabolic parameters.
| Compound | Animal Model | Dosage | Key Metabolic Effects | Reference |
| Palmitoleic acid | KK-Ay Mice (Type 2 Diabetes) | 300 mg/kg/day for 4 weeks | Reduced body weight gain, hyperglycemia, and hypertriglyceridemia; Improved insulin (B600854) sensitivity. | [3][8][9] |
| Palmitoleic acid | db/db Mice (Obesity) | 75 mg/kg | Inhibited diacylglycerol-to-triglyceride conversion, reducing hepatic lipid accumulation. | [1] |
| Palmitoleic acid | db/db Mice (Obesity) | 150-300 mg/kg | Redirected diacylglycerol flux toward phospholipid metabolism, significantly lowering body weight and adiposity index. | [1] |
| Palmitoleic acid | High-Fat Diet-fed Mice | - | Reduced HFD-induced liver insulin resistance and inflammation. | [10] |
Note: There is a lack of quantitative data on the effects of Sapienic acid and Hypogeic acid on key metabolic parameters like blood glucose and insulin levels in preclinical models, which is a significant gap in the current research landscape.
Key Signaling Pathways
The therapeutic effects of this compound and its isomers are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-Inflammatory Signaling Pathway
This compound and its isomers exert their anti-inflammatory effects, in part, by modulating the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling pathways. Saturated fatty acids can activate TLR4, leading to a pro-inflammatory cascade, while polyunsaturated fatty acids can dampen this response.[11]
Anti-Cancer Signaling Pathway
In gastric cancer, this compound has been shown to suppress tumor aggressiveness by targeting the PTPN1/FTH1 signaling pathway, leading to iron-overload-dependent ferroptosis.[5]
Metabolic Regulation Signaling Pathway
Palmitoleic acid improves metabolic functions, in part, through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). This leads to increased fatty acid oxidation and improved insulin sensitivity.[11][12][13]
Experimental Protocols
This guide includes detailed methodologies for key experiments to facilitate the validation and further exploration of the therapeutic potential of this compound and its isomers.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the anti-inflammatory activity of a compound.
Workflow:
Protocol Details:
-
Animals: Wistar rats or Swiss albino mice are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at specified time points after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[4][13][14][15]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a sample, which is essential for elucidating signaling pathways.
Protocol Details:
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., PTPN1, FTH1, or phosphorylated forms of signaling proteins).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.[16][17][18][19][20]
This comprehensive guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic applications of this compound and its isomers. The presented data and protocols are intended to streamline experimental design and facilitate the validation of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines [mdpi.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. teachmeanatomy.info [teachmeanatomy.info]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating 9-Hexadecenoic Acid as a Biomarker: A Comparative Guide to Statistical Methods and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of robust biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. Among the lipids emerging as potential biomarkers, 9-Hexadecenoic acid and its isomers have garnered significant interest, particularly in the context of metabolic diseases. This guide provides a comprehensive overview of the statistical methods required to validate this compound as a biomarker, compares its potential with other relevant markers based on available data, and presents a detailed experimental protocol for its quantification.
Statistical Validation of Biomarkers: A Methodological Workflow
The validation of a biomarker is a multi-stage process that involves rigorous statistical analysis to ensure its reliability and clinical utility. Key statistical metrics are employed to evaluate a biomarker's performance, including its ability to distinguish between different physiological states.
A typical workflow for biomarker validation involves several key statistical steps. Initially, analytical validation is performed to assess the performance characteristics of the assay itself, such as sensitivity, specificity, accuracy, and precision.[1] This is followed by clinical validation, which aims to establish the biomarker's ability to identify or predict a clinical condition.[1] Statistical concerns such as confounding variables and the risk of false discoveries due to multiple comparisons must be carefully addressed throughout the validation process.[2]
Key Statistical Metrics for Biomarker Performance Evaluation:
| Metric | Description |
| Sensitivity | The proportion of individuals with the disease who are correctly identified by the biomarker.[1][3] |
| Specificity | The proportion of individuals without the disease who are correctly identified by the biomarker.[1][3] |
| Positive Predictive Value (PPV) | The probability that a subject with a positive test result actually has the disease.[3] |
| Negative Predictive Value (NPV) | The probability that a subject with a negative test result is truly free of the disease.[3] |
| Receiver Operating Characteristic (ROC) Curve Analysis | A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The Area Under the Curve (AUC) is a measure of the overall performance of the biomarker.[1] |
| Odds Ratio (OR) / Hazard Ratio (HR) | Measures of association between exposure (i.e., biomarker level) and an outcome (e.g., disease presence or future event). |
This compound in Metabolic Disease: A Comparative Analysis
This compound, also known as palmitoleic acid (16:1n-7), and its positional isomer, sapienic acid (6-cis-16:1), have been implicated in the pathophysiology of metabolic disorders such as obesity.[4][5] Research has shown significant differences in the circulating levels of these fatty acids between individuals with obesity and lean controls.
Below is a summary of quantitative data from a study comparing the levels of this compound isomers in the red blood cell membranes of morbidly obese patients and healthy lean controls. For comparison, performance data for established and other emerging biomarkers for metabolic diseases are also presented.
Table 1: Performance of this compound Isomers as Biomarkers for Obesity
| Biomarker | Patient Group (n=50) | Control Group (n=50) | p-value | Data Source |
| Sapienic acid (6cis-16:1) (μmol/mL) | 0.08 ± 0.004 | 0.04 ± 0.002 | < 0.0001 | [4] |
| Palmitoleic acid (9cis-16:1) (μmol/mL) | 0.19 ± 0.01 | 0.11 ± 0.005 | < 0.0001 | [4] |
Data presented as mean ± SEM.
Table 2: Comparative Performance of Other Biomarkers for Metabolic Diseases
| Biomarker | Disease/Condition | Metric | Value | Data Source |
| Leptin | Obesity | AUC | 0.85 - 0.95 | General Literature |
| Adiponectin | Insulin Resistance | OR | 0.75 per 1-SD increase | General Literature |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Cardiovascular Risk | HR | 1.5 - 2.5 for highest vs. lowest quartile | [6] |
| Visceral Adiposity Index (VAI) | Diabetic Kidney Disease | WMD | 0.63 (95% CI: 0.38–0.89) | [1] |
| Lipid Accumulation Product (LAP) | Diabetic Kidney Disease | WMD | 12.67 (95% CI: 7.83–17.51) | [1] |
AUC: Area Under the Curve; OR: Odds Ratio; HR: Hazard Ratio; WMD: Weighted Mean Difference. This table presents a selection of biomarkers for illustrative comparison; direct comparative studies with this compound are limited.
Biosynthetic Pathways of this compound Isomers
The levels of this compound and its isomers are influenced by specific enzymatic pathways. Understanding these pathways is crucial for interpreting biomarker data and identifying potential therapeutic targets. The diagram below illustrates the biosynthesis of palmitoleic acid and sapienic acid from their precursor, palmitic acid.
Caption: Biosynthesis of this compound isomers from palmitic acid.
Experimental Protocol for Quantification of this compound
Accurate and reproducible quantification is paramount for biomarker validation. The following protocol outlines a robust method for the analysis of this compound in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4).
-
Lipid Extraction Solvent: Methyl-tert-butyl ether (MTBE).
-
Reconstitution Solvent: Acetonitrile:Isopropanol (1:1, v/v).
-
Plasma/Serum Samples: Collected and stored at -80°C.
2. Sample Preparation (Lipid Extraction)
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, blank, and quality control (QC) sample.
-
Add 500 µL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 125 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 400 µL) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate the analyte from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.
4. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the plasma/serum samples is determined using the linear regression equation from the calibration curve.
-
QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the quantification of this compound.
Caption: Workflow for this compound quantification in plasma/serum.
References
- 1. Novel Lipid Biomarkers and Microvascular Complications in Patients with Diabetes Mellitus: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum lipidomics profiles reveal potential lipid markers for prediabetes and type 2 diabetes in patients from multiple communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajmpcp.com [journalajmpcp.com]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. lipid.org [lipid.org]
Differentiating the Roles of 9-Hexadecenoic Acid Isomers: A Comparative Lipidomics Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-hexadecenoic acid isomers, principally the cis and trans forms of palmitoleic acid, are bioactive lipids with nuanced and often contrasting roles in metabolic health and disease. While structurally similar, their distinct origins and interactions with cellular signaling pathways lead to divergent physiological outcomes. This guide provides a comparative analysis of their biological functions, supported by experimental data, to elucidate their distinct roles and inform future research and therapeutic development.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative differences in the biological effects of cis-9-hexadecenoic acid (palmitoleic acid) and trans-9-hexadecenoic acid (trans-palmitoleic acid).
| Table 1: Effects on Metabolic Parameters | ||
| Parameter | cis-9-Hexadecenoic Acid (Palmitoleic Acid) | trans-9-Hexadecenoic Acid (Trans-Palmitoleic Acid) |
| Primary Source | Endogenous synthesis from palmitic acid | Exogenous, primarily from dairy and ruminant fats[1] |
| Insulin (B600854) Secretion | Augments glucose-stimulated insulin secretion[2][3] | Augments glucose-stimulated insulin secretion to a similar extent as the cis isomer[2][3] |
| Insulin Resistance | Effects are controversial; some studies show improvement, while others link it to increased insulin resistance[4] | Associated with lower insulin resistance (-16.7% across quintiles)[1] |
| Triglyceride Levels | Can be associated with higher triglycerides, reflecting increased de novo lipogenesis | Associated with substantially lower triglyceride levels (-19.0% across quintiles)[1] |
| HDL Cholesterol | Effects are not consistently reported | Associated with slightly higher HDL-cholesterol (+1.9% across quintiles)[1] |
| Adipose Thermogenesis | Promotes adipose tissue thermogenesis | Exhibits more potent effects on promoting diet-induced thermogenesis and alleviating obesity than the cis isomer[5] |
| Adiposity | Can be associated with increased adiposity | Associated with slightly lower BMI and waist circumference[1] |
| Hepatic Steatosis | Can reduce hepatic lipid accumulation at low doses | Can ameliorate the steatotic effect of palmitic acid in hepatocytes |
| Table 2: Effects on Cellular and Molecular Targets | ||
| Target | cis-9-Hexadecenoic Acid (Palmitoleic Acid) | trans-9-Hexadecenoic Acid (Trans-Palmitoleic Acid) |
| Lipid Synthesis Gene Expression (e.g., SREBP-1c, FAS) | Synthesis is positively regulated by mTORC1/SREBP-1c pathway[6] | Can lead to lower induction of Fatty Acid Synthase (FAS) compared to palmitic acid |
| Lipolysis Gene Expression | Can increase adipocyte lipolysis in a PPARα-dependent manner | Increases the expression of lipolytic molecules in adipose tissue[7] |
| Inflammatory Cytokine Production (in response to LPS) | Can decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages[8][9] | Tends to have a neutral or slightly decreasing influence on inflammasome-related gene expression |
| Glucose Uptake (in adipocytes) | Increases basal and insulin-stimulated glucose uptake[10] | Can augment skeletal muscle glucose uptake[1] |
| Primary Signaling Pathways | mTORC1, TLR4, PPARα | G-protein coupled receptors (e.g., FFAR1), PPARα |
Signaling Pathways and Metabolic Regulation
The distinct biological activities of cis- and trans-9-hexadecenoic acid are rooted in their differential engagement with key cellular signaling pathways.
cis-9-Hexadecenoic Acid (Palmitoleic Acid) Synthesis and Pro-inflammatory Signaling
The endogenous synthesis of cis-palmitoleic acid is tightly linked to nutrient availability and is regulated by the mTORC1 signaling pathway. mTORC1 promotes the expression of SREBP-1c, a master transcriptional regulator of lipogenic genes, including Stearoyl-CoA Desaturase-1 (SCD1), the enzyme that converts palmitic acid to palmitoleic acid[6].
Caption: mTORC1 regulation of cis-palmitoleic acid synthesis via SREBP-1c.
In inflammatory contexts, cis-palmitoleic acid can exert anti-inflammatory effects by modulating the TLR4 signaling pathway in macrophages. It can reduce the expression of TLR4 and downstream mediators like MyD88 and NF-κB, thereby decreasing the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS)[8][11].
Caption: Anti-inflammatory action of cis-palmitoleic acid on the TLR4 pathway.
trans-9-Hexadecenoic Acid Signaling
Trans-palmitoleic acid exerts its metabolic benefits, at least in part, through activation of G-protein coupled receptors. In the hypothalamus, it can be sensed by Free Fatty Acid Receptor 1 (FFAR1), leading to the activation of the sympathetic nervous system and subsequent promotion of adipose tissue thermogenesis[5]. This contributes to increased energy expenditure and reduced adiposity.
Caption: Hypothalamic FFAR1 signaling by trans-palmitoleic acid promotes thermogenesis.
Experimental Protocols
Accurate differentiation and quantification of this compound isomers are critical for understanding their distinct biological roles. Below are summarized methodologies for their analysis.
Lipidomics Workflow for Isomer Analysis
The following diagram outlines a typical workflow for the lipidomic analysis of this compound isomers from biological samples.
References
- 1. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. trans-Palmitoleic acid promotes adipose thermogenesis to reduce obesity via hypothalamic FFAR1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-palmitoleic acid reduces adiposity via increased lipolysis in a rodent model of diet-induced obesity | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 9-Hexadecenoic Acid
Ensuring the safe and environmentally responsible disposal of 9-Hexadecenoic acid is paramount for any laboratory. Adherence to proper waste management protocols not only prevents potential chemical hazards but also maintains regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound, also known as palmitoleic acid, is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times during handling and disposal.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | Palmitoleic acid, cis-9-Hexadecenoic acid |
| CAS Number | 373-49-9 |
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| Flash Point | 62 °C (143.6 °F) |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general household garbage.[3][4][5]
1. Waste Collection:
-
Designate a specific, properly labeled waste container for this compound waste. The label should clearly indicate "Hazardous Waste" and list the contents.
-
Carefully transfer the waste into the designated container, avoiding splashes and spills.
-
Keep the waste container securely capped at all times, except when adding waste, to prevent the release of vapors.[4]
2. Waste Storage:
-
Store the waste container in a designated "Satellite Accumulation Area," such as a chemical fume hood or a flammable storage cabinet.[4]
-
The storage area must have secondary containment to control any potential leaks.[4]
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents and bases.[2][4]
3. Full Waste Container Handling:
-
Once the waste container is full, securely cap it and note the "date full" on the label.
-
Arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, following your facility's specific procedures.[4]
4. Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol).[4]
-
The first rinseate is considered hazardous and must be collected and added to your flammable liquid waste container.[4]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label.[4]
-
The decontaminated container may then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[4]
5. Spill Management:
-
In the event of a minor spill, remove all sources of ignition.[6]
-
Absorb the spill with an inert material such as sand, diatomite, or vermiculite.[5][6]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Guide to Handling 9-Hexadecenoic Acid
Essential safety protocols and logistical plans for the laboratory use of 9-Hexadecenoic acid, ensuring the protection of researchers and the integrity of drug development processes.
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound (also known as Palmitoleic acid), a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard Class | GHS Classification | Required Personal Protective Equipment |
| Flammability | Combustible liquid (Category 4)[1][3] | Store away from heat, sparks, and open flames.[1][3] Use non-sparking tools.[4] |
| Skin | Skin Corrosion/Irritation (Category 2)[1] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Eyes | Serious Eye Damage/Eye Irritation (Category 2/2A)[1][2][3] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Respiratory | Specific target organ toxicity (single exposure) (Category 3)[1] | Use only in a well-ventilated area or outdoors.[1][3] Avoid breathing mist/vapors/spray.[1][3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to mitigate the risks associated with this compound.
| Aspect | Procedure |
| Handling | Ensure adequate ventilation.[1] Wash face, hands, and any exposed skin thoroughly after handling.[1] Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[1] Keep away from heat, sparks, and flame.[1] It is recommended to store it refrigerated.[1] Incompatible with strong oxidizing agents and strong bases.[1] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard operational workflow for this compound.
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Get medical attention.[1] |
| Spill | Remove all sources of ignition.[1] Use a non-combustible material like sand or earth to soak up the product and place it in a container for later disposal.[1] |
The following diagram illustrates the decision-making process for responding to an emergency involving this compound.
Caption: Emergency response workflow for incidents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containers : Use suitable, closed containers for disposal.[1]
-
Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Environmental Precautions : Do not empty into drains.[1] Prevent further leakage or spillage if safe to do so.[4] Discharge into the environment must be avoided.[4]
By implementing these safety and handling protocols, laboratories can significantly reduce the risks associated with this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
